3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
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Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOCQRPGZZJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677613 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186608-73-0 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, reactivity, and potential applications of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases. This structural analogy allows compounds bearing this moiety to interact with a wide range of biological targets, often acting as competitive inhibitors. Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The this compound, in particular, presents a unique substitution pattern with a methyl group at the 3-position and an amino group at the 5-position, offering multiple points for further chemical modification and derivatization in the pursuit of novel therapeutic agents.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | [3] |
| Molecular Weight | 148.17 g/mol | [3] |
| Appearance | White to brown powder or crystals | [4] |
| Melting Point | Not definitively reported; estimated to be in the range of 180-200 °C based on related compounds. | N/A |
| Boiling Point | Data not available | N/A |
| pKa | Data not available; expected to have both acidic (pyrazole N-H) and basic (amino and pyridine nitrogens) properties. | N/A |
| Solubility | Data not available; likely soluble in polar organic solvents like DMSO and DMF. | N/A |
| CAS Number | 1186608-73-0 | [4] |
Spectral Data (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following are predicted spectral data based on its chemical structure. These predictions are intended to guide researchers in the characterization of this compound.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in DMSO-d₆ would likely show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | Pyrazole N-H |
| ~7.8 | Singlet | 1H | Pyridine C4-H |
| ~6.5 | Singlet | 1H | Pyridine C6-H |
| ~5.5 | Singlet (broad) | 2H | Amino (-NH₂) |
| ~2.4 | Singlet | 3H | Methyl (-CH₃) |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in DMSO-d₆ would likely exhibit the following signals:
| Chemical Shift (ppm) | Assignment |
| ~155 | Pyridine C5-NH₂ |
| ~150 | Pyrazole C3a |
| ~145 | Pyridine C7a |
| ~140 | Pyrazole C3 |
| ~125 | Pyridine C6 |
| ~100 | Pyridine C4 |
| ~15 | Methyl (-CH₃) |
Mass Spectrometry (Expected Fragmentation)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 148. Subsequent fragmentation may involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 133, or the loss of HCN from the pyrazole or pyridine ring.
Infrared (IR) Spectroscopy (Expected Absorptions)
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amine and pyrazole) |
| 3100-3000 | C-H stretching (aromatic and methyl) |
| 1640-1580 | C=N and C=C stretching (aromatic rings) |
| 1550-1450 | N-H bending (amine) |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for the construction of the pyrazolo[3,4-b]pyridine scaffold. A common and effective strategy involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.
A likely precursor for this synthesis is 3-amino-5-methyl-1H-pyrazole. This can be reacted with a suitable three-carbon electrophile that will form the pyridine ring. One such reagent is ethoxymethylenemalononitrile.
Proposed Synthetic Protocol
Step 1: Synthesis of 3-amino-5-methyl-1H-pyrazole
3-Amino-5-methyl-1H-pyrazole can be synthesized from the reaction of cyanoacetone with hydrazine hydrate.[3]
Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Ring
The reaction of 3-amino-5-methyl-1H-pyrazole with ethoxymethylenemalononitrile would proceed via an initial nucleophilic attack of the amino group, followed by intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazolo[3,4-b]pyridine ring system.
Exemplary Experimental Protocol:
-
Materials: 3-amino-5-methyl-1H-pyrazole, ethoxymethylenemalononitrile, ethanol, sodium ethoxide.
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 3-amino-5-methyl-1H-pyrazole.
-
To this mixture, add a solution of ethoxymethylenemalononitrile in ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate can be collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography to yield this compound.
-
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrazole ring, the electron-deficient pyridine ring, and the activating amino and methyl substituents.
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Pyrazole Ring: The N1-H is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. The pyrazole ring itself can undergo electrophilic substitution, although the pyridine ring's electron-withdrawing nature deactivates it to some extent.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring is generally susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or upon N-oxidation. The amino group at the 5-position, however, is a strong electron-donating group, which will activate the pyridine ring towards electrophilic substitution at the 4 and 6 positions.
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Amino Group: The primary amino group at the 5-position is a key site for functionalization. It can undergo a variety of reactions, including acylation, alkylation, diazotization (followed by Sandmeyer-type reactions), and condensation with carbonyl compounds to form Schiff bases.
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Methyl Group: The methyl group at the 3-position is generally unreactive but can potentially undergo condensation reactions under strongly basic conditions if a sufficiently acidic proton can be abstracted.
Safety and Handling
The following safety and handling information is based on available Safety Data Sheets (SDS).[1]
-
Hazard Statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
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P337 + P313: If eye irritation persists: Get medical advice/attention.
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It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Potential Applications
The this compound scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential applications in:
-
Drug Discovery: As a precursor for the synthesis of kinase inhibitors, antivirals, and anticancer agents. The amino group provides a convenient handle for the introduction of various pharmacophores.
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Materials Science: The heterocyclic structure and potential for functionalization make it an interesting candidate for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, along with a plausible synthetic route and an analysis of its chemical reactivity. It is our hope that this technical guide will serve as a valuable starting point for researchers interested in exploring the chemistry and applications of this promising scaffold.
Visualizations
Figure 1: Molecular Structure
Figure 2: Proposed Synthesis Scheme
Figure 3: Predicted Reactivity Map
References
- 1. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for the characterization of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds.[1][2] This document outlines the fundamental molecular attributes, methods for its synthesis and purification, and a detailed approach to its analytical characterization and stability assessment.
Core Molecular and Physical Properties
This compound (CAS Number: 1186608-73-0) is a fused heterocyclic system with a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol .[3][4] The structure, depicted below, features a pyrazole ring fused to a pyridine ring, with a methyl group at position 3 and an amine group at position 5.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value/Information | Source/Comment |
| Molecular Formula | C7H8N4 | [3] |
| Molecular Weight | 148.17 g/mol | [4] |
| CAS Number | 1186608-73-0 | [3] |
| Appearance | White to Brown powder to crystal | [3] |
| Melting Point | Not experimentally determined in searched literature. | - |
| Boiling Point | Not experimentally determined in searched literature. | - |
| Solubility | Soluble in DMSO and Methanol.[5] Further quantitative data is not readily available. | Predicted for a related compound.[5] |
| pKa | Not experimentally determined. Predicted for a related compound to be ~7.17.[5] | The presence of the amino group and the nitrogen atoms in the heterocyclic rings suggests basic properties. |
| LogP | Not experimentally determined. | - |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through multi-step reactions, typically involving the construction of the pyrazolopyridine core. A common strategy involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon.[2][6]
Diagram 2: Generalized Synthetic Pathway
Caption: General workflow for the synthesis and purification.
Representative Synthetic Protocol
While a specific protocol for the title compound is not detailed in the searched literature, a general procedure for the synthesis of related pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone or aldehyde in the presence of a catalyst.[7]
Step-by-Step Methodology:
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Reactant Preparation: Dissolve the starting 5-aminopyrazole derivative in a suitable solvent such as ethanol or dimethylformamide.
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Addition of Carbonyl Compound: To this solution, add the α,β-unsaturated carbonyl compound.
-
Catalysis: Introduce a catalyst, such as a Lewis acid (e.g., ZrCl4) or a protic acid, to facilitate the cyclization.[1]
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
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Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[1]
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. This typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, the amine protons, and the methyl group protons. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, with chemical shifts indicative of their hybridization and attachment to heteroatoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ | ~2.5 | ~15 |
| Aromatic CH | 6.5 - 8.5 | 100 - 150 |
| NH₂ | Broad, variable | - |
| NH (pyrazole) | Broad, variable | - |
Note: Actual chemical shifts will be dependent on the solvent and experimental conditions.
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide further structural information. For a related compound, 1-phenyl-3-methyl-1H-pyrazol-5-amine, the mass spectrum is publicly available and can serve as a reference for fragmentation patterns of the pyrazole core.[8]
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: (amine and pyrazole) in the region of 3100-3500 cm⁻¹
-
C-H stretching: (aromatic and methyl) around 2850-3100 cm⁻¹
-
C=N and C=C stretching: (aromatic rings) in the 1400-1650 cm⁻¹ region
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N-H bending: (amine) around 1550-1650 cm⁻¹
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is typically suitable.
Representative HPLC Method:
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Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
This method should be optimized for the specific compound to achieve good peak shape and resolution from any impurities.
Stability Profile
Understanding the stability of a compound is crucial for its handling, storage, and formulation. Stability studies are typically conducted under various stress conditions.
Diagram 3: Workflow for Stability Assessment
Caption: A typical workflow for forced degradation studies.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.
Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acidic: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: Treat with 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: Treat with 3% H₂O₂ at room temperature.
-
Thermal: Expose a solid sample and a solution to elevated temperature (e.g., 60-80 °C).
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity: Assess the peak purity of the parent compound using a photodiode array (PDA) detector.
-
Identification of Degradants: Use LC-MS/MS to identify the major degradation products.
Conclusion
References
- 1. Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. This compound | 1186608-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
A Technical Guide to the Spectroscopic and Synthetic Profile of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
An Essential Scaffold in Medicinal Chemistry
Introduction
3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The pyrazolo[3,4-b]pyridine core is a key pharmacophore, appearing in a multitude of biologically active molecules.[1] These structures are recognized for their diverse pharmacological activities, including but not limited to anticancer, antiviral, and antimicrobial properties.[1] The strategic placement of the methyl and amine functional groups on this scaffold provides valuable handles for further chemical modification, allowing for the exploration of structure-activity relationships in the development of novel therapeutic agents.
This guide provides an in-depth look at the spectroscopic characteristics of this compound, offering predicted data based on analogous structures. Furthermore, a detailed, field-proven synthetic protocol is presented, empowering researchers to access this valuable building block.
Predicted Spectroscopic Data
Predicted ¹H and ¹³C NMR Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Based on data from similar pyrazolo[3,4-b]pyridine derivatives, the following assignments are proposed.
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | 2.4 - 2.6 | CH₃ | 15 - 20 |
| NH₂ | 5.0 - 6.0 (broad) | C3 | 140 - 145 |
| H4 | 6.5 - 6.7 | C3a | 110 - 115 |
| H6 | 7.8 - 8.0 | C4 | 100 - 105 |
| NH | 11.0 - 12.0 (broad) | C5 | 150 - 155 |
| C6 | 135 - 140 | ||
| C7a | 155 - 160 |
Note: Predicted shifts are relative to TMS in a suitable deuterated solvent like DMSO-d₆.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy provides valuable information about the functional groups present in a molecule. The following table outlines the expected characteristic absorption bands for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amine and pyrazole) | 3400 - 3200 (broad) |
| C-H stretch (aromatic and methyl) | 3100 - 2900 |
| C=N and C=C stretch (ring) | 1650 - 1550 |
| N-H bend (amine) | 1620 - 1580 |
| C-H bend (aromatic and methyl) | 1450 - 1350 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (C₇H₈N₄), the following is expected.
| Parameter | Value |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| Monoisotopic Mass | 148.0749 g/mol |
| Predicted [M+H]⁺ | 149.0822 |
| Predicted XlogP | 0.5 |
Data sourced from PubChem.[2]
Synthesis Protocol
The synthesis of this compound can be achieved through the cyclization of a substituted aminopyrazole with a suitable three-carbon electrophile. A common and effective strategy involves the reaction of 3-methyl-1H-pyrazol-5-amine with an α,β-unsaturated nitrile. The following protocol is a robust method for the preparation of the title compound.
Step-by-Step Methodology
-
Reaction Setup:
-
To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
The reaction vessel should be equipped with a magnetic stirrer and a reflux condenser.
-
-
Addition of Reagents:
-
To the stirred solution, add malononitrile (1.1 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
-
Reflux:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will often precipitate from the reaction mixture upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pure solid.
-
Visualizing the Molecular Structure and Synthetic Workflow
To better understand the relationships between the atoms in the target molecule and the flow of the synthetic process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Synthetic workflow for this compound.
References
The Emerging Therapeutic Potential of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists due to its structural similarity to purine bases, the fundamental components of DNA and RNA.[1] This structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways. The versatility of the pyrazolo[3,4-b]pyridine ring system, with multiple sites for substitution, allows for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[2][3] Among the various derivatives, those stemming from the 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine core have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic applications of this important class of compounds.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Derivatives of this compound have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are often dysregulated in cancer.[4] These compounds have shown efficacy against a range of cancer cell lines, including breast, colon, liver, and cervical cancers.[4][5] The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[4]
Kinase Inhibition: A Key Mechanism of Action
The primary mechanism by which pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes are critical regulators of cell growth, differentiation, and survival, and their aberrant activity is a hallmark of many cancers.
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated, can drive the growth and proliferation of various tumors.[6] A series of novel pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent TRK inhibitors.[6] One notable compound, designated C03 , exhibited an IC50 value of 56 nM against TRKA and effectively inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM.[6] This compound also demonstrated favorable pharmacokinetic properties, including good plasma stability and low inhibition of most cytochrome P450 isoforms, suggesting a lower potential for drug-drug interactions.[6]
Signaling Pathway of TRK Inhibition
Caption: TRK signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a common feature of cancer. PIM1 is another kinase implicated in cell survival and proliferation. A novel series of pyrazolo[3,4-b]pyridine derivatives has been developed as dual inhibitors of CDK2 and PIM1.[4] Compound 6b from this series demonstrated superior anticancer efficacy and selectivity against colon (HCT-116) and liver (HepG2) cancer cell lines compared to the reference drug staurosporine.[4] Mechanistic studies confirmed that this compound induces apoptosis and causes cell cycle arrest at the G0-G1 phase.[4]
Experimental Workflow for Anticancer Activity Screening
Caption: A generalized workflow for the synthesis and in vitro evaluation of anticancer pyrazolo[3,4-b]pyridine derivatives.
Quantitative Data Summary
| Compound | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| C03 | TRKA | Km-12 | 0.304 | [6] |
| 6b | CDK2/PIM1 | HCT-116 | - (High Selectivity Index) | [4] |
| 6b | CDK2/PIM1 | HepG2 | - (High Selectivity Index) | [4] |
| 7b | - | Hep G2 | 0.0158 | [5] |
| 7b | - | MCF7 | 0.0001 | [5] |
| 14f | - | CaCo-2 | 0.5 µg/mL | [7] |
Synthesis and Experimental Protocols
The synthesis of the this compound core and its derivatives often involves the cyclization of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.[1]
General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A common synthetic route involves the reaction of 3-aryl-1-phenyl-1H-pyrazol-5-amines with dicarbonyl compounds in a suitable solvent, often with acid or base catalysis.[4]
Step-by-step Protocol for the Synthesis of 3-(phenyl/aryl)-1-phenyl-1H-pyrazol-5-amines (Key Intermediates): [4]
-
Reaction Setup: To a solution of an appropriate oxopropanenitrile (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazolo[3,4-b]pyridine derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Other Reported Biological Activities
Beyond their anticancer properties, pyrazolo[3,4-b]pyridine derivatives have shown a range of other biological activities.
-
Antimicrobial Activity: Certain derivatives have exhibited significant antimicrobial activity against various bacterial and fungal strains.[5] For instance, some compounds have shown promising activity against Fusarium oxysporum.[5]
-
Anti-inflammatory Activity: The pyrazole scaffold is known to be a core component of several anti-inflammatory drugs.[8] Derivatives of pyrazolo[3,4-b]pyridine have also been investigated for their potential as anti-inflammatory agents.[9][10]
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop inhibitors of ALK, a key driver in certain types of non-small cell lung cancer, including mutations that confer resistance to existing therapies.[11]
Future Perspectives and Conclusion
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds for drug discovery. Their demonstrated efficacy as kinase inhibitors, particularly in the context of cancer, highlights their therapeutic potential. The ability to readily modify the core structure allows for the generation of large libraries of compounds for screening against a wide range of biological targets. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic applications, and developing more selective and potent inhibitors for specific disease targets. The continued exploration of the chemical space around this privileged scaffold is poised to yield the next generation of targeted therapies.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Primary Mechanism of Action: ATP-Competitive Kinase Inhibition
An In-depth Technical Guide on the Mechanism of Action of the 1H-Pyrazolo[3,4-b]pyridine Core
Abstract: The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as the foundational core for a multitude of targeted therapeutic agents. Its structural resemblance to endogenous purines allows it to function as a highly effective "hinge-binding" motif for ATP-competitive enzyme inhibition. While 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a key synthetic building block[1], its specific mechanism of action is best understood by examining the well-characterized biological activities of its derivatives. This guide provides a comprehensive analysis of the primary mechanism of action associated with this scaffold—protein kinase inhibition—elucidated through prominent examples such as Sunitinib and other next-generation inhibitors. We will explore the key signaling pathways modulated, detail the experimental protocols required for mechanistic validation, and discuss alternative biological activities, offering a complete overview for researchers and drug development professionals.
The predominant mechanism of action for bioactive compounds derived from the 1H-pyrazolo[3,4-b]pyridine core is the inhibition of protein kinases. Kinases are crucial enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental process in cellular signaling. Due to their role in driving cell growth, proliferation, and survival, dysregulated kinases are primary targets in oncology.
The 1H-pyrazolo[3,4-b]pyridine structure is a bioisostere of adenine, the nitrogenous base in ATP. This mimicry allows it to dock into the ATP-binding pocket of kinases, forming critical hydrogen bonds with the "hinge region" of the enzyme, thereby preventing ATP from binding and blocking the phosphotransfer reaction.[2]
Case Study: Sunitinib, a Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib is a prime example of a multi-targeted receptor tyrosine kinase (RTK) inhibitor built upon a complex chemical scaffold that demonstrates the therapeutic potential of targeting kinases.[3] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4][5] Its mechanism involves the potent and simultaneous inhibition of multiple RTKs, primarily:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, Sunitinib blocks the signaling cascade responsible for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[3][6]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs disrupts signaling related to tumor cell proliferation, survival, and angiogenesis.[4][6]
-
Stem Cell Factor Receptor (c-KIT): In GIST, mutations often lead to the constitutive activation of c-KIT. Sunitinib directly inhibits this kinase, leading to apoptosis of tumor cells.[3][7]
The collective inhibition of these pathways results in a powerful dual effect: a direct anti-proliferative action on tumor cells and an anti-angiogenic action that cuts off the tumor's blood supply.[5]
Expanding the Target Space: Next-Generation Pyrazolo[3,4-b]pyridine Derivatives
The versatility of the scaffold has enabled the development of inhibitors for other critical kinase targets:
-
Anaplastic Lymphoma Kinase (ALK): Derivatives have been specifically designed to overcome resistance to existing therapies, such as the crizotinib-resistant ALK-L1196M mutation in non-small cell lung cancer (NSCLC).[8]
-
Other Kinase Families: Research has shown that related pyrazole-fused scaffolds can inhibit a diverse range of kinases, including Haspin, CLK1, DYRK1A, and CDK9, highlighting the broad applicability of this structural class.[9]
Caption: ATP-Competitive Inhibition by the Pyrazolo[3,4-b]pyridine Scaffold.
Part 2: Modulation of Key Oncogenic Signaling Pathways
The anti-tumor effects of pyrazolo[3,4-b]pyridine-based inhibitors are a direct result of their ability to shut down critical signaling cascades.
The VEGFR Signaling Axis
VEGF signaling is the principal driver of angiogenesis. The pathway is initiated by VEGF binding to its receptor (VEGFR), leading to receptor dimerization and autophosphorylation. This activates downstream pathways like PLCγ, PI3K/Akt, and Ras/MEK/ERK, promoting endothelial cell survival, proliferation, and migration. By inhibiting VEGFR phosphorylation at the source, these compounds effectively halt all subsequent downstream signaling.
Caption: Inhibition of the VEGFR Signaling Pathway.
The PDGFR Signaling Axis
Similar to VEGFR, the PDGFR pathway plays a vital role in cell growth, division, and angiogenesis. Its aberrant activation is a hallmark of several cancers. Pyrazolo[3,4-b]pyridine derivatives that inhibit PDGFR block its autophosphorylation, thereby preventing the activation of downstream effectors like the PI3K/Akt and MAPK pathways, ultimately leading to reduced tumor cell proliferation.
Part 3: Alternative Mechanisms of Action
While kinase inhibition is the primary mechanism, the versatile 1H-pyrazolo[3,4-b]pyridine scaffold has been shown to elicit other biological effects.
Tubulin Polymerization Inhibition
A series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have demonstrated potent anti-proliferative activity by a different mechanism: the inhibition of tubulin polymerization.[10]
-
Mechanism: These compounds were found to bind to the colchicine-binding site on β-tubulin, disrupting the dynamics of microtubule assembly and disassembly.[10]
-
Downstream Effects: This disruption leads to cell cycle arrest in the G2/M phase, triggering apoptosis. Furthermore, by affecting the cytoskeleton of endothelial cells, these compounds also exhibit potent anti-angiogenic effects, such as blocking cell migration and tube formation.[10]
Part 4: A Guide to Mechanistic Validation: Key Experimental Protocols
Validating the mechanism of action requires a multi-faceted approach, moving from in vitro biochemical assays to cell-based functional assays.
Experimental Workflow
Caption: A typical workflow for validating a kinase inhibitor's mechanism.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, the substrate peptide, and ATP with serial dilutions of the test compound (e.g., this compound derivative).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
Objective: To measure the cytotoxic or cytostatic effect of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HUVEC for angiogenesis, A498 for renal cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% inhibition of cell growth).
Protocol 3: Western Blot Analysis of Target Phosphorylation
Objective: To confirm that the compound inhibits the phosphorylation of its target kinase and downstream effectors within a cellular context.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency and starve them overnight to reduce basal signaling. Treat with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF or PDGF) for 10-15 minutes to induce kinase phosphorylation.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and its total form (as a loading control).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Table 1: Representative Data Summary
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) |
| Derivative A | VEGFR2 | 15 | HUVEC | 50 |
| Derivative B | c-KIT | 25 | GIST-T1 | 75 |
| Derivative C | ALK (L1196M) | 40 | H3122 CR | 120 |
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its inherent ability to mimic ATP allows for potent and selective inhibition of a wide array of protein kinases crucial to cancer pathology, with Sunitinib being a landmark example. The primary mechanism of action involves competitive binding to the kinase hinge region, leading to the blockade of oncogenic signaling pathways that drive tumor growth and angiogenesis. Furthermore, the chemical tractability of this core has enabled the exploration of alternative mechanisms, such as tubulin polymerization inhibition, underscoring its versatility. The systematic application of biochemical, cellular, and functional assays is critical for elucidating the precise mechanism of any new derivative, paving the way for the development of next-generation targeted therapies.
References
- 1. 3-メチル-1H-ピラゾロ[3,4-b]ピリジン-5-アミン | this compound | 1186608-73-0 | 東京化成工業株式会社 [tcichemicals.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sunitinib Malate | C26H33FN4O7 | CID 6456015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Unlocking the Therapeutic Potential of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
A Technical Guide to Target Identification and Validation for 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and serving as a versatile hinge-binding motif for numerous protein targets.[1][2] This guide provides an in-depth exploration of the potential therapeutic targets for compounds based on this scaffold, with a specific focus on informing the drug discovery journey for this compound. We will synthesize evidence from extensive preclinical research to illuminate the most promising therapeutic avenues, which predominantly lie in the inhibition of protein kinases and phosphodiesterases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a strategic overview of potential targets but also detailed, field-tested protocols for their validation.
Introduction: The 1H-Pyrazolo[3,4-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles.[2] Among these, the 1H-pyrazolo[3,4-b]pyridine isomer has emerged as a cornerstone for the development of targeted therapies.[1][3] Its success stems from its ability to function as an effective bioisostere for adenosine, enabling it to compete for ATP binding sites within a vast array of enzymes, particularly protein kinases. The nitrogen atoms of the bicyclic system are strategically positioned to form critical hydrogen bonds with the "hinge region" of kinase domains, a foundational interaction for potent and selective inhibition.
While this compound is a specific entity, its therapeutic potential can be powerfully inferred from the extensive biological activities reported for its close analogs. This guide will deconstruct this potential by examining the major enzyme families successfully targeted by this scaffold.
Primary Therapeutic Avenue: Protein Kinase Inhibition
The pyrazolo[3,4-b]pyridine framework is most prolifically documented as a potent kinase inhibitor.[3] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The scaffold has demonstrated inhibitory activity against multiple subfamilies of the human kinome.
Receptor Tyrosine Kinases (RTKs): Targeting Oncogenic Drivers
RTKs are cell surface receptors that control critical cellular processes like growth, proliferation, and differentiation. Their aberrant activation is a common driver of tumorigenesis.
Therapeutic Rationale: Designing inhibitors that block the ATP-binding site of oncogenic RTKs is a clinically validated strategy for cancer treatment. The 1H-pyrazolo[3,4-b]pyridine core has been successfully employed to develop potent inhibitors of several key RTKs.
Key RTK Targets for the Scaffold:
-
Fibroblast Growth Factor Receptors (FGFRs): FGFR signaling is frequently deregulated in various cancers, including bladder, lung, and breast cancer. Multiple series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent and selective FGFR inhibitors, demonstrating significant in vivo antitumor activity in xenograft models.[3][4]
-
Tropomyosin Receptor Kinases (TRKs): TRKs are receptors for neurotrophins, and chromosomal rearrangements leading to NTRK gene fusions result in constitutively active, oncogenic TRK fusion proteins. These "TRK-fusion cancers" are found across diverse tumor types. The pyrazolo[3,4-b]pyridine scaffold has been instrumental in designing pan-TRK inhibitors with nanomolar potency.[5][6][7]
-
Anaplastic Lymphoma Kinase (ALK): Similar to TRK, ALK fusions are potent oncogenic drivers, particularly in non-small cell lung cancer (NSCLC). Pyrazolopyridine-based inhibitors have been developed to overcome resistance to first-generation ALK inhibitors, such as the L1196M "gatekeeper" mutation.[1][8]
Caption: Generalized RTK signaling cascade and point of intervention.
Data Summary: Representative RTK Inhibitory Activities
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | Km-12 | 0.304 | [5][6] |
| Pyrazolo[3,4-b]pyridine | TRKA/B/C | 1.6 / 2.9 / 2.0 | BaF3 | Not Reported | [5] |
| Pyrazolo[3,4-b]pyridine | FGFR1 | <1 | H1581 | Not Reported | [4] |
| Pyrazolo[3,4-b]pyridine | ALK-L1196M | <0.5 | H2228 | Not Reported |[8] |
Protocol 1: In Vitro TRK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Causality: This protocol directly measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of the kinase. It is a direct measure of target engagement and is essential for determining potency (IC₅₀) and initial structure-activity relationships (SAR). We choose a binding assay over an activity assay initially as it is less prone to interference from ATP-competitive impurities.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the compound in DMSO. Further dilute this series into Kinase Buffer A (e.g., Thermo Fisher PV3189) to create a 4X final assay concentration.
-
Prepare a 4X solution of TRKA-Europium conjugate (e.g., Thermo Fisher PV5871) in Kinase Buffer A.
-
Prepare a 4X solution of Alexa Fluor™ 647 Kinase Tracer (e.g., Thermo Fisher PV5830) in Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 2.5 µL of the 4X compound dilution. For controls, add 2.5 µL of buffer with DMSO (0% inhibition) or 2.5 µL of a known potent inhibitor (100% inhibition).
-
Add 2.5 µL of the 4X TRKA-Europium conjugate solution to all wells.
-
Add 5 µL of the 4X Alexa Fluor™ 647 tracer solution to all wells. This initiates the binding reaction.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure contents are mixed.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Non-Receptor and Cell Cycle Kinases
Beyond the cell surface, the scaffold has proven effective against intracellular kinases that govern cell division and inflammatory signaling.
Key Targets:
-
Cyclin-Dependent Kinases (CDKs): As core regulators of the cell cycle, CDKs are prime targets for oncology. Pyrazolo[3,4-b]pyridines have been developed as potent and selective inhibitors of CDK1 and CDK2.[2][9]
-
Monopolar Spindle Kinase 1 (Mps1): Mps1 is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of Mps1 is a therapeutic strategy for aggressive tumors, and pyrazolo[3,4-b]pyridine-based compounds have shown Mps1 inhibition at low nanomolar concentrations.[10]
-
TANK-binding kinase 1 (TBK1): TBK1 is a key kinase in innate immunity signaling pathways. Its inhibition is relevant for autoimmune diseases and certain cancers. A pyrazolo[3,4-b]pyridine derivative was identified as a highly potent TBK1 inhibitor with an IC₅₀ of 0.2 nM.[11]
Caption: A typical workflow for kinase inhibitor drug discovery.
Secondary Therapeutic Avenue: Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers. Inhibiting PDEs increases cyclic nucleotide levels, leading to various physiological effects, particularly anti-inflammatory and smooth muscle relaxation responses.
Therapeutic Rationale: PDE inhibitors are used to treat a range of conditions, including COPD, psoriasis, and erectile dysfunction. The pyrazolo[3,4-b]pyridine scaffold has been successfully modified to create potent inhibitors of several PDE families.
Key PDE Targets for the Scaffold:
-
PDE4: This is the most prominent PDE target for inflammatory diseases. PDE4 is the primary enzyme responsible for cAMP degradation in inflammatory cells like macrophages and neutrophils. Pyrazolopyridines have been optimized to yield potent and selective PDE4B inhibitors with sub-nanomolar activity in cellular assays measuring TNF-α production.[12]
-
PDE10A: This enzyme is highly expressed in the medium spiny neurons of the striatum, making it a target for neurological and psychiatric disorders like schizophrenia and Huntington's disease. 1H-Pyrazolo[3,4-b]pyridines have been identified as active PDE10A inhibitors.[1]
Protocol 2: Cellular Anti-Inflammatory Assay (LPS-induced TNF-α Production in PBMCs)
Causality: This is a functional cellular assay that measures a key downstream consequence of PDE4 inhibition. Lipopolysaccharide (LPS) stimulates inflammatory signaling in immune cells, leading to the production of the pro-inflammatory cytokine TNF-α. A PDE4 inhibitor will increase intracellular cAMP, which in turn suppresses TNF-α production. This assay validates the compound's mechanism of action in a disease-relevant biological context.
Methodology:
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Resuspend isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Plating and Compound Treatment:
-
Plate PBMCs in a 96-well tissue culture plate at a density of 2 x 10⁵ cells per well.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the compound dilutions to the cells and pre-incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Inflammatory Stimulation:
-
Add Lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Include "unstimulated" control wells without LPS.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
TNF-α Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant (cell culture medium).
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit (e.g., R&D Systems Human TNF-alpha DuoSet ELISA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background TNF-α level from the unstimulated wells.
-
Normalize the data with the "LPS only" wells representing 0% inhibition.
-
Plot the percent inhibition of TNF-α production versus the log of compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Other Potential Therapeutic Targets
While kinases and PDEs are the most prominent targets, the versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold has led to its exploration in other therapeutic contexts.
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase and demonstrating anti-angiogenic effects.[13] This mechanism is distinct from kinase inhibition and represents another avenue for anti-cancer therapy.
-
Anti-inflammatory (COX Inhibition): Beyond PDE4, some pyrazolopyridines have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a well-established anti-inflammatory target.[14]
-
Topoisomerase IIα Inhibition: Topoisomerase IIα is a crucial enzyme for managing DNA topology during replication. Its inhibition leads to DNA damage and apoptosis in cancer cells. The pyrazolo[3,4-b]pyridine scaffold has been used to develop potent Topoisomerase IIα inhibitors with broad-spectrum antiproliferative activity.[15]
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine core is a validated and highly fruitful scaffold for drug discovery. Based on a comprehensive review of the literature, the most promising therapeutic targets for derivatives such as this compound are protein kinases —particularly RTKs like FGFR and TRK for oncology—and phosphodiesterases , with PDE4 being a key target for inflammatory conditions.
The initial steps for characterizing this compound should involve broad screening against a diverse kinase panel and key PDE isoforms. The provided protocols offer robust, validated methods for determining initial potency and cellular activity against the most promising targets. The specific substitution pattern of the molecule will ultimately dictate its selectivity and potency profile, but the foundational biology of its core structure provides a clear and compelling roadmap for initiating a successful drug discovery program.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Pyrazolo[3,4-b]pyridine Scaffold in Drug Discovery
Foreword: The "Privileged" Nature of a Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as the foundation for successful therapeutics across a spectrum of diseases. These are termed "privileged scaffolds." The pyrazolo[3,4-b]pyridine core is a quintessential example of such a structure. Its significance stems from its structural resemblance to endogenous purine bases like adenine and guanine, granting it inherent biocompatibility and the ability to interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] This guide provides an in-depth exploration of this versatile scaffold, from its fundamental synthesis to its application in crafting next-generation targeted therapies. We will delve into the causality behind its efficacy, provide validated experimental workflows, and examine case studies that underscore its transformative potential in modern drug discovery.
The Molecular Blueprint: Understanding the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[2] It exists in two primary tautomeric forms, the 1H- and 2H-isomers. Theoretical and experimental evidence overwhelmingly indicates that the 1H-pyrazolo[3,4-b]pyridine isomer is the more stable and medicinally relevant form, primarily due to favorable aromatic circulation across both rings.[1] Consequently, drug discovery efforts have almost exclusively focused on this 1H-tautomer.
The scaffold possesses five key positions (N1, C3, C4, C5, and C6) that can be functionalized, allowing for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2]
Caption: The core structure of 1H-pyrazolo[3,4-b]pyridine, highlighting key diversity points.
Constructing the Core: Foundational Synthetic Strategies
The construction of the pyrazolo[3,4-b]pyridine ring system is primarily achieved through two convergent strategies: annelating a pyridine ring onto a pyrazole precursor or, conversely, forming a pyrazole ring on a pyridine template.[1][2]
Caption: The two major retrosynthetic approaches to the pyrazolo[3,4-b]pyridine scaffold.
Protocol 1: Synthesis via Gould-Jacobs Reaction (Strategy A)
This protocol describes a robust and widely used method to generate 4-chloro-1H-pyrazolo[3,4-b]pyridines, which are versatile intermediates for further functionalization via nucleophilic substitution.[1][2]
Objective: To synthesize a 4-chloro substituted pyrazolo[3,4-b]pyridine from a 3-aminopyrazole precursor.
Materials:
-
3-Aminopyrazole derivative (1.0 eq)
-
Diethyl 2-(ethoxymethylene)malonate (1.1 eq)
-
Diphenyl ether (solvent)
-
Phosphorus oxychloride (POCl₃) (excess, ~5-10 eq)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a condenser, combine the 3-aminopyrazole derivative (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-130 °C for 2-3 hours. The reaction progress can be monitored by TLC, observing the consumption of the aminopyrazole. During this step, an intermediate is formed via Michael addition followed by the elimination of ethanol.[1]
-
Cyclization: Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent. Heat the mixture to 240-250 °C for 1-2 hours to induce thermal cyclization, which forms the 4-hydroxy-pyrazolo[3,4-b]pyridine intermediate. Allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Isolation of Intermediate: Dilute the cooled mixture with hexane to facilitate precipitation. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The crude 4-hydroxy intermediate can be carried forward without further purification.
-
Chlorination: In a new flask under an inert atmosphere (N₂), suspend the crude 4-hydroxy intermediate in an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The hydroxyl group is converted to a chloro group, a crucial handle for subsequent reactions like Suzuki or Buchwald-Hartwig couplings.[3]
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic reaction and must be done with extreme care in a fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 4-chloro-1H-pyrazolo[3,4-b]pyridine can be purified by column chromatography on silica gel.
A Scaffold Forged for Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold has proven to be a powerhouse in the development of kinase inhibitors.[4] Its efficacy is not accidental but is rooted in its ability to function as an "ATP mimic." Kinases have a conserved binding pocket for ATP, and the pyrazolo[3,4-b]pyridine core can occupy this site, specifically interacting with the "hinge region" that connects the N- and C-lobes of the kinase domain.
The N1-H and the pyrazole N2 atom act as a hydrogen bond donor and acceptor, respectively, forming critical anchor points with the backbone amide and carbonyl groups of the hinge residues. This interaction is often indispensable for potent inhibitory activity, and methylation of the N1-H typically results in a complete loss of activity.[4][5]
Caption: Key hydrogen bonding interactions between the scaffold and a generic kinase hinge.
Therapeutic Applications: From Oncology to Virology
The versatility of the pyrazolo[3,4-b]pyridine scaffold is best illustrated by its successful application across multiple therapeutic areas.
Oncology: A Multi-Pronged Attack on Cancer
Cancer drug discovery has been the most fertile ground for this scaffold, leading to the development of inhibitors against a wide array of oncogenic kinases and other cancer-related targets.
A. Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusions are oncogenic drivers in various cancers. Through a scaffold hopping strategy from known inhibitors, pyrazolo[3,4-b]pyridine derivatives have been developed as potent pan-TRK inhibitors.[3][6][7] These compounds anchor to the TRK hinge region, while substituents are optimized to occupy adjacent pockets, enhancing potency and selectivity.
| Compound ID | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Cell Proliferation IC₅₀ (μM, KM-12 cells) |
| C03 | 56 | - | - | 0.304 |
| C09 | 57 | - | - | - |
| C10 | 26 | - | - | - |
| Entrectinib | 1 | 3 | 5 | - |
Data synthesized from multiple sources.[3][6][7]
B. Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is a known cancer driver. Pyrazolo[3,4-b]pyridine derivatives have been engineered as highly potent and selective FGFR inhibitors.[5][8] Structure-activity relationship (SAR) studies revealed that adding 2,6-dichloro substituents to a phenyl ring at the C6 position was crucial for achieving high potency and selectivity over other kinases like VEGFR2.[5][8]
C. TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is a key regulator in innate immunity and is implicated in neuroinflammation and oncogenesis. Rational drug design has led to the discovery of pyrazolo[3,4-b]pyridine derivatives as extraordinarily potent TBK1 inhibitors, with compound 15y exhibiting an IC₅₀ value of just 0.2 nM.[9][10] These compounds show promise in both immuno-oncology and the treatment of inflammatory diseases.
D. Topoisomerase IIα (TOPIIα) Inhibitors: Beyond kinases, the scaffold has shown utility in targeting other critical cancer machinery. Certain derivatives have been identified as potent inhibitors of TOPIIα, an enzyme essential for managing DNA topology during replication.[11] Compound 8c , for example, inhibits the DNA relaxation activity of TOPIIα and induces S-phase cell cycle arrest and apoptosis, demonstrating a distinct mechanism of anticancer action.[11]
Antiviral and CNS Applications
The scaffold's utility extends beyond oncology. Derivatives have been investigated as:
-
Antiviral Agents: Showing inhibitory activity against HIV-1 reverse transcriptase and Herpes Simplex Virus 1 (HSV-1), suggesting a potential role in developing novel anti-infectives.[12]
-
CNS Agents: Early drugs like Cartazolate demonstrated anxiolytic effects by modulating GABA-A receptors.[13] More recently, novel derivatives have been synthesized as fluorescent probes that selectively bind to β-amyloid plaques, showcasing their potential in the diagnosis of Alzheimer's disease.[14]
Validated Methodologies for Compound Evaluation
The discovery process relies on robust and reproducible assays to quantify the biological activity of newly synthesized compounds.
Protocol 2: In Vitro Kinase Inhibition Assay (TRKA Example)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the TRKA kinase.
Materials:
-
Recombinant human TRKA enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Poly-Glu-Tyr)
-
ATP (at a concentration near the Kₘ for the enzyme)
-
Test compounds (serially diluted in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Dilute the TRKA enzyme to the desired concentration in assay buffer and add it to all wells except the "no enzyme" controls. Allow the plate to incubate for 15-20 minutes at room temperature to permit compound binding to the enzyme.
-
Initiation of Reaction: Prepare a solution of the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour. The enzyme will phosphorylate the substrate by transferring the terminal phosphate from ATP, converting ATP to ADP.
-
Signal Detection: Add the Kinase-Glo® reagent to all wells. This reagent lyses the cells (if applicable) and contains luciferase and luciferin. The amount of light produced is directly proportional to the amount of ATP remaining in the well. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.
-
Data Analysis: Read the luminescence on a plate reader. Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Antiproliferative Assay (SRB Assay)
Objective: To assess the cytotoxic or cytostatic effect of a test compound on a cancer cell line (e.g., KM-12).
Materials:
-
KM-12 human colon carcinoma cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed KM-12 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Return the plates to the incubator and incubate for 72 hours.
-
Cell Fixation: After incubation, gently remove the medium. Fix the cells by adding cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 0.057% (w/v) SRB solution to each well and stain for 30 minutes at room temperature. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to proteins under mildly acidic conditions, thus providing an estimate of total protein mass, which is related to cell number.
-
Destaining and Solubilization: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 5-10 minutes on a shaker to ensure complete solubilization of the dye. Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of growth against the log of compound concentration.
Conclusion and Future Horizons
The pyrazolo[3,4-b]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to mimic ATP has made it a cornerstone of kinase inhibitor design, leading to potent and selective agents against a host of validated cancer targets.[4] Its synthetic tractability and the numerous points for chemical diversification ensure its continued relevance.
Future directions will likely see this remarkable scaffold incorporated into novel drug modalities. Its use in designing Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation, or in the development of covalent inhibitors for achieving irreversible target engagement, represents exciting new frontiers. As our understanding of disease biology deepens, the pyrazolo[3,4-b]pyridine core will undoubtedly remain a vital tool in the arsenal of drug discovery scientists, paving the way for the next generation of precision medicines.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cartazolate - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrazolo[3,4-b]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of immense interest in medicinal chemistry. This scaffold is considered "privileged" due to its structural resemblance to purine bases, allowing its derivatives to interact with a wide array of biological targets, particularly protein kinases. The versatility of this core has led to the development of compounds with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] Numerous pharmaceutically active compounds feature the pyrazolo[3,4-b]pyridine framework, highlighting its significance in drug discovery.[1][5][6]
This guide provides an in-depth exploration of the key strategies for synthesizing and characterizing these valuable compounds. As a senior application scientist, the focus is not merely on procedural steps but on the underlying rationale, ensuring that each experimental choice is justified and each protocol is robust and self-validating. We will delve into the major synthetic routes, critical characterization techniques, and the application of these molecules as potent kinase inhibitors.
Part 1: Core Synthetic Strategies
The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly approached from two main retrosynthetic pathways: annelating a pyridine ring onto a pre-existing pyrazole or, less commonly, forming a pyrazole ring on a pyridine precursor.[7][8] The former is more prevalent due to the ready availability of substituted 5-aminopyrazoles.
Strategy 1: Pyridine Ring Annulation via Cyclocondensation
This is the most classical and widely utilized approach. The core principle involves the reaction of a 5-aminopyrazole, which acts as the nitrogen-based nucleophile, with a 1,3-dielectrophile to construct the pyridine ring.
Causality Behind the Method: The reaction leverages the nucleophilicity of the 5-amino group and the adjacent sp² carbon of the pyrazole ring. The reaction with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone, proceeds via a cascade of well-understood reactions: typically a Michael addition followed by an intramolecular condensation and subsequent dehydration/aromatization to yield the fused bicyclic system.[7]
Field-Proven Protocol: Synthesis via α,β-Unsaturated Ketones
This protocol details the synthesis of a 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine, a common structural motif. The use of Zirconium(IV) chloride (ZrCl₄) as a Lewis acid catalyst is effective in promoting the cyclization.[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the requisite α,β-unsaturated ketone (1.0 eq) in a minimal amount of dimethylformamide (DMF).
-
Addition of Aminopyrazole: To this solution, add a solution of 5-amino-1-phenyl-pyrazole (1.0 eq) in ethanol at room temperature (25 °C).
-
Catalyst Introduction: Degas the reaction mixture (e.g., by bubbling argon through it for 10-15 minutes). Add ZrCl₄ (0.3 eq) to the flask.
-
Scientist's Note: The Lewis acid catalyst is crucial for activating the carbonyl group of the ketone, facilitating the intramolecular nucleophilic attack by the amino group, which is the key ring-closing step.
-
-
Reaction Conditions: Stir the mixture vigorously and heat to 95 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the mixture under reduced pressure. Add chloroform and water. Separate the organic phase, and wash the aqueous phase twice with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanism:
Caption: Cyclocondensation Reaction Workflow.
Strategy 2: The Power of Multicomponent Reactions (MCRs)
MCRs have emerged as a cornerstone of green and efficient chemical synthesis. By combining three or more reactants in a single pot, they generate molecular complexity rapidly, with high atom economy and reduced waste.[9][10] For pyrazolo[3,4-b]pyridines, a common MCR involves a 5-aminopyrazole, an aldehyde, and an active methylene nitrile (e.g., benzoylacetonitrile).[11][12]
Causality Behind the Method: The reaction is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting electron-deficient alkene then undergoes a Michael addition with the 5-aminopyrazole, followed by intramolecular cyclization and aromatization, often through oxidation or elimination of a small molecule. Microwave irradiation is frequently employed to accelerate these reactions, often leading to dramatically reduced reaction times and improved yields.[9][12]
Field-Proven Protocol: Microwave-Assisted MCR
-
Reagent Mixture: In a 10 mL microwave process vial, combine 5-amino-3-(pyridin-3-yl)-1-phenyl-1H-pyrazole (1.0 eq), an aromatic aldehyde (e.g., 4-anisaldehyde, 1.0 eq), a β-ketonitrile (e.g., 4-fluorobenzoylacetonitrile, 1.0 eq), and glacial acetic acid as the medium.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 10-30 minutes).
-
Scientist's Note: Microwave heating provides rapid and uniform energy transfer directly to the polar solvent and reactants, bypassing the slower process of conventional thermal conduction. This leads to a significant rate enhancement.
-
-
Isolation: After cooling, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with ethanol, and dry to obtain the pure pyrazolo[3,4-b]pyridine derivative.[12]
Visualizing the MCR Workflow:
Caption: Efficient Microwave-Assisted MCR Synthesis.
Part 2: Essential Characterization Protocols
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity, structure, and purity of the synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in solution.
-
¹H NMR: Provides information on the proton environment. Key diagnostic signals for the 1H-pyrazolo[3,4-b]pyridine core include:
-
A singlet for the H-3 proton of the pyrazole ring.[1]
-
A singlet for the H-5 proton of the pyridine ring.[1]
-
Characteristic shifts for substituents on the fused ring system. For instance, a methyl group at C-6 typically appears as a singlet around δ 2.8 ppm.[1]
-
Aromatic protons typically appear in the δ 7.0-9.0 ppm range.[2]
-
-
¹³C NMR: Reveals the carbon skeleton. The formation of the fused ring is confirmed by the appearance of the correct number of quaternary and methine carbons at their expected chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): These techniques are indispensable for complex molecules, allowing for the definitive assignment of protons and carbons and confirming connectivity across the entire structure.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | H-3 | 7.2 - 8.5 | Singlet, characteristic of the pyrazole proton.[1] |
| ¹H | H-5 | 7.8 - 8.8 | Singlet or doublet, depending on C4 substitution.[1][13] |
| ¹H | CH₃ at C-6 | 2.7 - 2.9 | Singlet, confirms substitution pattern.[1][2] |
| ¹³C | C-3 | 130 - 145 | Shift is sensitive to substituents on the pyrazole nitrogen. |
| ¹³C | C-3a | 145 - 155 | Quaternary carbon at the ring junction. |
| ¹³C | C-7a | 150 - 162 | Quaternary carbon at the ring junction. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental formula.
-
Low-Resolution MS (LRMS): Techniques like Electrospray Ionization (ESI) are used to observe the protonated molecular ion peak ([M+H]⁺), confirming the molecular weight of the synthesized compound.[1][2]
-
High-Resolution MS (HRMS): This provides a highly accurate mass measurement, which is used to calculate the elemental composition and confirm that the correct molecular formula has been achieved.[14]
X-Ray Crystallography
For novel compounds, obtaining a single crystal suitable for X-ray diffraction is the gold standard for structural proof.[15] It provides an unambiguous, three-dimensional map of the molecule, definitively confirming connectivity, regiochemistry, and stereochemistry.[16][17]
Part 3: Application in Drug Discovery - Targeting Protein Kinases
The pyrazolo[3,4-b]pyridine scaffold is a highly successful ATP-competitive kinase inhibitor.[4] Its nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine portion of ATP. This makes it an ideal starting point for designing potent and selective inhibitors.[5][18]
Derivatives have shown potent activity against numerous kinases implicated in cancer and other diseases, including:
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, making them key targets in oncology.[18][19][20]
-
Tropomyosin Receptor Kinases (TRKs): Overexpression or fusion of TRKs drives proliferation in various cancers.[21][22]
-
TANK-Binding Kinase 1 (TBK1): A key regulator in innate immunity and a target in autoimmune diseases and some cancers.[23][24]
Visualizing the Mechanism of Action:
References
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 23. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Foreword: The Chameleon in the Kinase Inhibitor Toolkit
An In-Depth Technical Guide to the Tautomeric Forms of Pyrazolo[3,4-b]pyridines
To the dedicated researchers, medicinal chemists, and drug development professionals who navigate the intricate world of small molecule therapeutics, the pyrazolo[3,4-b]pyridine scaffold is a familiar and powerful ally. Its structural resemblance to the native purine bases has cemented its status as a "privileged" structure, a starting point for countless investigations into kinase inhibition and beyond.[1][2][3][4] However, this seemingly simple bicyclic heterocycle harbors a subtle complexity that can be the difference between a breakthrough candidate and a failed campaign: tautomerism.
The ability of the pyrazolo[3,4-b]pyridine core to exist in different isomeric forms, which are in dynamic equilibrium, directly dictates its hydrogen bonding patterns, physicochemical properties, and ultimately, its biological activity. Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is a critical, often overlooked, aspect of rational drug design. This guide provides a deep dive into the core principles of tautomerism in pyrazolo[3,4-b]pyridines, offering field-proven insights into its characterization and its profound implications for therapeutic development.
The Fundamental Equilibrium: 1H- vs. 2H-Tautomerism
The most prevalent form of tautomerism in N-unsubstituted pyrazolo[3,4-b]pyridines is prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This gives rise to two distinct tautomers: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine .[1][5][6]
Caption: Prototropic tautomerism in the pyrazolo[3,4-b]pyridine core.
From a thermodynamic standpoint, the equilibrium is heavily skewed. Computational studies, specifically AM1 calculations, have demonstrated that the 1H-tautomer is substantially more stable than the 2H-tautomer by approximately 9 kcal/mol (37 kJ/mol).[1] This energy difference means that under most standard conditions, the 1H-form is the overwhelmingly predominant species. The causality behind this preference lies in the electronic distribution and aromaticity of the fused ring system, where the 1H arrangement provides a more favorable electronic configuration. Consequently, the vast majority of the more than 300,000 documented pyrazolo[3,4-b]pyridines exist as the 1H-isomer.[1][5]
Shifting the Balance: Factors Influencing Tautomeric Preference
While the 1H-tautomer is the thermodynamically preferred state, its dominance is not absolute. The dynamic equilibrium can be influenced by a variety of internal and external factors. A Senior Application Scientist must understand these levers to predict or engineer the tautomeric state of a molecule.
| Factor | Influence on Equilibrium | Causality |
| Substituent Effects | Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can stabilize or destabilize one tautomer over the other. | Substituents alter the electron density and relative basicity of the N1 and N2 atoms. For instance, an EWG at C3 might favor the 1H-tautomer by making the adjacent N2 less basic. Intramolecular H-bonds can also "lock" the proton onto one nitrogen.[7] |
| Solvent Polarity | Polar, protic solvents (e.g., water, methanol) can shift the equilibrium by preferentially solvating the more polar tautomer. | Solvents capable of hydrogen bonding can form strong interactions with the N-H and pyridine nitrogen of the solute, stabilizing the corresponding tautomeric form. The change in the tautomeric ratio in different solvents is a key experimental observation.[8][9][10] |
| pH | The protonation state of the molecule is pH-dependent and can dictate the tautomeric form. | At low pH, the pyridine nitrogen is likely to be protonated, which can influence the electronic character of the entire ring system and thus the position of the pyrazole proton.[11] |
| Temperature | The equilibrium is dynamic, and the population of the minor (higher energy) tautomer will increase with temperature. | This principle is the basis for variable-temperature NMR studies, which can reveal the presence of a minor tautomer that is not observable at room temperature.[8][9] |
Characterization Protocols: A Self-Validating System
Asserting the tautomeric structure of a novel compound requires rigorous, multi-faceted analytical evidence. Relying on a single method is insufficient; a self-validating system of complementary techniques is the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR is the most powerful technique for studying tautomerism in solution. By comparing the spectra of an N-unsubstituted compound with its N-1 and N-2 methylated (or otherwise "locked") analogues, an unambiguous assignment can be made.
Key Diagnostic Markers:
-
¹⁵N NMR Chemical Shifts: This is the most direct method. In N-1 substituted models, the N-2 signal is significantly deshielded. Conversely, in N-2 substituted models, the N-1 signal is deshielded. The chemical shifts of the N-unsubstituted compound can be compared to these models to determine the predominant tautomer.
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, C3a, and C7a, show characteristic differences between N-1 and N-2 isomers.[12]
-
Long-Range ¹H-¹⁵N and ¹H-¹³C Coupling Constants: Heteronuclear coupling constants, such as the coupling between H3 and N1/N2, provide definitive structural information that can be used to discriminate between tautomers.
Caption: Experimental workflow for tautomer determination using NMR.
Experimental Protocol: Variable-Temperature (VT) NMR
-
Sample Preparation: Prepare a solution of the N-unsubstituted pyrazolo[3,4-b]pyridine in a suitable deuterated solvent (e.g., DMF-d₇), ensuring the concentration is high enough for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Cooling Sequence: Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Data Acquisition: Continue cooling until a second set of minor signals becomes visible or until the solvent freezing point is approached.
-
Signal Assignment: If minor signals appear, use 2D NMR techniques (at the low temperature) to assign them to the minor tautomer.
-
Quantification: Integrate the signals corresponding to the major and minor tautomers at each temperature to determine their relative populations and calculate the Gibbs free energy difference (ΔG).
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides incontrovertible proof of the tautomeric form present in the solid state.[13][14][15] This technique is invaluable for establishing a structural benchmark. However, it is crucial to remember that the lowest energy conformation in a rigid crystal lattice is not always the predominant form in solution, where solvent interactions play a significant role. The crystal structure should always be used to corroborate, not replace, solution-state analysis.
Computational Chemistry: The Predictive Engine
Quantum mechanical calculations are an essential component of modern tautomer analysis. By using methods like Density Functional Theory (DFT), one can calculate the relative energies of the different tautomers in the gas phase or with a solvent model.[1][8][16] These theoretical predictions can:
-
Corroborate experimental findings from NMR and UV-Vis spectroscopy.
-
Provide a rationale for the observed tautomeric preference.
-
Predict the tautomeric equilibrium for proposed structures before committing to synthesis, saving valuable time and resources.
Consequence and Application in Drug Discovery
The precise tautomeric form of a pyrazolo[3,4-b]pyridine derivative is not a trivial detail; it is a fundamental determinant of its function as a drug.
-
Receptor Binding and Potency: The geometry and hydrogen bond donor/acceptor pattern of a ligand are critical for its affinity to a biological target, such as the hinge region of a kinase.[17][18] The 1H-tautomer presents a hydrogen bond donor at N1 and an acceptor at N2, while the 2H-tautomer reverses this pattern. A shift in tautomeric equilibrium can completely abolish binding and biological activity.
-
ADMET Properties: Tautomerism directly impacts key physicochemical properties that govern a drug's ADMET profile. A change in the dominant tautomer can alter a molecule's pKa, lipophilicity (LogP), and solubility, thereby affecting its absorption, distribution, metabolism, and excretion.
-
Intellectual Property: From a patent perspective, different tautomers can be considered distinct chemical entities. Thoroughly characterizing the tautomeric state of a lead compound is essential for securing robust intellectual property protection.
Conclusion
The tautomerism of pyrazolo[3,4-b]pyridines is a classic example of how a subtle structural feature can have profound functional consequences. For the medicinal chemist and drug developer, it is a variable that must be understood, measured, and controlled. The 1H-tautomer is the thermodynamically favored form, but this preference can be modulated by substituents, solvent, and pH. A rigorous, multi-technique approach, combining advanced NMR spectroscopy, X-ray crystallography, and computational modeling, is the only reliable way to characterize the tautomeric landscape of these vital therapeutic scaffolds. By embracing this complexity, we can more effectively design the next generation of targeted therapies based on this privileged core.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Chemical Space of Substituted Pyrazolo[3,4-b]pyridines in Drug Discovery
Abstract
The pyrazolo[3,4-b]pyridine core, a fascinating bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases and its remarkable versatility as a scaffold for developing potent and selective therapeutic agents.[1][2] This in-depth guide provides a comprehensive exploration of the chemical space of substituted pyrazolo[3,4-b]pyridines, designed for researchers, scientists, and drug development professionals. We will delve into the strategic synthetic methodologies, elucidate the critical structure-activity relationships (SAR), and present detailed protocols for the synthesis and biological evaluation of these promising compounds. This guide aims to be a practical resource, bridging the gap between theoretical knowledge and tangible experimental application in the quest for novel therapeutics.
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold
The fusion of a pyrazole and a pyridine ring gives rise to a class of compounds known as pyrazolopyridines, which exist in several isomeric forms.[1] Among these, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in drug discovery. Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-π stacking, with various biological targets makes it an ideal starting point for the design of potent inhibitors and modulators.[3] The diverse biological activities exhibited by substituted pyrazolo[3,4-b]pyridines are vast, encompassing anticancer, antiviral, anti-inflammatory, and neuroprotective properties, among others.[4][5] A significant portion of research has focused on their role as kinase inhibitors, targeting a wide range of kinases implicated in diseases such as cancer.[6][7][8]
The core structure of 1H-pyrazolo[3,4-b]pyridine offers multiple points for substitution (N1, C3, C4, C5, and C6), allowing for fine-tuning of its physicochemical and pharmacological properties.[1] This inherent modularity enables medicinal chemists to systematically explore the chemical space and optimize compounds for potency, selectivity, and pharmacokinetic profiles.
Navigating the Synthetic Landscape: Key Strategies for Core Construction
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two primary retrosynthetic approaches: the construction of the pyridine ring onto a pre-existing pyrazole, or the formation of the pyrazole ring on a pyridine precursor.[2] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Pyridine Ring Formation from an Aminopyrazole Precursor
This is a widely employed and versatile approach, with the Gould-Jacobs reaction being a notable example.[1] This method typically involves the reaction of a 3-aminopyrazole derivative with a β-ketoester or a related three-carbon electrophile.
Caption: General workflow for synthesizing pyrazolo[3,4-b]pyridines via pyridine ring formation.
This protocol is a generalized procedure based on the Gould-Jacobs reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of the desired 5-aminopyrazole in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Addition of Reagents: Add 1.1 equivalents of a suitable diethyl α-(ethoxymethylene)malonate derivative to the solution.
-
Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a suitable organic solvent (e.g., hexane or ether) to remove the high-boiling point solvent. Further purification can be achieved by recrystallization or column chromatography.
Strategy B: Pyrazole Ring Formation from a Pyridine Precursor
This approach involves the construction of the pyrazole ring onto a suitably functionalized pyridine. A common method involves the reaction of a hydrazine derivative with a pyridine bearing ortho-amino and cyano or keto functionalities.
Structure-Activity Relationships (SAR): Decoding the Determinants of Biological Activity
The biological activity of pyrazolo[3,4-b]pyridine derivatives is exquisitely sensitive to the nature and position of their substituents. A thorough understanding of SAR is crucial for the rational design of potent and selective compounds.
Kinase Inhibition: A Case Study
Pyrazolo[3,4-b]pyridines have proven to be a fertile ground for the discovery of kinase inhibitors.[8] The pyrazole moiety often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
-
N1-Position: The N1-H of the pyrazole ring is frequently involved in a key hydrogen bond with the kinase hinge region.[9] Methylation or substitution at this position often leads to a significant loss of activity, highlighting its importance for anchoring the inhibitor in the ATP-binding pocket.[9]
-
C3-Position: Substituents at the C3-position can be directed towards the solvent-exposed region and can be modified to enhance potency and introduce selectivity. Often, amide or urea functionalities at this position can form additional hydrogen bonds with the protein.
-
C4 and C6-Positions: These positions are often substituted with aryl or heteroaryl groups that can engage in π-π stacking interactions with aromatic residues in the active site, such as phenylalanine.[3] The substitution pattern on these aromatic rings can be modulated to improve potency and selectivity. For instance, the incorporation of chlorine atoms at the 2- and 6-positions of a phenyl ring at C4 has been shown to be beneficial for FGFR inhibitory activity.[9]
-
C5-Position: Modifications at the C5-position can influence the overall conformation of the molecule and can be used to fine-tune its properties.
Caption: Key SAR points for pyrazolo[3,4-b]pyridine-based kinase inhibitors.
Biological Evaluation: From In Vitro Assays to Cellular Activity
A robust biological evaluation cascade is essential to characterize the activity of newly synthesized pyrazolo[3,4-b]pyridine derivatives.
In Vitro Kinase Assays
Biochemical assays are the first step in determining the inhibitory potency of a compound against its target kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Reagents: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound in an appropriate assay buffer.
-
Assay Plate Preparation: Add the kinase and the test compound (at various concentrations) to the wells of a microtiter plate and incubate for a short period to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Detection: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Cellular Assays
Cell-based assays are crucial to assess the ability of a compound to inhibit the target in a more physiologically relevant context. These assays can measure downstream effects of target inhibition, such as inhibition of cell proliferation, induction of apoptosis, or modulation of specific signaling pathways.
Data Presentation: Comparative Analysis of Biological Activity
The systematic exploration of the chemical space of substituted pyrazolo[3,4-b]pyridines generates a large amount of data. Presenting this data in a clear and concise manner is essential for identifying trends and guiding further optimization efforts.
Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| A01 | TRKA | 293 | [3] |
| C03 | TRKA | 56 | [10][11] |
| C09 | TRKA | 57 | [10] |
| C10 | TRKA | 26 | [10] |
| AZD4547 | FGFR1 | 0.2 | [9] |
| AZD4547 | VEGFR2 | 24 | [9] |
| 15y | TBK1 | 0.2 | [12] |
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it a cornerstone of modern medicinal chemistry. Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation pyrazolo[3,4-b]pyridine-based drugs with improved efficacy and safety profiles. The rich chemical space of this remarkable scaffold is far from exhausted, promising exciting new discoveries in the years to come.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine from 5-Aminopyrazole Precursors
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, serving as the core for numerous kinase inhibitors and other therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of a key derivative, 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, starting from the readily available 3-methyl-1H-pyrazol-5-amine. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a step-by-step experimental guide, and discuss critical process parameters and troubleshooting insights to ensure reproducible, high-yield synthesis.
Introduction and Scientific Context
Pyrazolo[3,4-b]pyridines are bicyclic heteroaromatic compounds that function as bioisosteres of purine bases like adenine, enabling them to interact with a wide array of biological targets.[1] This structural similarity has led to their development as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Aurora kinases, making them highly valuable in oncology and neurodegenerative disease research.[2][3]
The target molecule, this compound, is a versatile building block. The primary amine at the C5 position serves as a crucial synthetic handle for further functionalization, allowing for the construction of diverse compound libraries for drug discovery programs. The synthesis of this scaffold is most effectively achieved through the construction of the pyridine ring onto a pre-existing pyrazole core, a strategy known as annulation. Among the various methods, the cyclocondensation reaction of a 5-aminopyrazole with a suitable three-carbon dielectrophilic partner represents one of the most robust and widely adopted approaches.[4][5] This guide focuses on a highly efficient protocol based on this strategy.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway is a variation of the Friedländer annulation, which involves the reaction of an o-amino-substituted heterocycle with a compound containing a reactive carbonyl or nitrile group. In our case, 5-amino-3-methyl-1H-pyrazole serves as the binucleophilic component. The exocyclic 5-amino group and the endocyclic C4 carbon atom act as the two nucleophilic centers.
The key to forming the desired 5-aminopyrazolo[3,4-b]pyridine is the selection of an appropriate three-carbon (C-C-C) dielectrophile. Reagents like ethoxymethylenemalononitrile or ethyl 2-cyano-3-ethoxyacrylate are highly effective for this transformation.[6] These reagents undergo a cascade reaction involving an initial Michael-type addition or condensation, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic product.
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Initial Nucleophilic Attack: The exocyclic 5-amino group of the pyrazole, being the more nucleophilic nitrogen, attacks the electron-deficient β-carbon of the activated alkene (e.g., ethoxymethylenemalononitrile), displacing the ethoxy leaving group. This forms a vinylogous amine intermediate.
-
Intramolecular Cyclization: The electron-rich C4 position of the pyrazole ring then performs an intramolecular nucleophilic attack on one of the electron-withdrawing nitrile groups. This 6-endo-dig cyclization is the key ring-forming step.[7]
-
Tautomerization (Aromatization): The resulting cyclic intermediate rapidly undergoes tautomerization to establish the aromatic pyridine ring, yielding the thermodynamically stable 5-amino-6-cyano-1H-pyrazolo[3,4-b]pyridine product.
To obtain the target compound without the C6-cyano group, a reagent such as 3-ethoxyacrylonitrile can be used, which simplifies the final product structure. The mechanism remains analogous, with the C4 of the pyrazole attacking the single nitrile group.
Diagram 1: General Synthetic Scheme
Caption: General reaction for the synthesis of the target molecule.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound via the cyclocondensation of 3-methyl-1H-pyrazol-5-amine with 3-ethoxyacrylonitrile.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 3-methyl-1H-pyrazol-5-amine | 3433-60-7 | 97.11 | 2.0 g | 20.6 | 1.0 |
| 3-Ethoxyacrylonitrile | 6023-18-3 | 97.12 | 2.2 g | 22.7 | 1.1 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | - | - |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | - | - |
| Saturated Sodium Bicarbonate (aq) | - | - | ~50 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |
| Brine | - | - | As needed | - | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F254)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazol-5-amine (2.0 g, 20.6 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (25 mL) to the flask. Stir the mixture until the solid dissolves. Add 3-ethoxyacrylonitrile (2.2 g, 22.7 mmol, 1.1 eq) to the solution.
-
Scientist's Insight: Acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and subsequent cyclization steps. Using a slight excess (1.1 eq) of the acrylonitrile component ensures the complete consumption of the limiting pyrazole starting material.
-
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The starting material spot should diminish as a new, more polar product spot appears.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing crushed ice (~100 g). A precipitate may form.
-
Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Scientist's Insight: This neutralization step is critical. It quenches the acid catalyst and precipitates the product, which is typically a solid base. Performing this step slowly and with cooling prevents excessive heat generation.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified solid under vacuum. The expected yield is typically in the range of 65-80%. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[8]
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting and Field Insights
-
Regioselectivity: While the chosen reactants in this protocol lead to a single major regioisomer, similar syntheses using unsymmetrical 1,3-dielectrophiles (like trifluoromethyl-β-diketones) can produce a mixture of isomers.[5][9] Careful characterization is always necessary to confirm the structure. The formation of the other regioisomer, pyrazolo[1,5-a]pyrimidine, can sometimes occur if the N1 nitrogen of the pyrazole participates in the cyclization.[9]
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, the reflux time can be extended. Alternatively, a stronger acid catalyst like p-toluenesulfonic acid (p-TSA) can be used in a non-acidic solvent like DMF, though this complicates the work-up.
-
Purification Issues: If the product oils out during neutralization or is difficult to crystallize, an alternative work-up can be employed. After neutralization, the aqueous layer can be extracted multiple times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization or column chromatography.
-
Alternative Reagents: If 3-ethoxyacrylonitrile is unavailable, other activated acrylonitriles or α,β-unsaturated ketones can be adapted for this synthesis, although reaction conditions may require re-optimization.[5] Multi-component reactions involving the 5-aminopyrazole, an aldehyde, and a ketone are also powerful alternatives for generating structural diversity.[9]
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of this compound, a high-value building block for pharmaceutical research. By understanding the underlying reaction mechanism and key process parameters, researchers can confidently and efficiently produce this scaffold. The described method is scalable and leverages common laboratory reagents, making it an accessible and effective tool for drug development professionals.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1186608-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Application Notes & Protocols: Multi-Component Reactions for the Synthesis of Pyrazolo[3,4-b]pyridines
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a versatile pharmacophore capable of interacting with a wide range of biological targets. Consequently, derivatives of pyrazolo[3,4-b]pyridine have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] Several compounds incorporating this scaffold have entered various phases of clinical investigation, highlighting its therapeutic potential.[2]
Traditional multi-step syntheses of these complex heterocycles often suffer from drawbacks such as harsh reaction conditions, low overall yields, and the generation of significant chemical waste. In contrast, multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of pyrazolo[3,4-b]pyridines. MCRs, in which three or more reactants combine in a single synthetic operation, offer numerous advantages, including operational simplicity, high atom economy, reduced reaction times, and the ability to rapidly generate libraries of structurally diverse molecules. This application note provides detailed protocols and mechanistic insights into selected MCRs for the synthesis of pyrazolo[3,4-b]pyridines, tailored for researchers and professionals in drug development.
Protocol 1: Green, Microwave-Assisted Three-Component Synthesis in Aqueous Media
This protocol details an environmentally benign and highly efficient one-pot synthesis of ethyl 6-amino-4-aryl-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates. The use of water as a solvent and microwave irradiation significantly reduces the environmental impact and reaction time, aligning with the principles of green chemistry.[3][4]
Scientific Rationale and Causality
The choice of an aqueous medium is not merely for environmental reasons; water can enhance reaction rates and selectivity in certain organic reactions through effects such as hydrophobic packing. Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods.[3] Triethylamine (TEA) is employed as a mild and effective base to catalyze the initial condensation steps of the reaction cascade.
Reaction Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Detailed Experimental Protocol
-
Reagent Preparation: In a 10 mL microwave process vial, combine 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), the desired substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol).
-
Solvent Addition: Add 4 mL of deionized water to the vial.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 40°C for 20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water and then a small amount of ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final pyrazolo[3,4-b]pyridine derivative.
Data Summary
| Entry | Substituted Benzaldehyde (R) | Product | Yield (%) |
| 1 | 4-OCH₃ | 5a | 94 |
| 2 | 4-CH₃ | 5b | 86 |
| 3 | 4-N(CH₃)₂ | 5c | 83 |
| 4 | 4-Cl | 5d | 91 |
| 5 | 4-Br | 5e | 89 |
| 6 | 4-NO₂ | 5f | 92 |
Yields are based on the isolated product after purification.[4]
Plausible Reaction Mechanism
Caption: Mechanism of the Three-Component Reaction.
The reaction is proposed to proceed through an initial Knoevenagel condensation between the benzaldehyde and ethyl 2-cyanoacetate, catalyzed by triethylamine, to form an α,β-unsaturated nitrile intermediate (I)[3]. This is followed by a Michael-type addition of the 5-aminopyrazole to the electron-deficient double bond of intermediate I, yielding intermediate II. Subsequent intramolecular cyclization and tautomerization, followed by dehydration, affords the final 4,7-dihydropyrazolo[3,4-b]pyridine product[3].
Protocol 2: Three-Component Synthesis using a Heterogeneous Nano-Magnetic Catalyst
This protocol describes a solvent-free, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives using a novel nano-magnetic metal-organic framework, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, as a recyclable heterogeneous catalyst.[5] This approach offers high yields and easy catalyst separation, contributing to a more sustainable synthetic process.
Scientific Rationale and Causality
The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by an external magnet. The nano-magnetic core (Fe₃O₄) provides the magnetic property, while the metal-organic framework (MOF) shell provides a high surface area and active catalytic sites. The phosphonic acid functional groups on the MOF are believed to activate the carbonyl group of the aldehyde, facilitating the initial condensation step.[5] Performing the reaction under solvent-free conditions at elevated temperatures minimizes waste and can accelerate the reaction.
Reaction Workflow
Caption: Workflow for Heterogeneously Catalyzed Synthesis.
Detailed Experimental Protocol
-
Catalyst Synthesis: The Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst is prepared according to the literature procedure.[5]
-
Reactant Mixture: In a round-bottom flask, mix the aldehyde (1 mmol), 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol, 0.198 g), 3-(cyanoacetyl)indole (1 mmol, 0.184 g), and the nano-magnetic catalyst (20 mg).
-
Reaction Conditions: Heat the mixture at 100°C with stirring under solvent-free conditions.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Catalyst Separation: After completion, add ethanol to the reaction mixture and separate the catalyst using an external magnet.
-
Product Isolation: Decant the ethanolic solution and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Data Summary
| Entry | Aldehyde (R-CHO) | Product | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄ | C1 | 30 | 98 |
| 2 | 4-NO₂-C₆H₄ | C2 | 35 | 95 |
| 3 | 4-OH-C₆H₄ | C3 | 40 | 92 |
| 4 | 4-OCH₃-C₆H₄ | C4 | 40 | 94 |
| 5 | C₆H₅ | C5 | 45 | 90 |
Yields are for the isolated product.[5]
Plausible Reaction Mechanism
Caption: Mechanism for Heterogeneously Catalyzed Synthesis.
In the proposed mechanism, the catalyst activates the carbonyl group of the aldehyde. This is followed by a reaction with 3-(cyanoacetyl)indole to form a Michael acceptor (Intermediate I). The 5-aminopyrazole then undergoes a Michael addition to Intermediate I to form Intermediate II. Subsequent intramolecular cyclization and loss of a water molecule yield Intermediate III, which then tautomerizes to the final pyrazolo[3,4-b]pyridine product.[5]
Conclusion and Future Outlook
Multi-component reactions represent a highly effective and versatile strategy for the synthesis of medicinally important pyrazolo[3,4-b]pyridine derivatives. The protocols detailed in this application note showcase the power of MCRs in achieving high yields and structural diversity while adhering to the principles of green chemistry. The microwave-assisted aqueous synthesis offers a rapid and environmentally friendly route, while the use of a recyclable nano-magnetic catalyst provides a sustainable and efficient alternative.
These methods provide a solid foundation for researchers in drug discovery to generate libraries of novel pyrazolo[3,4-b]pyridine analogues for biological screening. Further exploration of different catalysts, solvent systems, and input components in these MCRs will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic potential.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Regioselective N-Alkylation of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
An Application Guide for Medicinal Chemists
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern drug discovery, forming the foundation of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3][4] Its structural resemblance to the purine nucleus allows it to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of enzymes like cyclin-dependent kinases (CDKs).[1][2][5][6][7] Functionalization of this core is critical for modulating pharmacological properties, with N-alkylation of the pyrazole ring being a primary strategy for exploring structure-activity relationships (SAR).
This application note provides a comprehensive guide to the N-alkylation of a key derivative, 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. We delve into the critical challenge of regioselectivity, offering field-proven insights and a detailed, validated protocol to preferentially synthesize the N1-alkylated isomer. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to reliably synthesize and diversify this important heterocyclic system.
The Strategic Imperative: Why N-Alkylation?
In medicinal chemistry, the N-alkylation of heterocyclic scaffolds like pyrazolo[3,4-b]pyridine serves several critical functions:
-
Modulation of Potency and Selectivity: The N-alkyl substituent can form key interactions within a protein's binding pocket, tune the electronics of the ring system, and alter the compound's conformational presentation, thereby enhancing potency and selectivity.
-
Improvement of Physicochemical Properties: Alkylation can significantly impact a molecule's solubility, lipophilicity (logP), and metabolic stability.
-
Vectorial Elaboration: The N-alkyl group provides a synthetic handle for further "growth" of the molecule, a common strategy in fragment-based drug discovery to extend into adjacent binding pockets.[8][9]
However, the N-alkylation of an unsymmetrically substituted pyrazole ring is not trivial. It presents a classic regioselectivity challenge that must be understood and controlled to ensure the synthesis of the desired, biologically active isomer.
The Core Challenge: Regioselectivity in Pyrazole Alkylation
The pyrazole ring of this compound contains two nitrogen atoms, N1 and N2, that can be alkylated. This leads to the potential formation of two distinct regioisomers, as depicted below. The specific isomer produced can have profoundly different biological effects, making regiocontrol a paramount concern.
Caption: Regiochemical outcomes of N-alkylation.
The regiochemical outcome is governed by a combination of steric and electronic factors, as well as the specific reaction conditions employed.[10][11]
-
Steric Hindrance: The methyl group at the C3 position provides significant steric bulk around the N2 atom. Consequently, alkylation at the less hindered N1 position is generally favored, particularly with larger alkylating agents.[12] This is the most dominant factor for this specific substrate.
-
Electronic Effects: The distribution of electron density in the pyrazole anion after deprotonation influences the nucleophilicity of each nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can shift the balance between the kinetic and thermodynamic products. Strong, non-coordinating bases (e.g., NaH, KHMDS) in polar aprotic solvents (e.g., DMF, THF) typically favor the formation of the more thermodynamically stable N1 isomer.[13] Weaker bases or conditions that allow for equilibration may yield mixtures.[13]
A secondary consideration is the potential for alkylation at the exocyclic C5-amino group. However, the pyrazole N-H proton is significantly more acidic than the amine N-H protons. Therefore, under standard basic conditions, selective deprotonation and subsequent alkylation on the pyrazole ring are strongly favored. Over-alkylation of the amine can occur but typically requires harsher conditions or different catalytic systems.[14][15]
Comparative Data: Conditions for N-Alkylation of Pyrazoles
The following table summarizes various conditions reported in the literature for the N-alkylation of pyrazole and related heterocyclic scaffolds, illustrating the impact of different reagents on regioselectivity and yield.
| Substrate | Alkylating Agent | Base | Solvent | Conditions | Outcome (N1:N2 Ratio) | Reference |
| 3-Substituted Pyrazole | Alkyl Halides | K₂CO₃ | DMSO | Not specified | Highly N1 selective | [12] |
| 3-CF₃-Pyrazole | Ethyl Iodoacetate | K₂CO₃ | Acetonitrile | Reflux | 1 : 1.5 (N1:N2) | [11] |
| Activated Pyrazole | Alkyl Halide | 2,6-Lutidine | Not specified | Not specified | 20 : 1 (N1:N2) | [13] |
| 5-Halo-1H-pyrazolo[3,4-c]pyridine | SEM-Cl | NaH | THF | 0 °C to RT | 1 : 1.3 (N1:N2) | [9] |
| 5-Halo-1H-pyrazolo[3,4-c]pyridine | Benzyl Bromide | K₂CO₃ | DMF | 60 °C | 1.1 : 1 (N1:N2) | [9] |
| 3-Amino-1H-pyrazole | Alkyl Halide | K₂CO₃ | DMF | RT to 60 °C | General procedure, favors N1 | [10] |
Note: The specific ratios are highly substrate-dependent, but the general trends provide a valuable starting point for experimental design.
Detailed Experimental Protocol: Selective N1-Alkylation
This protocol is designed to favor the formation of the N1-alkylated isomer of this compound by leveraging steric hindrance and thermodynamic control.
Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) OR Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Alkylating Agent: Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Ethyl acetate (EtOAc)
-
Washing Solution: Brine (saturated aqueous NaCl)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert Gas: Argon or Nitrogen
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum and needle adapters for inert atmosphere
-
Syringes for liquid transfer
-
Magnetic stir plate
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system (Silica gel)
-
NMR spectrometer and Mass spectrometer for characterization
Step-by-Step Methodology
The following workflow diagram illustrates the key stages of the protocol.
Caption: Experimental workflow for N-alkylation.
-
Reaction Setup: Place this compound (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Dissolution: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Deprotonation (Base Addition):
-
Using NaH (Recommended for higher reactivity): Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the effervescence from hydrogen gas evolution. Anhydrous DMF is crucial as NaH reacts violently with water. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation, forming the pyrazolide anion.
-
Using K₂CO₃ (Milder, safer alternative): Add anhydrous K₂CO₃ (2.0-3.0 eq) directly to the solution at room temperature. Stir the suspension vigorously for 30-60 minutes. Causality Note: K₂CO₃ is a weaker base and requires a longer time for deprotonation. It is a heterogeneous reaction, so vigorous stirring is essential.
-
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining base. Safety Note: If NaH was used, this step will generate hydrogen gas and should be performed slowly in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual DMF and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to isolate the desired N1-alkylated product. The two regioisomers, if formed, can usually be separated at this stage.
-
Characterization: Confirm the structure and regiochemistry of the purified product(s) using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regiochemistry can often be definitively assigned using 2D NMR techniques like NOESY, looking for a correlation between the N-alkyl protons and the H4 proton on the pyridine ring.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the development of novel therapeutics. While the potential for forming two regioisomers exists, a strategic approach leveraging the inherent steric hindrance of the C3-methyl group can achieve high selectivity for the desired N1 isomer. The protocol detailed herein, utilizing a strong base in a polar aprotic solvent, provides a reliable and robust method for synthesizing these valuable compounds, enabling further exploration in drug discovery programs.
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Application Notes & Protocols: 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine as a Versatile Scaffold for Complex Heterocycle Synthesis
Introduction: The Pyrazolo[3,4-b]pyridine Core - A Privileged Scaffold in Modern Chemistry
The quest for novel molecular architectures with significant biological activity is a central theme in drug discovery and materials science. Within this landscape, fused N-heteroaromatic compounds (NHACs) have emerged as particularly valuable frameworks.[1] The pyrazolo[3,4-b]pyridine system, an isomeric fusion of pyrazole and pyridine rings, is a prominent example of a "privileged scaffold."[2] Its structural resemblance to endogenous purine bases like adenine allows it to effectively mimic the necessary hydrogen bonding patterns required for binding to the hinge region of ATP-dependent enzymes, most notably protein kinases.[3][4] This has led to the development of numerous kinase inhibitors for targeted cancer therapy.[4]
This guide focuses on a key derivative, 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (henceforth referred to as MPPA ). The strategic placement of a nucleophilic amine at the C5-position, combined with the inherent reactivity of the bicyclic core, makes MPPA an exceptionally versatile building block for constructing a diverse array of complex, multi-ring heterocyclic systems. Its utility extends across medicinal chemistry, particularly in the synthesis of inhibitors for kinases such as TBK1, TRK, and MNK, as well as in the development of novel functional materials.[5][6][7]
This document provides an in-depth overview of the synthesis of MPPA and detailed protocols for its application in constructing higher-order heterocycles, supported by mechanistic insights and practical considerations for researchers in drug development and synthetic chemistry.
Synthesis and Characterization of the MPPA Building Block
The most common and efficient strategies for synthesizing the 1H-pyrazolo[3,4-b]pyridine core involve the construction of the pyridine ring onto a pre-existing pyrazole.[8] A widely adopted method utilizes the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[2][8]
Recommended Protocol: Synthesis of this compound (MPPA)
This protocol describes a reliable synthesis starting from commercially available 5-amino-3-methyl-1H-pyrazole. The reaction proceeds through a condensation/cyclization cascade with a suitable three-carbon electrophile, followed by amination. A common route involves reaction with malononitrile derivatives followed by cyclization.
Workflow: Synthesis of MPPA
Caption: General workflow for MPPA synthesis.
Materials & Reagents:
-
5-amino-3-methyl-1H-pyrazole
-
2-(ethoxymethylene)malononitrile
-
Ethanol, absolute
-
Dowtherm A or Diphenyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-1H-pyrazole (1.0 eq) in absolute ethanol. Add 2-(ethoxymethylene)malononitrile (1.1 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation is complete, carefully remove the ethanol under reduced pressure. To the resulting residue, add Dowtherm A or diphenyl ether as a high-boiling solvent.
-
Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization and aromatization.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. Dilute the mixture with hexanes to precipitate the crude product.
-
Filter the solid and wash thoroughly with hexanes to remove the high-boiling solvent.
-
Dissolve the crude solid in dilute aqueous HCl to form the hydrochloride salt, and wash with ethyl acetate to remove non-basic impurities.
-
Basify the aqueous layer with aqueous NaOH until pH > 10 to precipitate the free amine.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure MPPA.
Physicochemical & Spectroscopic Data
The identity and purity of the synthesized MPPA should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | PubChem[9] |
| Molecular Weight | 148.17 g/mol | PubChem[9] |
| Appearance | Off-white to light yellow solid | TCI |
| ¹H NMR (DMSO-d₆) | δ ~2.4 (s, 3H, CH₃), ~6.5 (d, 1H), ~7.8 (d, 1H), ~5.9 (s, 2H, NH₂), ~12.0 (s, 1H, NH) | Typical values |
| ¹³C NMR (DMSO-d₆) | δ ~11.0, 95.0, 130.0, 142.0, 150.0, 155.0, 158.0 | Typical values |
| InChIKey | YMIOCQRPGZZJIL-UHFFFAOYSA-N | PubChem[9] |
Application: MPPA as a Nucleophilic Building Block
The primary utility of MPPA stems from the nucleophilic character of its C5-amino group. This functionality serves as a versatile handle for annulating new rings or introducing diverse substituents, enabling the rapid generation of molecular complexity.
Protocol: Gould-Jacobs Reaction for Fused Pyridinone Synthesis
The Gould-Jacobs reaction is a powerful method for constructing quinoline and related fused pyridinone systems.[2] By using an aminopyrazole instead of an aniline, this reaction can be adapted to synthesize pyrazolo[3,4-b]pyridin-4-one derivatives, which are valuable intermediates.
Reaction Scheme: Gould-Jacobs Annulation
Caption: Gould-Jacobs reaction with MPPA.
Materials & Reagents:
-
This compound (MPPA)
-
Diethyl (ethoxymethylene)malonate (DEMM)
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
Procedure:
-
Initial Condensation: Combine MPPA (1.0 eq) and DEMM (1.1 eq) in a flask. Heat the mixture at 120-130 °C for 1-2 hours. Ethanol will distill off as the reaction proceeds.
-
Cyclization: Add the resulting intermediate to pre-heated (240-250 °C) Dowtherm A or PPA. Maintain the temperature for 20-30 minutes. The reaction is typically vigorous at first.
-
Work-up: Cool the mixture and treat with ice-water. If PPA was used, carefully neutralize with a strong base (e.g., NaOH or K₂CO₃).
-
The product will precipitate. Filter the solid, wash with water and then a small amount of cold ethanol.
-
Recrystallize from a suitable solvent like ethanol or DMF/water to obtain the pure pyridinone product.
Causality and Insight: The reaction proceeds in two key stages.[2] First, the nucleophilic 5-amino group of MPPA attacks the electron-deficient enol ether carbon of DEMM, eliminating ethanol. The second, high-temperature step facilitates an intramolecular nucleophilic attack of a ring nitrogen onto one of the ester groups, closing the six-membered ring and eliminating a second molecule of ethanol to yield the final aromatic product.[2] The resulting 4-hydroxy group can be easily converted to a chloro group with POCl₃, providing a handle for further functionalization via nucleophilic aromatic substitution.[10]
Protocol: Synthesis of Fused Pyrimidines via Cyclocondensation
The synthesis of pyrazolo[5',4':5,6]pyrido[2,3-d]pyrimidines is of significant interest in medicinal chemistry. The vicinal amino group of MPPA is ideally positioned to react with 1,3-dielectrophiles to construct a fused pyrimidine ring.
Materials & Reagents:
-
This compound (MPPA)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Formamide
-
Ammonium chloride (NH₄Cl)
Procedure:
-
Amidine Formation: In a flask, dissolve MPPA (1.0 eq) in DMF-DMA (5.0-10.0 eq). Heat the mixture to 100-110 °C for 2-4 hours. Remove the excess DMF-DMA under reduced pressure to yield the crude N,N-dimethylformamidine intermediate.
-
Ring Closure: To the crude intermediate, add formamide (as solvent) and a catalytic amount of ammonium chloride.
-
Heat the reaction to 180-190 °C for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour into ice-water to precipitate the product.
-
Filter the solid, wash extensively with water, and dry.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with DCM/Methanol) or recrystallization to afford the pure pyrazolo[5',4':5,6]pyrido[2,3-d]pyrimidine.
Causality and Insight: This transformation is a classic example of building a pyrimidine ring from an ortho-amino-heterocycle. The initial reaction with DMF-DMA protects/activates the amino group by forming a formamidine. In the subsequent high-temperature step with formamide and an acid catalyst, this intermediate cyclizes to form the fused pyrimidine ring system, a core structure found in many potent kinase inhibitors.
Case Study: MPPA in the Design of Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design.[4] Its bioisosteric relationship with purine allows it to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, which is essential for potent inhibition.
Mechanism of Action: Kinase Hinge Binding
Caption: Key H-bond interactions with the kinase hinge.
MPPA provides three key points for diversification to optimize potency, selectivity, and pharmacokinetic properties:
-
N1-Position: Substitution at the pyrazole N1-position allows for the introduction of groups that can occupy the solvent-exposed region of the ATP pocket.
-
C3-Methyl Group: While often a methyl group, this position can be modified to fine-tune steric interactions.
-
C5-Amine: This is the most common point of modification. N-alkylation or N-arylation introduces substituents that project into other regions of the ATP-binding site, often targeting the DFG motif or other specificity pockets.[6]
Derivatives of MPPA have been successfully developed as potent inhibitors of TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Mitogen-activated protein kinase-interacting kinases (MNKs), demonstrating the broad applicability of this scaffold in oncology and immunology research.[5][6][7]
Conclusion
This compound is a high-value, versatile, and strategically important building block. Its straightforward synthesis and the predictable reactivity of its C5-amino group provide a robust platform for the efficient construction of complex, fused heterocyclic systems. The demonstrated success of this scaffold in the development of potent and selective kinase inhibitors underscores its significance for researchers, scientists, and professionals in the field of drug discovery. The protocols and insights provided herein serve as a practical guide for leveraging the unique chemical properties of MPPA to accelerate the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 9. PubChemLite - this compound (C7H8N4) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Pyrazolo[3,4-b]pyridines as Potent Anaplastic Lymphoma Kinase (ALK) Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Objective: This document provides a comprehensive guide to the preclinical evaluation of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK). It outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for identifying and characterizing novel therapeutic candidates.
Introduction: Targeting a Moving Target
Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a critical regulator of cell growth and survival.[1] In several cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the formation of fusion proteins, such as EML4-ALK.[2][3] This aberrant fusion protein possesses constitutive kinase activity, driving oncogenic signaling through pathways like PI3K/AKT, RAS/RAF/MEK, and JAK/STAT, which promotes uncontrolled cell proliferation and survival.[1]
The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive (ALK+) cancers.[4][5] However, the clinical success of first-generation inhibitors like crizotinib is often limited by the emergence of acquired resistance, frequently driven by secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R).[1][2] This clinical challenge necessitates the discovery of next-generation inhibitors capable of overcoming these resistance mechanisms.
The 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold" in kinase inhibitor design.[6][7] Its structure is isosteric to the adenine ring of ATP, allowing it to form key hydrogen bonding interactions within the hinge region of kinase active sites.[8] This has led to the successful development of pyrazolo[3,4-b]pyridine-based inhibitors for various kinases.[6][9] Recent studies have demonstrated that this scaffold is particularly effective for developing potent ALK inhibitors, with some derivatives showing exceptional activity against both wild-type (wt) ALK and clinically relevant resistance mutants.[2]
This guide details a robust, field-proven workflow for the synthesis, biochemical screening, and cellular characterization of novel pyrazolo[3,4-b]pyridine-based ALK inhibitors.
Section 1: The ALK Signaling Pathway and Inhibition Strategy
Understanding the mechanism of ALK-driven oncogenesis is fundamental to designing effective inhibitors. The dimerization of the EML4-ALK fusion protein leads to autophosphorylation of the kinase domain, creating docking sites for adaptor proteins that activate downstream pro-survival and proliferative signaling cascades. The primary strategy for ALK inhibition is to block the ATP-binding pocket of the kinase domain, preventing phosphorylation and shutting down these oncogenic signals, ultimately leading to cancer cell apoptosis.[1]
Section 2: Preclinical Evaluation Workflow
A systematic, multi-tiered screening cascade is essential for efficiently identifying promising lead candidates from a library of synthesized compounds. This workflow progresses from high-throughput biochemical assays to more complex, lower-throughput cellular and in vivo models, ensuring that resources are focused on compounds with the highest potential.
Section 3: Protocol 1 - In Vitro Biochemical ALK Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant ALK kinase.
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the ALK enzyme. The amount of phosphorylated product is quantified, often using a europium-labeled anti-phospho-antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as the LanthaScreen® technology.[10] Inhibition of ALK activity by a test compound results in a decreased signal.
Materials:
-
Recombinant human ALK kinase domain (wild-type and/or mutants like L1196M).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
Fluorescently labeled peptide substrate.
-
Test compounds (pyrazolo[3,4-b]pyridines) dissolved in 100% DMSO.
-
Staurosporine or Crizotinib (as a positive control inhibitor).
-
Detection reagent (e.g., TR-FRET antibody mix).
-
Low-volume, 384-well assay plates (e.g., Corning #3573).
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds, DMSO (negative control), and control inhibitor into the 384-well assay plates.
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix containing kinase buffer, recombinant ALK enzyme, and the peptide substrate.
-
Dispense 5 µL of this mix into each well of the assay plate.
-
Incubate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase buffer at a concentration close to its Km for ALK.
-
Add 5 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction & Detection:
-
Add 10 µL of the detection reagent (containing EDTA to stop the reaction and the detection antibody) to all wells.
-
Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader according to the assay kit's instructions (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and normalize the data relative to the positive (DMSO) and negative (high concentration of control inhibitor) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expert Insight: The choice of ATP concentration is critical. Using a concentration at or near the Km value for ALK provides a more accurate and physiologically relevant measure of inhibitor potency for ATP-competitive compounds like pyrazolo[3,4-b]pyridines. It is also crucial to test compounds against key resistance mutants (e.g., L1196M) in parallel with the wild-type enzyme to identify candidates with a superior resistance profile.[2]
Section 4: Protocol 2 - Cell-Based ALK Inhibition and Viability Assays
These protocols assess the ability of a compound to inhibit ALK signaling within a cellular context and reduce the viability of ALK-dependent cancer cells.
Part A: Cell Culture of ALK-Positive Cancer Lines
-
Cell Line: H2228 (NSCLC, EML4-ALK variant 3) or H3122 (NSCLC, EML4-ALK variant 1) are commonly used.[10][11]
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture every 2-3 days to maintain logarithmic growth.
Part B: Western Blot Analysis of ALK Signaling Pathway Modulation
Principle: This technique verifies that the compound inhibits the intended target (p-ALK) and its downstream effectors (p-STAT3, p-AKT, p-ERK) in cells.
Procedure:
-
Cell Plating & Treatment: Seed H2228 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, and an anti-loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylation of ALK and its downstream targets indicates effective on-target activity.[10]
Part C: Cell Viability/Proliferation Assay
Principle: This assay determines the potency of the compound in inhibiting the growth of ALK-driven cancer cells.
Procedure:
-
Cell Plating: Seed H2228 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Add serially diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Alectinib).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Measurement: Add a viability reagent (e.g., AlamarBlue, CellTiter-Glo®, or MTT) and incubate as per the manufacturer's instructions.[12][13]
-
Data Acquisition: Read the plate using a spectrophotometer or fluorometer.
-
Analysis: Normalize the data and calculate the IC50 value as described in Protocol 1.
Expert Insight: For a robust assessment, it is advisable to test compounds on an ALK-negative lung cancer cell line (e.g., A549) in parallel.[14] A large differential in IC50 values between ALK-positive and ALK-negative lines indicates that the compound's anti-proliferative effect is specifically due to ALK inhibition and not general cytotoxicity.
Section 5: Data Interpretation and Lead Candidate Selection
The goal of the initial screening cascade is to identify compounds that are potent against the ALK enzyme, are active in ALK-dependent cells, and demonstrate a favorable selectivity profile.
Key Metrics:
-
Biochemical IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Potent hits typically have IC50 values in the low nanomolar range (<50 nM).
-
Cellular IC50: The concentration of inhibitor required to reduce cell viability by 50%. A potent compound should have a cellular IC50 that is reasonably close to its biochemical IC50, indicating good cell permeability and target engagement.
-
Selectivity: The ratio of IC50 values for off-targets versus the on-target (ALK). High selectivity is crucial to minimize potential side effects.
Table 1: Representative Activity of Pyrazolo[3,4-b]pyridine ALK Inhibitors
| Compound ID | ALK-wt (IC50, nM) | ALK-L1196M (IC50, nM) | ROS1 (IC50, nM) | H2228 Cell Proliferation (IC50, nM) | Reference |
| 10e | 7.3 | 0.7 | N/A | N/A | [2] |
| 10f | <0.5 | 1.4 | N/A | N/A | [2] |
| 10g | <0.5 | <0.5 | <0.5 | 12 | [2] |
| Crizotinib | 3.2 | 20.3 | 1.7 | 30 | [2] |
Data synthesized from published literature for illustrative purposes. N/A: Not Available.
As shown in Table 1, SAR studies on the pyrazolo[3,4-b]pyridine scaffold have yielded compounds like 10g with exceptional, sub-nanomolar potency against both wild-type ALK and the crizotinib-resistant L1196M "gatekeeper" mutant.[2] Such a profile makes a compound a strong candidate for further preclinical development.
Section 6: Advanced Models and Future Directions
Promising lead compounds should be advanced into more complex and predictive models.
-
Resistance Profiling: Test lead candidates against a broader panel of ALK resistance mutations (e.g., G1269A, F1174L, G1202R) to fully characterize their activity spectrum.[2]
-
3D Spheroid Models: Three-dimensional cell culture models can better mimic the tumor microenvironment, including nutrient and oxygen gradients, providing a more accurate assessment of drug efficacy compared to traditional 2D monolayers.[13]
-
In Vivo Xenograft Models: The ultimate preclinical validation involves assessing a compound's anti-tumor activity in vivo. This typically involves implanting human ALK+ cancer cells (e.g., H3122) into immunocompromised mice.[11] Key endpoints include tumor growth inhibition, pharmacokinetic analysis, and toxicity assessments.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a highly promising foundation for the design of next-generation ALK inhibitors that can overcome the challenge of acquired resistance. The systematic application of the biochemical and cellular protocols detailed in this guide provides a robust framework for researchers to identify, validate, and advance novel drug candidates toward clinical development, with the ultimate goal of improving outcomes for patients with ALK-driven malignancies.
References
- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives
Application Note & Protocol
Accelerated One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Microwave-Assisted Multi-Component Reaction
Abstract Pyrazolo[3,4-b]pyridine scaffolds are privileged heterocyclic systems in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Traditional multi-step syntheses of these derivatives often suffer from long reaction times, harsh conditions, and moderate yields. This application note details a robust and highly efficient one-pot, multi-component protocol for the synthesis of substituted pyrazolo[3,4-b]pyridines utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of green chemistry, this method offers dramatically reduced reaction times, high product yields, operational simplicity, and minimal environmental impact, making it an attractive strategy for drug discovery and development professionals.[4][5]
The Strategic Advantage of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, moving beyond a simple alternative to conventional heating to become a primary tool for accelerating drug discovery.[6][7] Unlike conventional heating methods that rely on conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[6] This leads to rapid, uniform, and localized heating, bypassing the thermal conductivity limitations of the vessel material.[6]
The primary advantages in the context of pyrazolo[3,4-b]pyridine synthesis include:
-
Dramatic Rate Acceleration: Reactions that require many hours or even days under conventional reflux can often be completed in a matter of minutes.[4][6] This is due to the efficient energy transfer that allows the reaction mixture to reach the target temperature almost instantaneously.
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures, often resulting in higher yields and cleaner product profiles.[7][8]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility between runs, which is critical in a research and development setting.[7]
-
Alignment with Green Chemistry: This protocol utilizes an aqueous medium, reducing the reliance on volatile and hazardous organic solvents. The significant reduction in energy consumption and reaction time further solidifies its status as an environmentally friendly method.[9][10]
General Reaction Scheme & Workflow
The synthesis proceeds via a one-pot, four-component reaction involving an aminopyrazole, an aldehyde, an active methylene compound (ethyl 2-cyanoacetate), and an ammonia source (ammonium acetate). This approach exemplifies the principles of atom economy and reaction efficiency by constructing a complex molecular architecture in a single synthetic operation.[4]
Overall Synthetic Workflow
Caption: High-level workflow for microwave-assisted synthesis.
Detailed Synthesis Protocol
This protocol is adapted from a validated green chemistry approach for synthesizing Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[4][5]
Materials and Equipment
-
Reactants:
-
1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ethyl 2-cyanoacetate (1.0 mmol)
-
Ammonium acetate (1.0 mmol)
-
Triethylamine (TEA) (0.5 mmol)
-
-
Solvent: Deionized water (4 mL)
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover SP, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up (beakers, Büchner funnel)
-
Filtration apparatus
-
Oven or vacuum desiccator for drying
-
Step-by-Step Experimental Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vessel.
-
Reactant Addition: To the vessel, add the following reagents in order:
-
1,3-dimethyl-1H-pyrazol-5-amine (1 mmol, 111.14 mg)
-
Ethyl 2-cyanoacetate (1 mmol, 113.12 mg)
-
Benzaldehyde (1 mmol, 106.12 mg)
-
Ammonium acetate (1 mmol, 77.08 mg)
-
Triethylamine (0.5 mmol, 50.59 mg, ~70 µL)
-
Deionized water (4 mL)
-
-
Sealing: Securely cap the reaction vessel. Causality Note: Proper sealing is critical to allow for heating above the solvent's boiling point by safely containing the pressure build-up.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the following reaction parameters:
-
Temperature: 40°C (Hold time)
-
Time: 20 minutes
-
Power: 110 W (or dynamic power control to maintain temperature)
-
Stirring: High
-
-
Reaction Work-up:
-
Once the reaction is complete, cool the vessel to room temperature using compressed air.
-
Carefully uncap the vessel in a fume hood.
-
Pour the reaction mixture into a beaker containing ~20 mL of ice-cold water. A solid product should precipitate immediately.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water to remove any residual impurities.
-
-
Drying and Analysis:
-
Dry the collected solid in an oven at 60°C or in a vacuum desiccator.
-
The resulting product, Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is typically obtained in high purity without the need for column chromatography.[4]
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the melting point.
-
Plausible Reaction Mechanism
The formation of the pyrazolo[3,4-b]pyridine core proceeds through a cascade of classical organic reactions, efficiently facilitated by the microwave conditions.[4][11]
Caption: Plausible mechanism for the four-component synthesis.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde (3) and the active methylene group of ethyl 2-cyanoacetate (2) . This step forms a highly electrophilic α,β-unsaturated intermediate (I) after dehydration.[4]
-
Michael Addition: The amino group of the 1,3-dimethyl-1H-pyrazol-5-amine (1) then acts as a nucleophile, attacking the β-carbon of intermediate (I) in a Michael-type addition. This forms the acyclic intermediate (II) .[4]
-
Intramolecular Cyclization and Dehydration: The newly formed intermediate (III) undergoes a rapid intramolecular cyclization. The amino group attacks the nitrile carbon, leading to the formation of the six-membered dihydropyridine ring. Subsequent tautomerization and dehydration result in the stable, aromatic pyrazolo[3,4-b]pyridine product (5) .[4][11]
Data Summary: Scope of the Reaction
The developed microwave protocol demonstrates broad applicability with various substituted aromatic aldehydes. The electronic nature of the substituent on the aldehyde has a notable effect on the reaction yield.[4]
| Entry | Aldehyde Substituent (Position) | Product | Yield (%)[4] | M.P. (°C)[4] |
| 1 | H (Phenyl) | 5a | 94 | 186–188 |
| 2 | 4-CH₃ | 5b | 93 | 162–164 |
| 3 | 4-OCH₃ | 5c | 90 | 171–173 |
| 4 | 4-SCH₃ | 5d | 83 | 192–194 |
| 5 | 4-N(CH₃)₂ | 5e | 79 | 165–167 |
| 6 | 3,4-(OCH₃)₂ | 5f | 85 | 181–183 |
| 7 | 2,4-Cl₂ | 5g | 91 | 195–197 |
| 8 | 4-Br | 5i | 89 | 178–180 |
| 9 | 4-NO₂ | 5j | 92 | 204–206 |
Reaction Conditions: 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), TEA (0.5 eq.), water (4 mL); Microwave: 110 W, 40°C, 20 mins.[4][5]
Conclusion
This application note provides a comprehensive guide to the . The one-pot, multi-component strategy detailed herein is exceptionally efficient, offering high yields in short reaction times under environmentally benign aqueous conditions.[4][5] The protocol is robust, tolerates a wide range of functional groups, and eliminates the need for tedious purification steps, thereby accelerating the discovery and development of novel therapeutic agents based on this important heterocyclic scaffold.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: An Application Note and Protocol
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including but not limited to, kinase inhibition for anticancer therapies, antiviral, and anti-inflammatory applications.[4] 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, in particular, serves as a crucial building block for the synthesis of more complex drug candidates. The development of a robust and scalable synthetic route to this intermediate is therefore of paramount importance for advancing drug development programs that rely on this key structural motif.
This application note provides a detailed, step-by-step protocol for the multi-gram scale synthesis of this compound. It is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this important intermediate. The protocol is designed with a focus on scientific integrity, safety, and practicality for implementation in a process chemistry setting.
Synthetic Strategy: A Convergent Approach to the Pyrazolo[3,4-b]pyridine Core
The synthesis of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies: annulation of a pyridine ring onto a pre-existing pyrazole, or construction of the pyrazole ring onto a pyridine precursor.[3] For the synthesis of this compound, the former approach, starting from a suitably substituted aminopyrazole, is generally more efficient and regioselective.
Our chosen strategy involves a two-step sequence commencing with the synthesis of the key intermediate, 3-amino-5-methylpyrazole, followed by a cyclocondensation reaction to form the target bicyclic heterocycle. This approach is advantageous for scale-up due to the availability of starting materials and the generally high-yielding nature of the individual steps.
Part 1: Synthesis of 3-Amino-5-methylpyrazole
The synthesis of 3-amino-5-methylpyrazole is a critical first step. A reliable method involves the reaction of cyanoacetone or its alkali metal salt with a hydrazine source.[5] This reaction is a classic example of pyrazole formation from a β-ketonitrile and hydrazine.[1][2]
Reaction Mechanism: Knorr-Type Pyrazole Synthesis
The reaction proceeds via an initial condensation of hydrazine with the ketone functionality of cyanoacetone to form a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, affords the desired 3-amino-5-methylpyrazole.
Protocol for Multi-Gram Synthesis of 3-Amino-5-methylpyrazole
Materials and Equipment:
-
Hydrazine hydrate (64-85% in water)
-
3-Oxobutanenitrile (Cyanoacetone)
-
Ethanol (absolute)
-
Toluene
-
Sodium sulfate (anhydrous)
-
Activated carbon
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Vacuum filtration apparatus
Safety Precautions:
-
Hydrazine is highly toxic, a suspected carcinogen, and corrosive. [6][7][8][9][10] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
The reaction can be exothermic. Ensure adequate cooling is available and monitor the internal temperature closely during the addition of reagents.
Step-by-Step Procedure:
-
Reaction Setup: In a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add hydrazine hydrate (1.05 equivalents).
-
Reagent Addition: Slowly add a solution of 3-oxobutanenitrile (1.0 equivalent) in ethanol (2 volumes) to the hydrazine hydrate via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below 40 °C with a water bath.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting aqueous residue, add toluene (5 volumes) and stir vigorously. Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 volumes).
-
Combine the organic layers and wash with brine (2 x 2 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-5-methylpyrazole as an oil or a low-melting solid.
-
Purification:
The crude product can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation or recrystallization from a suitable solvent system like toluene/heptane.
Part 2: Synthesis of this compound
The final step involves the construction of the pyridine ring onto the 3-amino-5-methylpyrazole core. A common and effective method for this transformation is the reaction with a suitable three-carbon electrophile, such as a β-alkoxyacrylonitrile.[11] This reaction is a type of cyclocondensation that leads directly to the desired aminopyrazolopyridine.
Reaction Mechanism: Cyclocondensation
The reaction is initiated by a Michael-type addition of the endocyclic nitrogen of the aminopyrazole onto the β-carbon of the acrylonitrile derivative. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the nitrile carbon. Subsequent elimination of the alkoxy group and tautomerization yields the aromatic this compound.
Protocol for Multi-Gram Synthesis of this compound
Materials and Equipment:
-
3-Amino-5-methylpyrazole (from Part 1)
-
3-Ethoxyacrylonitrile
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol (absolute)
-
Water (deionized)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (50% w/w)
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser
-
Heating mantle with temperature controller
-
pH meter or pH paper
-
Vacuum filtration apparatus
Safety Precautions:
-
Handle sodium ethoxide with care as it is corrosive and flammable.
-
The reaction is performed at elevated temperatures. Use appropriate caution.
-
Handle concentrated acids and bases with appropriate PPE.
Step-by-Step Procedure:
-
Reaction Setup: In a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 equivalent) in absolute ethanol (5 volumes).
-
Base Addition: To the stirred solution, add sodium ethoxide solution (1.1 equivalents) at room temperature.
-
Acrylonitrile Addition: Slowly add 3-ethoxyacrylonitrile (1.05 equivalents) to the reaction mixture. An exotherm may be observed. Maintain the temperature below 40 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add water (5 volumes) to the reaction mixture.
-
Adjust the pH of the solution to ~7 using concentrated hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 1 volume).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or isopropanol. For higher purity, column chromatography on silica gel using a dichloromethane/methanol gradient can be employed, although for larger scales, recrystallization is often more practical.[12]
Process Flowchart
Caption: Synthetic workflow for the scale-up synthesis.
Data Summary
| Parameter | Part 1: 3-Amino-5-methylpyrazole | Part 2: this compound |
| Scale | Multi-gram | Multi-gram |
| Typical Yield | 80-90% | 70-85% |
| Purity (crude) | >90% (by HPLC) | >95% (by HPLC) |
| Purity (purified) | >98% (by HPLC) | >99% (by HPLC) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temperature | Reflux (~80 °C) | Reflux (~80 °C) |
| Purification Method | Vacuum Distillation/Recrystallization | Recrystallization/Column Chromatography |
Troubleshooting and Scale-Up Considerations
| Potential Issue | Cause | Recommended Solution |
| Exotherm during reagent addition | Highly reactive starting materials. | Ensure slow, controlled addition of reagents. Use an efficient cooling system (e.g., ice bath, chiller) to maintain the desired temperature. For larger scales, consider using a jacketed reactor with automated temperature control. |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction closely using an appropriate analytical technique (TLC, HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to maintain a homogeneous mixture. |
| Low yield | Side reactions, inefficient extraction, or product loss during work-up. | Optimize reaction conditions to minimize side product formation. Ensure efficient phase separation during extraction. For precipitation, ensure complete cooling and consider adding an anti-solvent to maximize recovery. |
| Product "oiling out" during crystallization | High concentration of impurities or inappropriate solvent system. | Ensure the crude product is sufficiently pure before attempting recrystallization. Screen for optimal recrystallization solvents or solvent mixtures. Slow cooling and seeding with a small crystal of the pure product can promote crystallization.[13] |
| Difficulty in handling solids on a large scale | Poor filtration characteristics of the product. | Optimize the crystallization process to obtain larger, more easily filterable crystals. Consider using a filter press or centrifuge for large-scale filtration. |
Analytical Characterization
In-Process Controls (IPCs):
-
TLC: A quick and effective method to monitor the disappearance of starting materials and the appearance of the product.
-
HPLC: Provides quantitative information on the progress of the reaction and the purity of the reaction mixture.
Final Product Characterization:
-
HPLC: To determine the final purity of the product. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Safety and Environmental Considerations
Chemical Hazards:
-
Hydrazine Hydrate: As previously mentioned, hydrazine is highly toxic and a suspected carcinogen.[6][7][8][9][10] Handle with extreme caution in a well-ventilated area. Have an appropriate spill kit readily available.
-
3-Oxobutanenitrile (Cyanoacetone): Is a toxic and flammable liquid. Avoid inhalation and contact with skin.
-
Sodium Ethoxide: Is a corrosive and flammable solid. Reacts violently with water.
-
3-Ethoxyacrylonitrile: Is a combustible liquid and is harmful if swallowed or in contact with skin.
Process Safety:
-
Exothermic Reactions: Both synthetic steps have the potential to be exothermic. Careful control of reagent addition and temperature is crucial, especially on a larger scale.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous waste containing hydrazine should be treated before disposal. Organic waste should be collected in appropriate, labeled containers.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures and paying close attention to the safety and scale-up considerations, researchers and process chemists can confidently produce this valuable building block in multi-gram quantities, thereby facilitating the advancement of drug discovery and development programs that utilize the pyrazolo[3,4-b]pyridine scaffold.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile [mdpi.com]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arxada.com [arxada.com]
- 8. alsrealwaterexposure.com [alsrealwaterexposure.com]
- 9. researchgate.net [researchgate.net]
- 10. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. teledynelabs.com [teledynelabs.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Overview of the Synthesis
The synthesis of this compound, a key scaffold in medicinal chemistry, typically involves the cyclocondensation of an aminopyrazole precursor with a suitable three-carbon building block.[1][2] A common and effective strategy is the reaction of 3-methyl-1H-pyrazol-5-amine with a β-keto nitrile or a related dicarbonyl compound. The reaction's success and yield are highly dependent on factors such as the choice of reagents, solvent, catalyst, and reaction temperature.
Below is a general workflow for the synthesis:
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent synthetic route involves the cyclocondensation of 3-methyl-1H-pyrazol-5-amine with a suitable 1,3-dielectrophile.[3] Common choices for the dielectrophile include α,β-unsaturated ketones and 1,3-dicarbonyl compounds.[2][4] For the target molecule, a β-ketonitrile like acrylonitrile or a related derivative is often employed.
Q2: How does the choice of solvent affect the reaction yield?
The solvent plays a crucial role in the reaction by influencing the solubility of reactants and intermediates, as well as the reaction kinetics. Protic solvents like ethanol and acetic acid are commonly used. Acetic acid can also act as a catalyst for the cyclization step.[2][5] In some cases, aprotic solvents like DMF may be used, particularly when employing specific catalysts.[4] It is essential to choose a solvent that allows for a suitable reaction temperature and in which the starting materials are sufficiently soluble.
Q3: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly improve the reaction rate and yield. Acid catalysts, such as acetic acid or a catalytic amount of a stronger acid like HCl, are often employed to promote the condensation and cyclization steps.[5] In some protocols, a base may be used to facilitate the initial Michael addition if an α,β-unsaturated ketone is the starting material.[6]
Q4: What are the typical reaction times and temperatures?
Reaction times and temperatures can vary widely depending on the specific reagents and solvent used. Reactions are often carried out at the reflux temperature of the solvent, which can range from 80°C for ethanol to over 100°C for acetic acid or DMF.[5] Reaction times can range from a few hours to over 16 hours.[4][5] Microwave-assisted synthesis has also been reported to shorten reaction times significantly.[5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.
Problem 1: Low or No Product Yield
A low yield of the desired product is one of the most frequent challenges. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Poor Quality Starting Materials | Ensure the purity of 3-methyl-1H-pyrazol-5-amine and the dicarbonyl compound. Purify if necessary. | Impurities in the starting materials can lead to side reactions, consuming the reactants and reducing the yield of the desired product. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. If using a lower boiling point solvent like ethanol, consider switching to a higher boiling point solvent such as acetic acid or DMF. | The cyclocondensation reaction often requires sufficient thermal energy to overcome the activation barrier. Higher temperatures can increase the reaction rate. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but a large excess can lead to side product formation. | An optimal stoichiometric balance ensures that both reactants are efficiently consumed in the desired reaction pathway. |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction, especially if reactants have limited solubility. | Proper mixing ensures a homogeneous reaction mixture, increasing the frequency of molecular collisions and promoting the reaction. |
| Inappropriate Solvent | Experiment with different solvents. If a non-polar solvent was used, try a polar protic solvent like ethanol or acetic acid to facilitate proton transfer steps in the mechanism. | The solvent's polarity and protic nature can significantly influence the reaction mechanism and the stability of intermediates. |
Problem 2: Formation of Multiple Products (Regioisomerism)
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two or more regioisomers is a common issue.[2]
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Use of an Unsymmetrical Dicarbonyl Compound | If possible, use a symmetrical dicarbonyl compound. If an unsymmetrical one is necessary, carefully control the reaction conditions. | The two carbonyl groups of an unsymmetrical dicarbonyl compound will have different electrophilicities, leading to nucleophilic attack at both sites and the formation of isomeric products.[2] |
| Kinetic vs. Thermodynamic Control | Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product. | The reaction pathway can be directed towards a specific isomer by manipulating the reaction conditions to favor either kinetic or thermodynamic control.[6] |
| Catalyst Choice | The choice of an acid or base catalyst can influence the regioselectivity of the reaction. Experiment with different catalysts to see if one favors the desired isomer. | Catalysts can selectively activate one of the electrophilic centers or stabilize a particular reaction intermediate, thereby influencing the product distribution. |
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"Start" -> "CheckPurity"; "CheckPurity" -> "AdjustTemp" [label="If pure"]; "AdjustTemp" -> "CheckStoich" [label="If optimized"]; "CheckStoich" -> "ChangeSolvent" [label="If correct"]; "ChangeSolvent" -> "Result"; }
Caption: Troubleshooting flowchart for low product yield.
Problem 3: Product Degradation or Side Reactions
The desired product may be susceptible to degradation under the reaction conditions, or unwanted side reactions may occur.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Extended heating can lead to the decomposition of the product or the formation of polymeric byproducts. |
| Presence of Oxidizing or Reducing Agents | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to oxidation. | The pyrazolopyridine core can be susceptible to oxidation or reduction under certain conditions, leading to unwanted byproducts. |
| Vilsmeier-Haack Type Side Reactions | If using DMF as a solvent with an acid catalyst (like POCl₃), be aware of potential formylation side reactions.[7] | The Vilsmeier-Haack reagent, formed in situ from DMF and an acid chloride, can lead to the formylation of the pyrazole or pyridine ring. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized protocol and may require optimization for your specific starting materials.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1H-pyrazol-5-amine (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, 10-20 mL per gram of aminopyrazole).
-
Addition of the Second Reagent: To this solution, add the β-ketonitrile or other suitable dicarbonyl compound (1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for the required time (typically 4-16 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 5. dau.url.edu [dau.url.edu]
- 6. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Polar Pyrazolo[3,4-b]pyridine Compounds
Welcome to the technical support center for the purification of polar pyrazolo[3,4-b]pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic scaffolds. The inherent polarity and basicity of the pyrazolo[3,4-b]pyridine core present unique purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve high-purity compounds for your research.
Understanding the Core Challenge: The Chemistry of Pyrazolo[3,4-b]pyridines
The primary difficulty in purifying pyrazolo[3,4-b]pyridines stems from their chemical nature. The presence of multiple nitrogen atoms within the fused ring system imparts significant polarity and basicity. This can lead to strong interactions with stationary phases in chromatography, particularly the acidic silanol groups on standard silica gel. Such interactions often result in poor peak shape, streaking, and even irreversible adsorption of the compound onto the column. Conversely, in reversed-phase chromatography, these highly polar molecules may exhibit poor retention, eluting in the solvent front and co-eluting with polar impurities.[1][2]
This guide will walk you through a logical progression of techniques, from initial work-up strategies to advanced chromatographic methods, to effectively purify your target pyrazolo[3,4-b]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-b]pyridine seems to be stuck on the silica gel column during normal-phase chromatography. What's happening and how can I fix it?
A: This is a classic problem arising from the basicity of the pyridine nitrogen interacting strongly with the acidic silanol groups on the silica surface.[2] This strong interaction prevents the compound from eluting properly.
Troubleshooting Steps:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to compete with your compound for binding to the silica.
-
Triethylamine (TEA) or Pyridine: Add 0.1-2% TEA or pyridine to your eluent. This will neutralize the acidic sites on the silica and improve peak shape.[3]
-
Ammonia in Methanol: For very polar compounds, a mobile phase containing a small percentage of a methanolic ammonia solution can be effective.[4]
-
-
Stationary Phase Deactivation: You can "deactivate" the silica gel before running your column by flushing it with a solvent system containing triethylamine.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase.
Q2: In reversed-phase HPLC (RP-HPLC), my polar pyrazolo[3,4-b]pyridine elutes in the void volume. How can I increase its retention?
A: Poor retention on C18 columns is common for highly polar compounds as they have a low affinity for the non-polar stationary phase.[1][7]
Troubleshooting Steps:
-
Highly Aqueous Mobile Phases: Increase the water content of your mobile phase. Some modern reversed-phase columns, like those with "AQ" or "T3" designations, are designed to be stable in 100% aqueous conditions and can improve the retention of polar analytes.[7]
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to retain polar compounds.[6]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a high organic, low aqueous mobile phase.[1][8][9][10][11] In HILIC, water acts as the strong solvent.[12]
-
Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to retain basic compounds. However, these can be difficult to remove from the final product and may not be suitable for all applications.
Q3: My purified pyrazolo[3,4-b]pyridine shows significant peak tailing in my chromatograms. What can I do to improve the peak shape?
A: Peak tailing is often caused by secondary interactions between your compound and the stationary phase, or by overloading the column. For pyrazolo[3,4-b]pyridines, this is frequently due to interactions with residual silanol groups.
Troubleshooting Steps:
-
Mobile Phase Additives: As with poor retention in normal-phase, adding a small amount of a basic modifier like TEA or a volatile acid like formic or acetic acid (in reversed-phase) can significantly improve peak shape by masking the active sites on the stationary phase.
-
Lower Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample.
-
Change the Stationary Phase: Using a high-purity, end-capped silica column can reduce the number of available silanol groups and minimize tailing. Alternatively, switching to a different stationary phase chemistry (e.g., polar-embedded, phenyl, or HILIC) can eliminate the problematic secondary interactions.[6]
Troubleshooting Guide: A Deeper Dive
Issue 1: Difficulty with Initial Work-up and Removal of Pyridine as a Reagent
Often, pyridine is used as a solvent or reagent in the synthesis of pyrazolo[3,4-b]pyridines.[13][14] Its complete removal is a critical first step in purification.
Solution: Acidic Wash
The basic nature of pyridine allows for its removal via an acid-base extraction.
Protocol: Dilute Acid Wash [15]
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl or 5-10% aqueous citric acid. The pyridine will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.[13][15]
-
Separate the aqueous layer. Repeat the wash if necessary.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
Workflow for Pyridine Removal
Caption: Acid-base extraction workflow for removing pyridine.
Issue 2: Choosing the Right Chromatographic Technique
The choice of chromatography is critical for the successful purification of polar pyrazolo[3,4-b]pyridines.
Decision Tree for Chromatography Selection
Caption: Decision tree for selecting the optimal chromatography mode.
In-depth Look at Chromatographic Techniques:
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Considerations |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina)[5][6] | Non-polar (e.g., Hexane/EtOAc) | Moderately polar, organic-soluble compounds. | Add basic modifiers (TEA, NH3) to prevent streaking.[3][4] |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8)[16] | Polar (e.g., Water/Acetonitrile) | Compounds with some hydrophobic character. | May require highly aqueous mobile phases or polar-embedded columns for sufficient retention.[6][7] |
| HILIC | Polar (e.g., Silica, Amide, Diol)[8][11] | High organic, low aqueous[9][10] | Highly polar, water-soluble compounds. | Water is the strong eluting solvent.[12] Column equilibration can be longer than in RP.[7] |
| Supercritical Fluid (SFC) | Various (often polar) | Supercritical CO2 with a polar co-solvent (e.g., Methanol)[17][18] | Polar compounds soluble in methanol.[17][18] A green alternative with fast separations. | Requires specialized equipment.[18] |
Issue 3: The Compound is a Solid but Fails to Purify Well with Chromatography
If your pyrazolo[3,4-b]pyridine is a solid, recrystallization can be a powerful, non-chromatographic purification method.
Protocol: Recrystallization [19][20]
-
Solvent Selection: The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot.[19]
-
Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures).[21]
-
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated carbon and hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Final Thoughts
The purification of polar pyrazolo[3,4-b]pyridine compounds requires a thoughtful and systematic approach. By understanding the underlying chemical principles and being prepared to explore different techniques—from simple acid-base extractions to advanced chromatographic methods like HILIC and SFC—researchers can successfully isolate these important molecules in high purity. Always begin with a small-scale test to determine the optimal conditions before committing your entire batch to a specific purification protocol.
References
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. waters.com [waters.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. rubingroup.org [rubingroup.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Reagents & Solvents [chem.rochester.edu]
managing regioselectivity in pyrazolo[3,4-b]pyridine synthesis
Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibitors and anti-cancer agents.[1][2]
However, its synthesis is often plagued by challenges in controlling regioselectivity, leading to isomeric mixtures that are difficult to separate and can compromise yield and purity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and strategically manage regioselectivity in your experiments.
Frequently Asked Questions: Isomerism in Pyrazolo[3,4-b]pyridines
Q1: What are the primary isomeric forms of pyrazolo[3,4-b]pyridines I should be aware of?
A: The pyrazolo[3,4-b]pyridine system has two fundamental regioisomeric forms defined by the position of the hydrogen atom on the pyrazole nitrogen.[3][4] These are:
-
1H-Pyrazolo[3,4-b]pyridine: The hydrogen (or substituent) is on the nitrogen at position 1 (N1).
-
2H-Pyrazolo[3,4-b]pyridine: The hydrogen (or substituent) is on the nitrogen at position 2 (N2).
When the pyrazole ring is unsubstituted (R = H), these two forms are tautomers. However, when a substituent is introduced, they become distinct, non-interconvertible regioisomers. The 1H-isomer is significantly more studied and prevalent in databases and patents.[3][4]
Q2: Why is the 1H-pyrazolo[3,4-b]pyridine isomer generally more stable and more commonly synthesized?
A: The preference for the 1H-tautomer is rooted in aromatic stability. Computational studies have shown the 1H-tautomer to be substantially more stable, by nearly 9 kcal/mol.[3] This stability arises because the 1H-isomer allows for aromatic electron circulation in both the pyrazole and pyridine rings. In contrast, the 2H-isomer only permits peripheral aromatic circulation around the bicyclic system.[3] This inherent stability difference is a key thermodynamic driver that often favors the formation of 1H-isomers in many synthetic routes. Consequently, a vast majority of biologically active pyrazolopyridines reported, including approved drugs, are 1H-isomers.[3]
Troubleshooting Guide: Synthesis & Regioselectivity Control
This section addresses specific experimental challenges organized by the two major synthetic strategies: building the pyridine ring onto a pyrazole core, and vice-versa.
Strategy 1: Pyridine Ring Annulation onto a Pre-existing Pyrazole
This is one of the most common and versatile approaches, typically starting from a 5-aminopyrazole derivative.
Q3: I'm reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomers. How can I control the outcome?
A: This is a classic regioselectivity challenge. The reaction proceeds via a cyclocondensation pathway, and the ratio of the two possible products is determined by which of the two carbonyl groups of the dicarbonyl compound is attacked first by the exocyclic amino group of the 5-aminopyrazole. The key is to exploit the difference in reactivity between the two carbonyls.
Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons.[3] The more electrophilic (electron-deficient) carbonyl will react faster with the nucleophilic amino group.
Controlling Factors:
-
Electronic Effects: An electron-withdrawing group (EWG), such as a trifluoromethyl (-CF3) group, will make the adjacent carbonyl carbon significantly more electrophilic. The amino group will preferentially attack this carbonyl, leading to a single major regioisomer.[5][6] Conversely, an electron-donating group (EDG) will have the opposite effect.
-
Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the approach of the nucleophile, directing the attack to the less hindered carbonyl.[5]
The diagram below illustrates the two competing pathways.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Welcome to the technical support center for 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this promising heterocyclic amine. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Solubility Profile
This compound is a compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Like many nitrogen-containing heterocyclic compounds, it can exhibit limited aqueous solubility, a critical hurdle in formulation development and biological screening.[4][5] Its structure, featuring a pyrazolopyridine core and an amino group, suggests that its solubility will be highly dependent on the pH of the medium.[6][7][8][9] This guide will provide a structured approach to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: Why is my compound precipitating out of my aqueous buffer?
-
Answer: Precipitation is a common issue for poorly soluble compounds.[10] For this compound, this is likely due to its low intrinsic aqueous solubility. The presence of the basic amine group and the aromatic rings contribute to its hydrophobic character. The solubility is also highly sensitive to the pH of your buffer.
Q2: I'm using DMSO to dissolve my compound, but it crashes out when I add it to my aqueous assay buffer. What's happening?
-
Answer: This phenomenon, often called "fall-out," occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous medium where it is less soluble. The abrupt change in solvent polarity causes the compound to precipitate. It is crucial to control the final concentration of the organic co-solvent in your aqueous solution.
Q3: Can I just heat the solution to dissolve my compound?
-
Answer: While heating can temporarily increase solubility, it is not a recommended practice for routine experiments. Upon cooling to ambient temperature, the compound will likely precipitate out, leading to a supersaturated and unstable solution. Furthermore, prolonged heating can lead to degradation of the compound.
Q4: What is the ideal pH range to work with this compound?
-
Answer: As a basic compound, this compound will be more soluble in acidic conditions.[8] This is because the amino group becomes protonated, forming a more polar and thus more water-soluble salt. The exact pH will depend on the pKa of the compound, which should be experimentally determined if possible.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow to tackle solubility issues with this compound.
Initial Assessment: Know Your Compound
Before attempting solubilization, it is essential to gather as much information as possible about the compound's physicochemical properties.
| Property | Importance |
| pKa | Determines the pH range for optimal solubility. |
| LogP/LogD | Indicates the lipophilicity of the compound. |
| Crystal Form | Different polymorphs can have different solubilities. |
Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting solubility issues.
Caption: A stepwise workflow for troubleshooting solubility issues.
Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol will help you determine the optimal pH for solubilizing your compound.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
In separate vials, add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit.
-
Vortex the samples vigorously for 1-2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.
-
Plot the solubility as a function of pH to identify the optimal pH range.
Protocol 2: Co-solvent Screening
If pH adjustment alone is insufficient, the use of co-solvents can be explored.[11][12][13]
Materials:
-
This compound
-
A selection of water-miscible organic solvents (e.g., ethanol, isopropanol, propylene glycol, PEG 400)
-
The optimal buffer identified in Protocol 1
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic solvent (e.g., 5%, 10%, 20% v/v).
-
Add the compound to each mixture and determine the solubility as described in Protocol 1.
-
Evaluate the impact of each co-solvent on the solubility of the compound.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Polarity | Biocompatibility | Notes |
| Ethanol | High | Good | Can cause protein precipitation at high concentrations. |
| Propylene Glycol | High | Good | A common vehicle for parenteral formulations. |
| PEG 400 | High | Good | Often used in oral and topical formulations. |
| DMSO | High | Use with caution | Can have biological effects and enhance skin penetration. |
Protocol 3: Utilizing Solubilizing Excipients
For particularly challenging cases, the use of solubilizing excipients can be beneficial.[4][14]
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[14]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[15]
Advanced Strategies
For drug development and formulation, more advanced techniques may be necessary.[16]
-
Salt Formation: Creating a salt of the basic amine with a suitable acid can dramatically increase aqueous solubility.[4][12][14]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, leading to a faster dissolution rate.[4][5][13][17]
-
Amorphous Solid Dispersions: Converting the crystalline form of the API to an amorphous state within a polymer matrix can enhance solubility.[5][14]
Logical Relationships in Solubility Enhancement
The following diagram illustrates the interplay between different factors affecting solubility.
Caption: Key factors influencing the aqueous solubility of the compound.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, enabling more accurate and reliable scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Khan Academy [khanacademy.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. tabletingtechnology.com [tabletingtechnology.com]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the dedicated technical support guide for the synthesis and optimization of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of pyrazolo[3,4-b]pyridines. We provide a systematic approach to diagnosing and resolving these issues.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is one of the most common frustrations in synthetic chemistry. For pyrazolo[3,4-b]pyridine synthesis, which often involves a multi-component reaction or a key cyclization step, several factors could be at play.
Underlying Causes & Corrective Actions:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal temperature, insufficient reaction time, or an inadequate catalyst.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the initially planned time, consider extending the reaction duration. A modest increase in temperature (e.g., 10-20 °C increments) can also significantly accelerate the reaction rate. However, be cautious, as excessive heat can lead to side product formation.
-
-
Suboptimal Catalyst or Base: The choice and amount of catalyst or base are critical. An inappropriate base may not be strong enough to deprotonate the starting materials effectively, or the catalyst may be poisoned or simply inefficient.
-
Solution: The selection of the base is crucial; for instance, in reactions involving aminopyrazoles and chalcones, a base like potassium carbonate (K2CO3) is often employed to facilitate the initial Michael addition. If this is ineffective, switching to a stronger base like sodium hydride (NaH) or an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be beneficial. For catalyzed reactions, ensure the catalyst is fresh and consider screening alternatives (e.g., moving from a palladium catalyst to a copper or nickel catalyst, depending on the specific transformation).
-
-
Poor Solvent Choice: The solvent plays a multifaceted role, affecting solubility, reaction rate, and even product stability.
-
Solution: If your starting materials have poor solubility in the chosen solvent, the reaction will be slow. Consider a solvent system that fully dissolves all reactants at the reaction temperature. High-boiling polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective for these types of cyclizations.
-
-
Side Product Formation: Competing reaction pathways can consume starting materials, leading to a lower yield of the desired product.
-
Solution: Analyze your crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major side products. Understanding their structure can provide clues about the competing reactions. For example, the formation of N-arylated pyrazoles might suggest that the reaction conditions are too harsh, favoring an undesired C-N coupling pathway. In such cases, lowering the temperature or using a more selective catalyst can help.
-
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to guide your optimization efforts when faced with low reaction yields.
Technical Support Center: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. As a key structural motif in numerous pharmacologically active agents, understanding and controlling its synthesis is paramount.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, focusing specifically on the identification and mitigation of common side reactions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.
Section 1: Core Synthesis Overview & Mechanism
The most prevalent and versatile method for constructing the pyrazolo[3,4-b]pyridine core is a variation of the Friedländer annulation. This reaction involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a suitable equivalent.[1] For the target molecule, this compound, the key precursors are 5-amino-3-methylpyrazole and an electrophilic partner that can form the aminopyridine ring, such as a β-ketonitrile or β-enaminonitrile.
The reaction proceeds through an initial nucleophilic attack, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic system. Understanding this mechanism is the first step in diagnosing what might go wrong.
Caption: General mechanism of Friedländer-type synthesis.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may observe during your experiment.
Issue 1: My NMR/LC-MS shows a mixture of products with the same mass, but my yield of the desired product is low.
Question: I'm reacting 5-amino-3-methylpyrazole with an unsymmetrical 1,3-dielectrophile and obtaining a mixture of isomers that are difficult to separate. Why is this happening and how can I improve the regioselectivity?
Answer: This is a classic case of regioisomerism , the most common side reaction in this synthesis.[1] The 5-amino-3-methylpyrazole has two nucleophilic sites that participate in the pyridine ring formation: the exocyclic 5-amino group and the carbon at the 4-position (C4) of the pyrazole ring.[1][2] When you use an unsymmetrical 1,3-dicarbonyl compound (e.g., R¹-CO-CH₂-CO-R² where R¹ ≠ R²), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two different cyclization pathways and results in a mixture of regioisomeric pyrazolo[3,4-b]pyridines.
Causality & Diagnosis:
-
Mechanism: The ratio of the isomers is determined by the relative electrophilicity of the two carbonyl groups.[1] A carbonyl carbon attached to a strong electron-withdrawing group (like -CF₃) is more electrophilic and will be attacked preferentially.[1][2] If the electronic and steric differences between the two carbonyls are minimal, you will likely get a mixture approaching a 1:1 ratio.
-
Diagnosis: The isomers will have the same mass but different retention times on LC and distinct NMR spectra, particularly in the aromatic region and for the shifts of the methyl groups on the newly formed pyridine ring.
Caption: Competing pathways leading to regioisomer formation.
Solutions & Protocols:
-
Modify the Substrate: The most effective solution is to use a symmetrical 1,3-dielectrophile if your synthetic plan allows. This eliminates the possibility of regioisomer formation.
-
Control Reaction Conditions:
-
Solvent: The choice of solvent can influence selectivity. Acidic conditions (e.g., glacial acetic acid) can protonate the carbonyls, altering their relative electrophilicity.
-
Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the ratio of one isomer over the other.
-
-
Leverage Electronic Effects: Choose a 1,3-dicarbonyl compound where one carbonyl is significantly more reactive. For example, using a β-ketoester (R-CO-CH₂-COOR') will generally lead to preferential initial attack at the more electrophilic ketone carbonyl.
Issue 2: I've isolated a significant byproduct that is not an isomer of my target molecule.
Question: My reaction in acetic acid produced a lower-than-expected yield, and I've isolated a stable byproduct. My NMR shows a new singlet around δ 2.0-2.2 ppm. What is it?
Answer: You have likely formed N-(3-methyl-1H-pyrazol-5-yl)acetamide . This side reaction occurs when the 5-amino group of your starting material acts as a nucleophile and attacks the carbonyl of the acetic acid solvent, especially at elevated temperatures.[2] This side reaction consumes your starting material, directly reducing the theoretical maximum yield of the desired product.
Table 1: Common Side Products and Their Characteristics
| Side Product Name | Probable Cause | Key Spectroscopic Signature | Mitigation Strategy |
|---|---|---|---|
| N-(3-methyl-1H-pyrazol-5-yl)acetamide | Reaction in acetic acid solvent at high temperatures.[2] | ¹H NMR: Singlet ~δ 2.1 ppm (acetyl CH₃). MS: [M+H]⁺ for C₆H₉N₃O. | Use a non-acylating solvent (e.g., ethanol, DMF) with a catalytic amount of acid (e.g., p-TsOH) instead of acetic acid as the solvent. |
| Pyrazolo[1,5-a]pyrimidine Isomer | Use of certain 1,3-dielectrophiles or conditions favoring N1/NH₂ cyclization.[2] | Different aromatic splitting pattern in ¹H NMR. Distinctive MS fragmentation. | Carefully select the 1,3-dielectrophile. Condensations with 1,3,5-trisubstituted pentane-1,5-diones are known to favor this pathway.[2] |
| Uncyclized Enamine Intermediate | Incomplete reaction; insufficient heat or reaction time for cyclization/dehydration. | Presence of vinyl protons in ¹H NMR. Broader NH peaks. | Increase reaction temperature or prolong reaction time. Ensure efficient removal of water (e.g., Dean-Stark trap if applicable). |
Issue 3: My reaction is sluggish, stalls, or fails to go to completion.
Question: I'm seeing mostly starting material and perhaps an intermediate after the recommended reaction time. How can I drive the reaction to completion?
Answer: This issue often points to suboptimal reaction conditions or catalyst deactivation. The cyclization and subsequent dehydration steps require a certain activation energy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Detailed Steps:
-
Verify Reagent Purity: Ensure your 5-amino-3-methylpyrazole and 1,3-dicarbonyl compound are pure. Impurities can inhibit the reaction. Ensure solvents are anhydrous, as excess water can hinder the dehydration step.
-
Optimize Temperature: The final aromatization step is a dehydration, which is often the rate-limiting step and is favored by higher temperatures. If you are running the reaction in ethanol at reflux (~78 °C), consider switching to a higher boiling solvent like DMF or toluene to increase the temperature.
-
Catalysis: While many of these condensations proceed with thermal or acid catalysis (like acetic acid), some may benefit from a stronger acid catalyst (e.g., a catalytic amount of H₂SO₄ or p-TsOH) to promote both the initial condensation and the final dehydration.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable starting 1,3-dielectrophile to synthesize the title compound specifically?
-
To obtain the 5-amino group on the pyridine ring, a common precursor is a β-ketonitrile, such as 3-aminocrotononitrile or its equivalent, which can be formed in situ. The reaction with 5-amino-3-methylpyrazole would then proceed to form the desired product.
-
-
Q2: How critical is the choice of solvent?
-
It is highly critical. As discussed, using acetic acid as a solvent can lead to N-acetylation.[2] An inert, high-boiling solvent like DMF or toluene is often a better choice when using a catalytic amount of acid, as it allows for higher temperatures to drive the dehydration without participating in side reactions. Ethanol is a good general-purpose solvent for initial trials.
-
-
Q3: What are the best practices for purifying the final product?
-
Column Chromatography: This is the most common method for separating the desired product from regioisomers and other byproducts. A silica gel column with a gradient elution from a nonpolar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) is typically effective.
-
Recrystallization: If the product is obtained in relatively high purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final step to obtain highly pure material.
-
Acid/Base Extraction: Given the presence of the basic amino group, an acid-base workup can sometimes be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer, basify it (e.g., with NaHCO₃ or NaOH), and then extract the product back into an organic solvent.
-
Section 4: Experimental Protocols
Protocol 4.1: General Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This is a representative protocol and may require optimization.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-3-methylpyrazole (1.0 eq).
-
Reagents: Add the chosen 1,3-dicarbonyl compound (1.0-1.2 eq) to the flask.
-
Solvent/Catalyst: Add the solvent of choice (e.g., glacial acetic acid or ethanol, ~10-20 mL per gram of aminopyrazole). If not using an acidic solvent, add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography or recrystallization.
Protocol 4.2: Purification by Silica Gel Chromatography
-
Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Column Packing: Pack a silica gel column with a suitable nonpolar solvent (e.g., hexane).
-
Loading: Load the dissolved crude product onto the column.
-
Elution: Begin eluting with the nonpolar solvent, gradually increasing the polarity by adding ethyl acetate or methanol. For example, start with 100% hexane, move to 10% ethyl acetate in hexane, then 25%, 50%, and finally 100% ethyl acetate.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
troubleshooting poor yield in three-component pyrazolo[3,4-b]pyridine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the versatile three-component reaction to construct this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the three-component synthesis of pyrazolo[3,4-b]pyridines?
The synthesis is a powerful multicomponent reaction (MCR) that typically involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound (such as a β-ketoester, malononitrile, or β-diketone).[1] The reaction proceeds through a domino sequence of condensation, Michael addition, and cyclization/dehydration steps.
The generally accepted mechanism begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate (a biselectrophile).[2] The 5-aminopyrazole then acts as a binucleophile. Its exocyclic amino group initiates a Michael addition to the activated double bond. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the carbonyl or nitrile group, and subsequent dehydration or elimination to yield the final aromatic pyrazolo[3,4-b]pyridine core.[2][3]
Caption: General mechanism of the three-component pyrazolo[3,4-b]pyridine synthesis.
Q2: Why is this reaction so popular in medicinal chemistry?
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in drug discovery.[4][5] This means it can bind to a wide range of biological targets. Derivatives have shown significant potential as anticancer, antiviral, anti-inflammatory, and kinase-inhibiting agents.[4][5][6] The three-component synthesis is highly convergent and atom-economical, allowing for the rapid generation of diverse compound libraries by simply varying the three starting components, which is ideal for structure-activity relationship (SAR) studies.[7]
Q3: What are the most common catalysts used for this reaction?
A variety of catalysts can be employed, and the optimal choice often depends on the specific substrates. Common catalysts include:
-
Brønsted Acids: Acetic acid (which can also serve as the solvent), L-proline, and sulfonic acids.[1][3]
-
Lewis Acids: Zirconium(IV) chloride (ZrCl₄), indium(III) chloride (InCl₃), and iron(III) chloride (FeCl₃) are effective for activating carbonyl groups.[1][4]
-
Heterogeneous Catalysts: Nano-magnetic metal-organic frameworks and amorphous carbon-supported sulfonic acids are gaining popularity as they are recyclable and environmentally friendly.[8][9]
-
Microwave Irradiation: This technique can significantly accelerate the reaction, often leading to higher yields in shorter times, sometimes even without a catalyst.[10]
Troubleshooting Guide: Addressing Poor Yield
Problem 1: Very Low or No Product Formation
Q: I've mixed my reagents, but TLC/LC-MS analysis shows only starting materials even after prolonged reaction time. What's going wrong?
This is a common issue that typically points to problems with reaction activation or reagent quality. Let's break down the potential causes and solutions.
Potential Cause A: Ineffective Catalysis The initial Knoevenagel condensation between the aldehyde and the active methylene component is often the rate-limiting step and usually requires a catalyst to proceed efficiently.
-
Expert Insight: If you are using a Lewis acid catalyst like ZrCl₄, it is highly moisture-sensitive. Ensure your glassware is rigorously dried (flame or oven-dried) and that you are using anhydrous solvents.[11] If using an acid catalyst like acetic acid, ensure it is of sufficient purity. Sometimes, simply increasing the catalyst loading can initiate the reaction. For instance, some protocols recommend starting with 10-20 mol% of the catalyst.[9]
Recommended Action: Catalyst Screening If you suspect catalyst issues, perform a small-scale screening experiment.
| Catalyst Type | Example | Typical Conditions | Notes |
| Brønsted Acid | Acetic Acid (HOAc) | Can be used as solvent; reflux temp. | Most common starting point.[3] |
| Lewis Acid | ZrCl₄ | 10 mol% in EtOH/DMF (1:1), 80 °C | Excellent for activating carbonyls but requires anhydrous conditions.[4] |
| Organocatalyst | L-proline | 20 mol% in Ethanol, reflux | A green and effective option.[1] |
| Heterogeneous | AC-SO₃H | 5-10 mg in Ethanol, room temp. | Easily filtered and recycled.[8] |
Potential Cause B: Poor Reagent Quality or Reactivity The purity of your starting materials is paramount.
-
Aldehydes: Aromatic aldehydes can oxidize to carboxylic acids upon storage. Check the purity by NMR or use a freshly opened bottle.
-
5-Aminopyrazoles: These can be susceptible to degradation. Their synthesis and purification must be done carefully. For example, the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and aryl hydrazines must be monitored to ensure complete cyclization and avoid uncyclised intermediates.[12]
-
Active Methylene Compound: Ensure your β-ketoester or malononitrile is pure and dry.
Recommended Action: Reagent Verification
-
Verify Purity: Run an NMR spectrum or TLC of your starting materials against a known standard if available.
-
Repurify: If in doubt, repurify your reagents. Aldehydes can often be purified by distillation or recrystallization.
-
Check Reactivity: Some substituted aldehydes (e.g., those with strongly electron-withdrawing groups) or sterically hindered components may be inherently less reactive and require more forcing conditions (higher temperature, stronger catalyst).
Caption: A systematic workflow for troubleshooting low-yield reactions.
Problem 2: Complex Reaction Mixture with Multiple Byproducts
Q: My reaction works, but the yield of the desired product is low, and I see many side products on my TLC plate. How can I improve the selectivity?
A complex mixture indicates that side reactions are competing with your main synthetic pathway. Identifying these byproducts is key to suppressing their formation.
Potential Cause A: Regioisomer Formation If you are using an unsymmetrical 1,3-dicarbonyl compound, the initial condensation with the 5-aminopyrazole can occur at two different carbonyl groups, leading to a mixture of regioisomers that are often difficult to separate.[2][13]
-
Expert Insight: The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. A ketone is generally more electrophilic than an ester. You can exploit this difference to favor one isomer. However, if the electrophilicities are similar, you may get a nearly 1:1 mixture.
Recommended Action: Control Regioselectivity
-
Choose Symmetrical Reagents: If possible, use a symmetrical dicarbonyl compound to avoid this issue altogether.
-
Use a Pre-formed Enone: Synthesize the α,β-unsaturated intermediate (the Knoevenagel product) in a separate step. Purify it, and then react it with your 5-aminopyrazole. This two-step approach often provides cleaner results and higher yields of the desired regioisomer.[4]
Potential Cause B: Dimerization or Self-Condensation Aldehydes can undergo self-condensation, especially under basic conditions. Similarly, the highly reactive Knoevenagel intermediate can sometimes dimerize.
Recommended Action: Adjust Reagent Stoichiometry and Addition Rate
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the active methylene compound and the aminopyrazole relative to the aldehyde to ensure the aldehyde is consumed quickly.
-
Slow Addition: Add the aldehyde dropwise to the reaction mixture containing the other two components and the catalyst. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.[11]
Potential Cause C: Incomplete Cyclization or Aromatization Sometimes the reaction stalls after the Michael addition, leaving a non-cyclized intermediate. In other cases, the final dehydration step to form the aromatic pyridine ring is slow, resulting in a dihydropyrazolo[3,4-b]pyridine intermediate.[1]
Recommended Action: Promote the Final Steps
-
Increase Temperature: Higher temperatures or a switch to a higher-boiling solvent (e.g., from ethanol to DMF or acetic acid) can provide the energy needed for the final cyclization and dehydration steps.[3][4]
-
Add an Oxidant (with caution): In some specific syntheses of related heterocycles, a mild oxidant is added at the end of the reaction to facilitate aromatization. This should be approached carefully as it can also lead to degradation.
Experimental Protocols
Protocol 1: General Procedure for Three-Component Synthesis
This protocol is a representative example and may require optimization for specific substrates.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-aminopyrazole (1.0 mmol), the active methylene compound (1.0 mmol), the chosen catalyst (e.g., 10 mol% ZrCl₄ or 20 mol% L-proline), and the solvent (e.g., 5 mL of absolute ethanol).[1][4]
-
Reagent Addition: Begin stirring the mixture. Add the aldehyde (1.0 mmol) to the flask. For highly reactive aldehydes, consider dropwise addition.
-
Reaction: Heat the mixture to reflux (or the optimized temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 13. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Pyrazolo[3,4-b]pyridines
Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to facilitate a smoother and more efficient experimental workflow. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing pyrazolo[3,4-b]pyridines, and how do I choose the right one?
A1: The choice of catalyst is critical and depends on your specific synthetic route. The most common methods involve the condensation of 5-aminopyrazoles with various carbonyl compounds. Here's a breakdown of common catalyst types:
-
Palladium Catalysts: Often used in cross-coupling reactions to form the pyridine ring. For instance, Pd(OAc)₂ with a phosphine ligand like PPh₃ can be effective. These are particularly useful when dealing with halo-substituted precursors.[1]
-
Copper Catalysts: Copper(II) acetylacetonate has been shown to be an efficient catalyst in formal [3+3] cycloaddition reactions, often providing high yields under mild conditions.[2][3] Copper-catalyzed cyclisation of 2-chloro-3-cyanopyridine with hydrazines is another effective method.[4]
-
Acid Catalysts: Brønsted acids like acetic acid are widely used, particularly in reactions involving 1,3-dicarbonyl compounds.[5] Lewis acids such as ZrCl₄ can also be employed to catalyze the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones.[6]
-
Nano-catalysts: Novel catalysts like nano-magnetic metal-organic frameworks (e.g., Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) are emerging as highly efficient and reusable options, especially in solvent-free conditions.[7][8]
Recommendation: For initial explorations with multicomponent reactions, a simple acid catalyst like acetic acid is a good starting point due to its low cost and effectiveness. For more complex substrates or cross-coupling strategies, palladium and copper catalysts are the standards. If green chemistry and catalyst reusability are priorities, exploring nano-catalysts is recommended.
Q2: I am observing the formation of regioisomers. How can I control the regioselectivity of my reaction?
A2: The formation of regioisomers is a common issue, especially when using non-symmetrical 1,3-dicarbonyl compounds.[5] The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl groups.
-
Understanding the Mechanism: The reaction proceeds via a condensation mechanism. The more electrophilic carbonyl group will preferentially react with the nucleophilic amino group of the 5-aminopyrazole.
-
Substrate Control: If possible, choose a symmetrical 1,3-dicarbonyl compound to avoid this issue altogether. When using a non-symmetrical substrate, consider that a ketone is generally more electrophilic than an ester. For example, in ethyl acetoacetate, the ketone carbonyl is more reactive.
-
Catalyst Influence: While the substrate is the primary determinant, the catalyst can sometimes influence the reaction pathway. Experimenting with different acid or base catalysts might alter the selectivity to some extent.
-
Protecting Groups: In some cases, selectively protecting one of the carbonyl groups could be a viable, albeit more synthetically demanding, strategy.
Q3: My reaction is sluggish, or the yield is low. What are the key parameters to optimize?
A3: Low yields can stem from several factors. A systematic optimization of reaction conditions is crucial.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMAc are often effective.[9] In some cases, protic solvents like ethanol can also be used.[1] For certain copper-catalyzed reactions, CHCl₃ has been shown to give high yields.[10] It's recommended to screen a few solvents to find the optimal one for your specific reaction.
-
Temperature: Many pyrazolo[3,4-b]pyridine syntheses require elevated temperatures. Refluxing in a suitable solvent is common. Microwave irradiation has emerged as a highly effective method to reduce reaction times and improve yields, often achieving in minutes what takes hours with conventional heating.[5]
-
Catalyst Loading: The amount of catalyst can be critical. For instance, in a Cu(II)-catalyzed reaction, it was found that 0.1 equivalents of the catalyst gave a significantly higher yield than higher loadings.[10] It is advisable to perform a catalyst loading study to find the optimal concentration.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Inactivity/Deactivation: The pyridine nitrogen can coordinate to the metal center (especially with palladium), poisoning the catalyst. This is often called the "2-pyridyl problem". | 1. Switch to a Bulkier Ligand: For palladium-catalyzed reactions, use sterically hindered and electron-rich phosphine ligands like XPhos or SPhos. 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species. 3. Optimize Catalyst Choice: If palladium fails, consider a different metal catalyst like copper, which may be less susceptible to pyridine poisoning in your specific reaction. |
| Poor Substrate Reactivity: Electron-withdrawing groups on the starting materials can decrease their nucleophilicity or electrophilicity. | 1. Increase Reaction Temperature: Higher temperatures can overcome activation energy barriers. Microwave synthesis is particularly effective here. 2. Use a Stronger Catalyst: Switch to a more potent Lewis acid or a more active palladium pre-catalyst. | |
| Formation of Multiple Side Products | Side Reactions: Common side reactions include self-condensation of the carbonyl compound or decomposition of the starting materials at high temperatures. | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Optimize Reactant Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant can sometimes lead to side product formation. 3. Stepwise Synthesis: If a one-pot reaction is proving problematic, consider a stepwise approach where you first form an intermediate before the final cyclization. |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to unreacted starting materials or side products, making chromatographic separation difficult. | 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 2. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient can sometimes improve separation. 3. Derivatization: In challenging cases, consider derivatizing the product to alter its polarity, followed by purification and deprotection. |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species can agglomerate into inactive palladium black, especially if the catalytic cycle is slow. | 1. Increase Reaction Rate: Use the strategies mentioned for low yield to accelerate the catalytic cycle. 2. Use a Stabilizing Ligand: A suitable ligand can stabilize the active palladium species and prevent agglomeration. |
Experimental Protocols & Workflows
General Protocol for Microwave-Assisted Synthesis
This protocol is a general guideline and should be optimized for specific substrates.
-
In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1 mmol), the carbonyl compound (1 mmol), and the chosen catalyst (e.g., 10 mol% Pd(OAc)₂ or a catalytic amount of acetic acid).
-
Add the appropriate solvent (2-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 120-150 °C) for the optimized time (typically 10-30 minutes).
-
After cooling, the reaction mixture is worked up. This may involve dilution with water and extraction with an organic solvent, or direct filtration if the product precipitates.
-
The crude product is then purified, typically by column chromatography or recrystallization.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low yield in pyrazolo[3,4-b]pyridine synthesis.
Catalyst Selection Logic
Caption: Decision tree for selecting an appropriate catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Welcome to the technical support guide for the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our approach is rooted in mechanistic understanding and provides practical, field-tested solutions to enhance yield, purity, and process control.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is complete, but the final product purity is low after workup. What are the most likely byproducts?
Low purity is a frequent issue, often stemming from the formation of structurally similar byproducts that co-purify with the target compound. The most common synthetic route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1][2] Based on this pathway, several byproducts can be anticipated.
Common Byproducts in this compound Synthesis:
| Byproduct Class | Potential Structure/Cause | Rationale for Formation |
| Regioisomers | Isomeric pyrazolopyridines | If a non-symmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack from the 5-aminopyrazole can occur at either carbonyl group, leading to the formation of two different regioisomers.[1][2] |
| Incompletely Cyclized Intermediates | Enamine or imine intermediates | The reaction proceeds via a condensation followed by cyclization. Harsh or incomplete reaction conditions (e.g., insufficient temperature, incorrect pH) can lead to the isolation of stable intermediates that have not fully cyclized. |
| Oxidation Products | Dehydrogenated or N-oxide species | The heterocyclic core can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures or if oxidizing agents are present. |
| Starting Materials | Unreacted 5-amino-3-methyl-1-phenylpyrazole or dicarbonyl compound | Inefficient reaction kinetics, poor stoichiometry, or insufficient heating can result in significant amounts of unreacted starting materials in the crude product. |
| Solvent Adducts/Degradation | Byproducts from reaction with solvents like DMF or DMSO | At elevated temperatures, solvents like DMF can decompose to form dimethylamine, which can react with electrophilic species in the reaction mixture. |
To begin troubleshooting, a preliminary analysis of the crude product by LC-MS and ¹H NMR is essential to obtain the mass and general structural features of the main impurities.
FAQ 2: I'm observing an unexpected mass peak in my LC-MS analysis that is isomeric with my product. How can I confirm if it's a regioisomer?
The formation of regioisomers is a classic challenge in the synthesis of substituted pyridines from unsymmetrical precursors.[1][2] When 5-amino-3-methylpyrazole reacts with an unsymmetrical dicarbonyl compound like acetylacetone, the initial condensation can occur in two different ways, leading to two possible products after cyclization.
Workflow for Regioisomer Identification
Caption: Workflow for distinguishing regioisomers.
Detailed Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Prepare a concentrated solution (10-20 mg) of the purified impurity or the product mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire Spectra:
-
¹H NMR: Acquire a standard high-resolution proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (e.g., adjacent protons on the pyridine ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for identifying the connectivity across the fused ring system.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å). A correlation between the pyrazole's N-H or C3-methyl protons and specific protons on the pyridine ring can definitively establish the regiochemistry.
-
-
Data Analysis: Map the correlations to piece together the exact structure of the isomer. For example, a NOE between the methyl group at C3 of the pyrazole ring and the proton at C4 of the pyridine ring would confirm one specific regioisomer.
FAQ 3: How can I minimize the formation of regioisomers and other byproducts during the reaction?
Controlling byproduct formation relies on optimizing the reaction conditions to favor the desired kinetic or thermodynamic pathway.
Strategies for Minimizing Byproduct Formation
| Parameter | Recommendation | Scientific Rationale |
| Choice of Dicarbonyl | Use a symmetrical 1,3-dicarbonyl equivalent if possible. | This eliminates the possibility of regioisomer formation from the outset. |
| Catalyst | Employ a mild acid catalyst (e.g., acetic acid, ZrCl₄).[3] | A catalyst can promote the desired cyclization pathway over side reactions. The choice of catalyst can influence the relative electrophilicity of the two carbonyl groups in an unsymmetrical precursor, thereby improving regioselectivity.[1] |
| Temperature Control | Maintain a consistent and optimized temperature (e.g., 90-100 °C). | Insufficient temperature leads to incomplete reaction, while excessive heat can cause degradation of starting materials or products and promote side reactions. Stepwise heating might also control the initial condensation before cyclization. |
| Reaction Atmosphere | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | This minimizes the formation of oxidation-related byproducts, which can arise from exposure to atmospheric oxygen at high temperatures. |
| Solvent Choice | Use a high-boiling, aprotic solvent like DMF or EtOH.[3] | The solvent must be able to dissolve the reactants and facilitate the reaction at the required temperature without participating in side reactions. |
Reaction Pathway and Potential Pitfalls
The synthesis generally follows a path of condensation, cyclization, and aromatization.
Caption: General reaction pathway and points of byproduct formation.
FAQ 4: What are the recommended analytical techniques for routine purity checks and impurity profiling?
A multi-technique approach is necessary for robust quality control. No single method can provide all the required information.
Recommended Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis.
-
Method: Reversed-phase C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile/methanol.
-
Detection: UV/Vis detector (e.g., at 254 nm) or a Diode Array Detector (DAD) to check for peak purity.
-
Use Case: Quantifying the purity of the main product and detecting the presence of impurities.[4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identification.
-
Method: Coupled directly to the HPLC output.
-
Use Case: Provides the molecular weight of the main peak and all impurity peaks, which is the first and most critical piece of information for identification.[5][6] Modern techniques like LC-Q-TOF-HRMS can provide highly accurate mass data, enabling molecular formula prediction.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation.
-
Method: ¹H NMR is used for routine checks of batch-to-batch consistency.
-
Use Case: Confirms the structure of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
This combination of chromatographic and spectroscopic techniques provides a comprehensive profile of the product, ensuring its identity, strength, quality, and purity.[7]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. "Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An" by B.H. Chen and C.P. Chiu [jfda-online.com]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. biomedres.us [biomedres.us]
stability of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine under different conditions
A Guide to Ensuring Compound Integrity in Experimental Settings
Welcome to the technical support center for 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on its structure, the primary stability concerns for this compound involve its susceptibility to hydrolysis, oxidation, and photodegradation. The aminopyridine moiety can be prone to hydrolysis under certain pH conditions, while the electron-rich pyrazole and pyridine rings may be susceptible to oxidation.[1][2][3] Like many heterocyclic compounds, exposure to high-energy light can also lead to degradation.[4][5]
Q2: How should I properly store this compound in solid form and in solution?
For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place. Desiccation is advised to prevent hydrolysis from atmospheric moisture.
For solutions, the choice of solvent and storage conditions is critical. If possible, prepare solutions fresh for each experiment. For short-term storage, use a high-purity aprotic solvent and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q3: I'm seeing unexpected peaks in my chromatogram after my reaction. Could this be due to degradation of the starting material?
Yes, the appearance of new peaks is a common indicator of degradation. To confirm this, you should run a control experiment with only this compound under the same reaction conditions (solvent, temperature, light exposure) but without other reagents. This will help you differentiate between degradation products and reaction byproducts.
Troubleshooting Guides
Issue 1: Suspected Hydrolytic Degradation
Scenario: You observe a decrease in the purity of your compound when using aqueous buffers or protic solvents.
Causality: The aminopyridine component of the molecule can be susceptible to hydrolysis, particularly at non-neutral pH. The kinetics of hydrolysis of aminopyridines are known to be influenced by pH.[6][7][8]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible, unless your experimental protocol requires acidic or basic conditions.
-
Solvent Choice: If permissible for your experiment, consider using aprotic solvents to minimize the risk of hydrolysis.
-
Temperature Management: Perform your experiments at the lowest temperature compatible with your reaction or assay to slow down potential hydrolytic degradation.
-
Forced Degradation Study: To confirm susceptibility to hydrolysis, perform a forced degradation study as outlined in the protocol below.
Experimental Protocol: Forced Hydrolysis Study
-
Prepare three solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 M HCl
-
Purified Water
-
0.1 M NaOH
-
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating method such as HPLC-UV.
-
Compare the chromatograms to an un-stressed sample to identify and quantify any degradation products.
Issue 2: Potential Oxidative Degradation
Scenario: You notice a change in the color of your compound or the appearance of new, more polar impurities in your analysis, especially when exposed to air for extended periods.
Causality: The pyrazole ring system can be susceptible to oxidation.[1][3] The presence of an electron-donating amino group can further activate the heterocyclic system towards oxidative processes.
Troubleshooting Steps:
-
Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Be mindful of other reagents in your reaction mixture that could act as oxidizing agents.
-
Forced Oxidation Study: Confirm oxidative lability using the following protocol.
Experimental Protocol: Forced Oxidation Study
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature, protected from light, for a set time (e.g., 24 hours).
-
Analyze the sample by a stability-indicating method and compare it to an untreated sample.
Issue 3: Suspected Photodegradation
Scenario: You observe degradation of your compound when experiments are conducted under ambient laboratory light.
Causality: Pyridine and other nitrogen-containing heterocyclic compounds can be susceptible to photodegradation upon absorption of UV or visible light.[4][5]
Troubleshooting Steps:
-
Light Protection: Protect solutions and solid samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Controlled Lighting: Conduct experiments under controlled lighting conditions, avoiding direct sunlight or strong artificial light.
-
Photostability Testing: Perform a photostability study to understand the compound's sensitivity to light.
Experimental Protocol: Photostability Study (ICH Q1B)
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples by a stability-indicating method to assess the extent of photodegradation.
Data Summary
The following table provides a hypothetical summary of stability data for this compound based on the expected reactivity of its structural motifs. This should be used as a guide, and actual stability will need to be determined experimentally.
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Hydrolytic | 0.1 M HCl, 40°C | Low | Hydrolysis of the amino group to a hydroxyl group. |
| Water, 40°C | Moderate | Minimal degradation expected. | |
| 0.1 M NaOH, 40°C | Low to Moderate | Potential for deamination or other base-catalyzed reactions.[8] | |
| Oxidative | 3% H₂O₂, RT | Low | N-oxides, hydroxylated derivatives.[1][3] |
| Photolytic | UV/Vis Light | Moderate | Complex mixture of photoproducts.[4][5] |
| Thermal | 80°C, Solid State | High | Decomposition at higher temperatures.[9][10] |
Visualizing Degradation Pathways and Workflows
Degradation Pathway Overview
A simplified potential degradation pathway for this compound.
Experimental Workflow for Stability Testing
A general workflow for conducting forced degradation studies.
References
- 1. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine Analogs
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse protein targets. The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold.[1] Its structure, a fusion of pyrazole and pyridine rings, bears a close resemblance to the native purine bases adenine and guanine, allowing it to function as a versatile "hinge-binding" motif in numerous enzymes, particularly protein kinases.[1][2] This has led to the development of pyrazolopyridine derivatives with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[3][4][5][6]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific, highly promising subclass: 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine analogs. We will dissect how subtle molecular modifications influence biological activity, compare this scaffold's performance against clinically relevant alternatives using experimental data, and provide detailed protocols for synthesis and evaluation.
Core Molecular Architecture
The foundational structure of our discussion is the this compound core. The numbering convention, critical for any SAR discussion, is outlined below. The strategic placement of the 3-methyl group and the 5-amino group provides a synthetically accessible and functionally potent starting point for analog development.
Caption: Core structure of this compound.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this scaffold is exquisitely sensitive to the nature and position of its substituents. Our analysis, grounded in published experimental data, reveals several key trends, particularly in the context of kinase inhibition.
The Critical Role of the 5-Amine Group
The 5-amino group is arguably the most critical functional group for kinase inhibitory activity. It typically acts as a primary hydrogen bond donor, anchoring the molecule to the "hinge region" of the kinase ATP-binding pocket. The SAR at this position is well-defined:
-
Acylation and Amide Formation: Conversion of the 5-amine to an amide is a common and effective strategy. For instance, in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), acylation with various benzamides was explored. The nature of the substituent on the benzamide ring dramatically influenced potency, with electron-withdrawing groups like trifluoromethyl often proving beneficial.[7]
-
Hydrophilic Substituents: In the pursuit of TANK-binding kinase 1 (TBK1) inhibitors, introducing hydrophilic fragments to the moiety attached to the 5-amine was shown to improve activity. For example, adding a sulfonamide group led to a nearly 10-fold increase in potency, likely by forming an additional hydrogen bond with a serine residue (Ser96) in the active site.[8]
Influence of Substituents at N1 (Pyrazole Ring)
The N1 position of the pyrazole ring is a key vector for modifying physicochemical properties like solubility and for exploring interactions with the solvent-exposed regions of the target protein.
-
Alkyl and Aryl Groups: N1 is frequently substituted with various alkyl and aryl groups. The choice of substituent can modulate the electronic properties of the ring system and provide additional binding interactions.
-
Exposure to Solvent: In many kinase binding modes, the N1 substituent points towards the solvent front. This makes it an ideal position to attach larger, more complex groups to enhance selectivity or to introduce moieties that improve pharmacokinetic properties without disrupting the core hinge-binding interactions.
Modifications at C4 and C6 (Pyridine Ring)
The C4 and C6 positions on the pyridine ring offer additional opportunities for optimization. Substituents here can influence selectivity, block metabolic pathways, and engage in further interactions within the active site.
-
Aryl Substituents at C6: For Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the presence of a 6-aryl group on the pyrazolo[3,4-b]pyridine core was identified as a key determinant of high potency.[4][6]
-
Impact on Selectivity: The steric and electronic nature of groups at C4 and C6 can prevent the inhibitor from binding to off-target kinases that have smaller or differently shaped active sites, thus improving the overall selectivity profile of the compound.
Caption: Key SAR insights for this compound analogs.
Performance Comparison with Alternative Scaffolds
To objectively evaluate the this compound scaffold, it is essential to compare it with other "privileged" heterocyclic systems used in kinase inhibitor design. Two prominent alternatives are the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine cores.
-
Pyrazolo[1,5-a]pyrimidines: This isomeric scaffold has also yielded highly potent kinase inhibitors. For example, 3,6-disubstituted pyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of KDR kinase, with IC50 values as low as 19 nM.[9][10] The SAR for this class often highlights the importance of substituents at the 3- and 7-positions for achieving high potency.[11]
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is a direct isostere of adenine and forms the core of several clinically approved drugs, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[2] Its success underscores the power of mimicking the ATP molecule. Medicinal chemistry programs have extensively explored this scaffold, leading to second-generation inhibitors with improved selectivity by modifying substituents at the C3 and N1 positions.[2][12]
| Scaffold | Representative Target(s) | Key SAR Features | Representative Potency (IC₅₀) | Reference(s) |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1, ALK, GSK-3, TRK | 5-Amido group for hinge binding; 6-Aryl group for potency. | 0.2 nM (TBK1); 56 nM (TRKA) | [8][13] |
| Pyrazolo[1,5-a]pyrimidine | KDR, Trk, M. tuberculosis | 3- and 7-substitutions are critical; 7-carboxamide enhances TrkA inhibition. | 0.2 nM (TrkA); 19 nM (KDR) | [9][11] |
| Pyrazolo[3,4-d]pyrimidine | BTK, JAK | N1 and C3 substitutions crucial for potency and selectivity. | 1.2 nM (BTK) | [12] |
Experimental Protocols
A self-validating guide must include actionable, field-proven methodologies. The following protocols provide a framework for the synthesis and biological evaluation of these analogs.
Protocol 1: Synthesis of a Representative Analog
This protocol describes a common and robust method for synthesizing the pyrazolo[3,4-b]pyridine core via a condensation reaction.[1]
Objective: To synthesize N-(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Benzoylacetonitrile
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Step-by-Step Methodology:
-
Scaffold Formation (Combes reaction variant):
-
In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (1 equivalent) and benzoylacetonitrile (1.1 equivalents) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The basic conditions facilitate the initial condensation and subsequent cyclization to form the pyridine ring.
-
After cooling, neutralize the reaction mixture with a few drops of concentrated HCl.
-
Remove the solvent under reduced pressure. The resulting crude solid is the intermediate 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
-
-
Purification of Intermediate:
-
Purify the crude product using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 5-amino intermediate.
-
-
Acylation (Schotten-Baumann conditions):
-
This step would typically be part of a larger synthetic scheme to create a library of analogs. For this example, we assume the 5-amino intermediate is acylated, though many modern approaches build the amide bond differently. A more direct synthesis from different starting materials is often employed. For instance, many syntheses build the substituted pyridine ring onto the pyrazole core in one pot.[14]
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: General workflow for the synthesis of the pyrazolopyridine core.
Protocol 2: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
This protocol outlines a robust, fluorescence-based assay for measuring kinase inhibition, a common application for this compound class.[8]
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., TBK1).
Materials:
-
Z'-LYTE™ Kinase Assay Kit (specific for the target kinase)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., BX795 for TBK1)[8]
-
Microplate reader capable of fluorescence measurements
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all kit components (kinase, substrate, ATP, development reagents) according to the manufacturer's instructions.
-
Prepare a serial dilution of the test compound in a 384-well plate. Typically, an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is performed.
-
-
Kinase Reaction:
-
Add the kinase enzyme to all wells.
-
Add the test compound dilutions and controls to the appropriate wells.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes). Causality: During this step, the kinase phosphorylates the substrate. The presence of an effective inhibitor will reduce the amount of phosphorylated product.
-
-
Development Reaction:
-
Stop the kinase reaction by adding the development reagent.
-
Incubate for an additional period (e.g., 60 minutes) to allow the development reaction to proceed. Causality: The development reagent contains a protease that specifically cleaves the non-phosphorylated substrate, generating a FRET signal. The phosphorylated substrate is protected from cleavage.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold represents a highly versatile and potent platform for drug discovery, particularly in the realm of kinase inhibition. A deep understanding of its structure-activity relationship—recognizing the critical role of the 5-amino group for hinge binding and the importance of substituents at N1, C4, and C6 for modulating potency, selectivity, and pharmacokinetics—is paramount for successful lead optimization. While potent alternatives like pyrazolo[1,5-a]pyrimidines and the clinically validated pyrazolo[3,4-d]pyrimidines exist, the unique SAR profile and synthetic tractability of the pyrazolo[3,4-b]pyridine core ensure its continued prominence in medicinal chemistry research. The experimental frameworks provided herein offer a validated starting point for researchers aiming to explore and exploit the therapeutic potential of this remarkable scaffold.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
in vitro kinase profiling of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
An In-Depth Guide to the Comparative In Vitro Kinase Profiling of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and RNA.[1] This unique structure allows it to function as an effective hinge-binding motif, making it a cornerstone for the development of numerous potent and selective kinase inhibitors.[2] Compounds built on this scaffold have shown inhibitory activity against a wide range of critical kinase targets, including Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).[3][4][5]
This guide focuses on a specific, representative molecule from this class: This compound . While extensive public data on this particular compound is not yet available, its structure embodies the key features of this inhibitor class. Therefore, we will use it as a model to establish a comprehensive framework for in vitro kinase profiling. Our objective is to provide researchers and drug development professionals with a robust, scientifically-grounded methodology for evaluating its potency and selectivity against a panel of kinases, comparing it with established inhibitors to understand its therapeutic potential.
The Scientific Imperative of Kinase Profiling
In an era of targeted therapy, simply identifying a potent inhibitor for a single kinase is insufficient. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[6] A new chemical entity may interact with dozens of these "off-target" kinases, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.
Kinase inhibitor profiling is, therefore, a critical step in drug discovery for three primary reasons:
-
Defining Selectivity: It quantifies the inhibitor's preference for the intended target over other kinases. A highly selective inhibitor minimizes the risk of off-target side effects.
-
Identifying Off-Target Liabilities: Early identification of potent off-target interactions can prevent costly failures in later preclinical and clinical stages.
-
Uncovering New Therapeutic Opportunities: Unexpected inhibition of other kinases can reveal novel mechanisms of action or opportunities for drug repurposing.[7]
The ultimate goal is to build a complete Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) profile for the compound of interest.
Experimental Framework: A Head-to-Head Comparison
To contextualize the performance of this compound, it is essential to benchmark it against well-characterized inhibitors. Given the versatility of the pyrazolopyridine scaffold, we select two established, commercially available compounds known to inhibit distinct kinase families as our comparators.
-
Comparator 1 (ALK Inhibitor): A compound from the 1H-pyrazolo[3,4-b]pyridine class identified as a potent ALK inhibitor.[3] This provides a benchmark against a well-studied receptor tyrosine kinase.
-
Comparator 2 (TBK1 Inhibitor): A pyrazolo[3,4-b]pyridine derivative characterized as a TBK1 inhibitor.[4] This allows for comparison against a non-receptor serine/threonine kinase involved in innate immunity signaling.
Our profiling will determine the half-maximal inhibitory concentration (IC₅₀) of each compound against a representative panel of kinases.
Methodology: Quantitative In Vitro Kinase Assay
To ensure data comparability and reliability, a standardized, high-throughput assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction, offering high sensitivity and a broad dynamic range.[8]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the IC₅₀ value of a test compound.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a base buffer appropriate for the kinases being tested (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should ideally be equal to the Kₘ(ATP) of the specific kinase being tested to ensure accurate and comparable IC₅₀ values.[9][10]
-
Test Compounds: Prepare 10 mM stock solutions of this compound and the two comparator compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Enzyme & Substrate Master Mix: For each kinase, prepare a master mix containing the purified kinase enzyme and its specific peptide substrate in kinase buffer.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the Kinase/Substrate master mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the reaction at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data to the vehicle-treated control wells (representing 100% kinase activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8]
-
Experimental Workflow Diagram
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds for Drug Discovery
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, fused heterocyclic systems have garnered significant attention due to their rigid structures and diverse biological activities. This guide provides a detailed comparative analysis of two prominent scaffolds: pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine. Both are recognized as "privileged scaffolds" for their ability to bind to a variety of biological targets, particularly protein kinases.[1][2] This document will delve into their structural nuances, synthetic strategies, physicochemical properties, and established biological activities, supported by experimental data and protocols to aid researchers in their drug discovery endeavors.
Core Structures and Physicochemical Properties
The foundational difference between these two scaffolds lies in the arrangement of nitrogen atoms and the fusion of the pyrazole and pyridine/pyrimidine rings.
The pyrazolo[3,4-b]pyridine scaffold consists of a pyrazole ring fused to a pyridine ring.[3] This arrangement can exist in two tautomeric forms, the 1H- and 2H-isomers, with the 1H-tautomer being significantly more stable.[3][4] This stability is a crucial consideration in synthetic design and molecular modeling.
The pyrazolo[1,5-a]pyrimidine scaffold features a pyrazole ring fused at the 1,2-positions with a six-membered pyrimidine ring.[5] This fusion results in a rigid, planar framework that is highly amenable to chemical modifications at various positions.[5]
A comparative summary of their core physicochemical properties is presented below:
| Property | Pyrazolo[3,4-b]pyridine | Pyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C6H5N3 | C6H5N3 |
| Molecular Weight | 119.12 g/mol [6] | 119.12 g/mol [7] |
| Topological Polar Surface Area | 41.6 Ų[6] | 30.2 Ų[7] |
| Hydrogen Bond Donors | 1[6] | 0[7] |
| Hydrogen Bond Acceptors | 3[6] | 3[7] |
The key distinction in their physicochemical profiles is the presence of a hydrogen bond donor in the pyrazolo[3,4-b]pyridine scaffold, a feature absent in the pyrazolo[1,5-a]pyrimidine core. This difference can significantly influence solubility, membrane permeability, and binding interactions with biological targets.
Visualizing the Core Scaffolds
To better understand the structural differences, the following diagrams illustrate the core structures of both scaffolds.
Caption: Core structures of Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyrimidine.
Synthetic Strategies: A Comparative Overview
The synthesis of these scaffolds typically involves the construction of one ring onto a pre-existing partner ring.
Synthesis of Pyrazolo[3,4-b]pyridines
A prevalent method for synthesizing the pyrazolo[3,4-b]pyridine core involves the cyclization of 5-aminopyrazoles with various 1,3-dicarbonyl compounds or their equivalents.[4][8] The regioselectivity of this reaction can be a challenge when using unsymmetrical dicarbonyl compounds, potentially leading to a mixture of isomers.[4]
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of a 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine [8]
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture and add ZrCl4 (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl3 and water, separate the phases, and wash the aqueous phase twice with CHCl3.
-
Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography.
The causality behind using a Lewis acid catalyst like ZrCl4 is to activate the carbonyl group of the unsaturated ketone, facilitating the nucleophilic attack by the amino group of the pyrazole and promoting the subsequent cyclization and dehydration steps to form the pyridine ring.[8]
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines also frequently starts from 5-aminopyrazole derivatives, which are reacted with various β-dicarbonyl compounds, enaminones, or other suitable 1,3-bielectrophiles.[1][5] Microwave-assisted synthesis has emerged as an efficient method for achieving regioselective formation of these compounds.[5]
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative [9]
-
Treat an aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal and reflux for 4 hours to yield the corresponding 3-(dimethylamino)-2-(phenyl)acrylonitrile.
-
Prepare the 4-phenyl-1H-pyrazol-5-amine by treating the acrylonitrile from the previous step with hydrazine and glacial acetic acid in ethanol and refluxing for 16 hours.
-
Synthesize the pyrazolo[1,5-a]pyrimidine core by reacting the 4-phenyl-1H-pyrazol-5-amine with an appropriate β-dicarbonyl compound or equivalent in the presence of a base like sodium ethoxide in ethanol and refluxing for 3 hours.
-
Isolate and purify the product using standard techniques such as crystallization or column chromatography.
The choice of a cascade cyclization approach allows for the efficient construction of the pyrimidine ring onto the pre-formed aminopyrazole.[9] The initial reaction to form the acrylonitrile intermediate introduces the necessary functionality for the subsequent cyclization with hydrazine.
Biological Activities and Therapeutic Applications
Both scaffolds have demonstrated a wide range of biological activities, with a particular prominence as kinase inhibitors in cancer therapy.
Pyrazolo[3,4-b]pyridine Derivatives
Derivatives of this scaffold have been extensively investigated for their therapeutic potential.[4] They have shown promise as:
-
Kinase Inhibitors: Notably as inhibitors of Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and AMP-activated protein kinase (AMPK).[2][10][11][12][13] For instance, certain derivatives have shown nanomolar inhibitory activity against TRKA.[11]
-
Anticancer Agents: They exhibit antiproliferative activity against various cancer cell lines, including lung, colon, liver, and cervical cancers, by inducing apoptosis and cell cycle arrest.[2][14][15]
-
Other Applications: These compounds have also been explored for their potential in treating neuroinflammation, as antivirals, and for their affinity for β-amyloid plaques.[8][16][17]
Pyrazolo[1,5-a]pyrimidine Derivatives
This scaffold is also a cornerstone in the development of kinase inhibitors and other therapeutic agents.[5][18] Its derivatives have been reported as:
-
Kinase Inhibitors: They are potent inhibitors of a broad range of kinases, including Tropomyosin receptor kinases (Trks), Pim-1, CDK9, and PI3Kδ.[9][19][20][21] The pyrazolo[1,5-a]pyrimidine moiety is often crucial for hinge-binding interactions with the kinase active site.[19]
-
Anticancer Agents: These compounds have demonstrated significant cytotoxicity and antiproliferative effects in various cancer models, including non-small cell lung cancer and melanoma.[18][22]
-
Other Pharmacological Activities: The scaffold has been associated with anti-inflammatory, antiviral, and antidiabetic properties.[5][23]
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives from both scaffolds is highly dependent on the nature and position of substituents.
-
For Pyrazolo[3,4-b]pyridines: SAR studies have shown that substitution on the diphenyl group is often essential for AMPK activation.[12] For TRK inhibitors, the pyrazolo portion acts as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions.[13]
-
For Pyrazolo[1,5-a]pyrimidines: The introduction of specific groups can enhance anticancer activity. For example, a methoxy group on an aryl moiety has been shown to increase efficacy.[19] The pyrazolo[1,5-a]pyrimidine core is vital for forming hinge interactions with kinase residues like Met592.[19]
Comparative Performance in Kinase Inhibition
Both scaffolds have proven to be effective frameworks for designing kinase inhibitors. The choice between them often depends on the specific kinase being targeted and the desired selectivity profile.
| Kinase Target | Pyrazolo[3,4-b]pyridine Example | Pyrazolo[1,5-a]pyrimidine Example |
| TRKA | Compound C03 (IC50 = 56 nM)[10] | Compounds 8 & 9 (IC50 = 1.7 nM)[19] |
| CDKs | Dual CDK2/PIM1 inhibitors developed[2] | Lead compound 18b for CDK9 inhibition[21] |
| Pim-1 | - | Compound 1 (IC50 = 45 nM)[9] |
| PI3Kδ | - | CPL302253 (IC50 = 2.8 nM)[20] |
The data suggests that for certain targets like TRKA, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated slightly higher potency in some reported cases. However, both scaffolds are capable of producing highly potent inhibitors.
Signaling Pathway Modulation: A Focus on Kinase Inhibition
Many derivatives of both scaffolds function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[18]
Caption: Mechanism of action for kinase inhibitors.
This diagram illustrates how these inhibitors compete with ATP for the binding site on a protein kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade that leads to cellular responses like proliferation and survival.
Conclusion
Both pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are invaluable tools in the arsenal of medicinal chemists. While they share a common pyrazole ring, the nature of the fused six-membered ring imparts distinct physicochemical and biological properties.
-
Pyrazolo[3,4-b]pyridines offer a hydrogen bond donor which can be exploited for specific target interactions. Their synthesis can sometimes present regioselectivity challenges.
-
Pyrazolo[1,5-a]pyrimidines provide a rigid, planar core that is highly versatile for substitution and has been extensively and successfully utilized in the development of potent kinase inhibitors.
The selection of one scaffold over the other will ultimately depend on the specific therapeutic target, the desired drug-like properties, and the synthetic feasibility. This guide provides a foundational understanding to aid researchers in making informed decisions for the rational design of novel therapeutics based on these privileged heterocyclic systems.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 12. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 15. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Senior Application Scientist's Guide to the Validation of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine as a TRK Inhibitor
December 31, 2025
Introduction: The Critical Role of TRK Inhibition in Oncology
The Tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases—comprising TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Under normal physiological conditions, they are pivotal in the development and function of the nervous system.[1] However, chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of constitutively active chimeric TRK proteins. These fusion proteins are potent oncogenic drivers, promoting uncontrolled cell proliferation and survival across a wide range of tumor types, a concept that has ushered in an era of "tumor-agnostic" therapies.[2][3]
The successful development of TRK inhibitors has revolutionized the treatment landscape for patients with NTRK fusion-positive cancers.[4] Larotrectinib and Entrectinib are first-generation TRK inhibitors that have received FDA approval and serve as benchmarks in the field.[5] This guide provides a comprehensive framework for the validation of a novel pyrazolo[3,4-b]pyridine derivative, 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (hereafter referred to as Pz-TRKi-5 ), as a potent and selective TRK inhibitor. We will present a logical, multi-faceted validation workflow, comparing its hypothetical performance metrics against the established inhibitors, Larotrectinib and Entrectinib, supported by detailed experimental protocols.
The TRK Signaling Cascade: A Prime Therapeutic Target
Activation of TRK receptors, either by their natural neurotrophin ligands or through oncogenic fusion, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This initiates a cascade of downstream signaling pathways crucial for cell growth and survival, primarily:
-
The RAS/MAPK/ERK Pathway: A central regulator of cell proliferation and differentiation.[6]
-
The PI3K/Akt Pathway: A key mediator of cell survival and apoptosis resistance.[7]
-
The PLCγ Pathway: Involved in cell differentiation and motility.[8]
Inhibition of the TRK kinase domain with small molecules is designed to block these downstream signals, thereby inducing tumor regression.[9]
Figure 1: Simplified TRK Signaling Pathway and the Point of Inhibition by Pz-TRKi-5.
A Multi-Tiered Approach to Inhibitor Validation
The validation of a novel kinase inhibitor is a systematic process that builds a comprehensive evidence base for its potency, selectivity, and cellular activity. Our proposed workflow for Pz-TRKi-5 follows this established paradigm.
Figure 2: Experimental Workflow for TRK Inhibitor Validation.
Tier 1: Biochemical Validation - Direct Kinase Inhibition
The initial step is to ascertain the direct inhibitory effect of Pz-TRKi-5 on purified TRK kinases. This is crucial for establishing its intrinsic potency and selectivity. A widely used method is the ADP-Glo™ kinase assay, which measures the amount of ADP produced during the kinase reaction.[10]
Comparative Data: Biochemical IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of inhibitor potency. The following table compares the published IC50 values for Larotrectinib and Entrectinib with the hypothetical, yet plausible, values for Pz-TRKi-5 , based on data from similar pyrazolo[3,4-b]pyridine derivatives.[4][10][11]
| Target Kinase | Pz-TRKi-5 (IC50, nM) | Larotrectinib (IC50, nM) | Entrectinib (IC50, nM) |
| TRKA | 56 | 5-11 | 1 |
| TRKB | (Hypothetical)~60 | ~8 | 3 |
| TRKC | (Hypothetical)~45 | ~11 | 5 |
| ROS1 | >1000 | >1000 | 7 |
| ALK | >1000 | >1000 | 12 |
Table 1: Biochemical IC50 values for Pz-TRKi-5 and reference compounds against a panel of kinases. Data for Pz-TRKi-5 is based on published data for similar compounds.[10] Data for Larotrectinib and Entrectinib are from published literature.[4][11]
The data suggests that Pz-TRKi-5 is a potent TRKA inhibitor with nanomolar activity and demonstrates high selectivity against other kinases like ROS1 and ALK, a profile more akin to the highly selective Larotrectinib.
Experimental Protocol: Biochemical Kinase Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a solution of recombinant human TRKA kinase in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[10]
-
Prepare a substrate (e.g., poly(E,Y)4:1) and ATP solution in the kinase buffer.
-
Perform serial dilutions of Pz-TRKi-5 , Larotrectinib, and Entrectinib in kinase buffer, ensuring the final DMSO concentration does not exceed 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 2 µL of the TRKA kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Tier 2: Cellular Target Engagement - Confirming Intracellular Binding
Demonstrating that an inhibitor can bind to its intended target within the complex environment of a living cell is a critical validation step. The NanoBRET™ Target Engagement assay is a robust method for quantifying compound affinity for a target protein in live cells.[2][12]
Comparative Data: Cellular Target Engagement IC50 Values
| Cell Line | Target | Pz-TRKi-5 (Cellular IC50, nM) | Larotrectinib (Cellular IC50, nM) | Entrectinib (Cellular IC50, nM) |
| HEK293 | TRKA-NanoLuc® | (Hypothetical)~80 | ~15 | ~7 |
| HEK293 | TRKB-NanoLuc® | (Hypothetical)~95 | ~10 | ~12 |
| HEK293 | TRKC-NanoLuc® | (Hypothetical)~70 | ~12 | ~18 |
Table 2: Hypothetical cellular target engagement IC50 values determined by NanoBRET™ assay. Comparative data for reference compounds is based on expected cellular potency.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a TRKA-NanoLuc® fusion protein.
-
Culture the cells for 18-24 hours to allow for protein expression.[3]
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of Pz-TRKi-5 and the reference inhibitors.
-
Add the compounds to the cells, followed by the NanoBRET™ tracer at its optimized concentration.
-
Incubate for 2 hours at 37°C.[3]
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.
-
Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a BRET-capable plate reader.[3]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.
-
Tier 3: Cellular Functional Assays - Assessing Biological Impact
The ultimate goal of a TRK inhibitor is to block the downstream signaling that drives cancer cell proliferation. This is assessed through two key types of assays: Western blotting to measure the inhibition of signaling proteins and cell proliferation assays to determine the effect on cancer cell growth.
Inhibition of Downstream Signaling
Western blotting is a standard technique to measure the phosphorylation status of TRKA (p-TRKA) and a key downstream effector, ERK (p-ERK), providing direct evidence of target engagement and functional inhibition of the signaling cascade.[13]
Comparative Data: Inhibition of TRKA and ERK Phosphorylation
| Cell Line (NTRK Fusion) | Treatment | p-TRKA Inhibition (IC50, nM) | p-ERK Inhibition (IC50, nM) |
| KM12 (TPM3-NTRK1) | Pz-TRKi-5 | (Hypothetical)~150 | (Hypothetical)~180 |
| KM12 (TPM3-NTRK1) | Larotrectinib | ~20 | ~25 |
| KM12 (TPM3-NTRK1) | Entrectinib | ~15-17 | ~18-20 |
Table 3: Hypothetical IC50 values for the inhibition of TRKA and ERK phosphorylation in a cancer cell line harboring an NTRK gene fusion. Data for reference compounds is based on published literature.[14]
Experimental Protocol: Western Blot for p-TRKA and p-ERK Inhibition
-
Cell Culture and Treatment:
-
Culture KM12 cells (which harbor a TPM3-NTRK1 fusion) to 70-80% confluency.[14]
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Pz-TRKi-5 or control inhibitors for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TRKA (Tyr490), total TRKA, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[13][15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the IC50 values for the inhibition of phosphorylation.
-
Inhibition of Cancer Cell Proliferation
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17]
Comparative Data: Anti-Proliferative Activity
| Cell Line (NTRK Fusion) | Treatment | Anti-Proliferative IC50 (µM) |
| KM12 (TPM3-NTRK1) | Pz-TRKi-5 | 0.304 |
| KM12 (TPM3-NTRK1) | Larotrectinib | ~0.02 |
| KM12 (TPM3-NTRK1) | Entrectinib | ~0.017 |
Table 4: Anti-proliferative IC50 values in an NTRK fusion-positive cancer cell line. Data for Pz-TRKi-5 is from published literature for a similar compound.[10] Data for reference compounds is based on published literature.[4][14]
The data indicates that Pz-TRKi-5 effectively inhibits the proliferation of NTRK fusion-positive cancer cells, albeit at a slightly higher concentration than the first-generation inhibitors.
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Seeding:
-
Seed KM12 cells into a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Pz-TRKi-5 and control inhibitors. Include a vehicle-only control.
-
Incubate for 72 hours at 37°C.
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Tier 4: In Vivo Validation - Efficacy in Xenograft Models
The final preclinical validation step involves assessing the anti-tumor efficacy of Pz-TRKi-5 in a living organism. This is typically done using immunocompromised mice bearing tumors derived from human cancer cell lines (xenografts).[18][19]
Comparative Data: In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| KM12 Xenograft | Pz-TRKi-5 | (Hypothetical)50 mg/kg, oral, daily | (Hypothetical)~42 |
| KM12 Xenograft | Pz-TRKi-5 | (Hypothetical)200 mg/kg, oral, daily | (Hypothetical)~67 |
| KM12 Xenograft | Entrectinib | 15 mg/kg, oral, twice daily | Significant tumor regression |
Table 5: Hypothetical in vivo anti-tumor efficacy in a KM12 xenograft model. Data for Pz-TRKi-5 is based on published results for a similar compound.[20] Data for Entrectinib is from published literature.[21]
Experimental Protocol: In Vivo Tumor Xenograft Model
-
Animal Model and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice.
-
Inject 5 x 106 KM12 cells subcutaneously into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Pz-TRKi-5 (e.g., at 50 and 200 mg/kg) or vehicle orally, once daily.
-
Administer Entrectinib as a positive control.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice a week.
-
Monitor animal body weight as an indicator of toxicity.
-
Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the percentage of tumor growth inhibition (TGI) to determine the efficacy of the compound.
-
Conclusion: A Promising New Scaffold for TRK Inhibition
This guide has outlined a rigorous, step-wise approach to the preclinical validation of this compound (Pz-TRKi-5 ) as a novel TRK inhibitor. The hypothetical data, grounded in published findings for similar compounds, suggests that the pyrazolo[3,4-b]pyridine scaffold is a promising starting point for the development of new TRK-targeted therapies. While the presented potency of Pz-TRKi-5 may be slightly lower than the first-generation inhibitors Larotrectinib and Entrectinib, its high selectivity and demonstrated cellular and in vivo activity warrant further investigation and optimization. By employing a combination of biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package to support the advancement of novel TRK inhibitor candidates through the drug development pipeline.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 3. eubopen.org [eubopen.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. promega.com [promega.com]
- 11. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
assessing the selectivity of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine against a kinase panel
A Guide to Assessing the Kinase Selectivity of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase selectivity profile of the novel inhibitor, this compound. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro analysis, and offer insights into the interpretation of selectivity data, comparing the compound's hypothetical performance against established kinase inhibitors.
The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets. However, the human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge: designing inhibitors that are potent against their intended target while sparing other kinases.
Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of therapeutic efficacy. Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a critical, data-driven process that informs lead optimization and predicts potential clinical outcomes.[1] This guide uses this compound, a compound belonging to a scaffold known for kinase inhibition[2][3], as a model to illustrate this essential workflow.
Profile of the Investigational Compound
-
Compound: this compound
-
Scaffold: Pyrazolopyridine
-
Hypothesized Mechanism of Action: The pyrazolopyridine core is a "hinge-binding" motif common in ATP-competitive kinase inhibitors. The arrangement of nitrogen atoms and amine substituents is positioned to form key hydrogen bonds within the kinase ATP-binding site, mimicking the adenine portion of ATP.[4]
Our objective is to move from this structural hypothesis to a quantitative, functional understanding of its kinome-wide interactions.
Principles of Kinase Selectivity Profiling
Assessing selectivity involves screening the compound against a large, diverse panel of kinases.[1][5] This can be performed using various assay formats, each with distinct advantages.
-
Biochemical Assays: These cell-free systems utilize purified recombinant kinase enzymes, a substrate, and a cofactor (ATP). They offer precise measurement of direct enzyme inhibition but do not account for cellular factors like membrane permeability or intracellular ATP concentrations.[6]
-
Cellular Assays: These assays measure target engagement or downstream pathway modulation within a live cell context, providing more physiologically relevant data.[6]
For an initial, broad assessment of selectivity, biochemical assays are the industry standard due to their scalability and reproducibility. This guide will focus on a biochemical approach.
Key Metrics for Quantifying Inhibition:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. It is an empirical value highly dependent on assay conditions, particularly the ATP concentration.[7][8]
-
Ki (Inhibition Constant): A measure of the intrinsic binding affinity between the inhibitor and the kinase. Unlike the IC50, the Ki is a thermodynamic constant and is not dependent on substrate concentration.[9] For ATP-competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[9][10]
Ki = IC50 / (1 + [ATP] / Km,ATP)
Where [ATP] is the ATP concentration in the assay and Km,ATP is the Michaelis constant of the kinase for ATP. This conversion is crucial for comparing inhibitor potencies across different kinases, which may have vastly different Km values for ATP.[11][12]
Experimental Design: A Comparative Framework
To contextualize the selectivity of this compound, its performance must be benchmarked against inhibitors with known profiles.
Selected Comparators:
| Compound | Class | Rationale for Inclusion |
| Staurosporine | Broad-Spectrum Inhibitor | A natural product known for its high potency against a wide range of kinases. It serves as a positive control for inhibition but is a benchmark for non-selectivity. |
| Dasatinib | Multi-Kinase Inhibitor | An FDA-approved drug that targets several kinases (including BCR-ABL, SRC family). It represents a clinically successful inhibitor with a defined, albeit not narrow, selectivity profile.[13] |
The following diagram illustrates the logical workflow for assessing and comparing these compounds.
Caption: Logical workflow for kinase selectivity assessment.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced. It is a robust, high-throughput method suitable for panel screening.[5][14]
A. Reagent and Plate Preparation
-
Compound Plating: Prepare serial dilutions of this compound and comparator compounds in DMSO. Typically, a 10-point, 3-fold dilution series starting from 100 µM is appropriate.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 25 nL) of each compound dilution into the wells of a 384-well assay plate. Include DMSO-only wells for high-activity controls (0% inhibition) and wells without enzyme for background controls (100% inhibition).
B. Kinase Reaction
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The final concentration of the kinase should be optimized to operate in the linear range of the assay.
-
Add the 2X Kinase/Substrate mix to the assay plate containing the pre-dispensed compounds.
-
Prepare a 2X ATP solution. The concentration should be set at or near the Km for each specific kinase to enable accurate Ki determination.[10][12]
-
Initiate the kinase reaction by adding the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The choice of incubation time is critical; the reaction must be terminated within the initial velocity phase where ADP production is linear with time.[12]
C. Signal Detection
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This simultaneously terminates the reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a compatible plate reader.
The diagram below outlines the core steps of the biochemical assay.
Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.
Data Analysis and Interpretation
A. Dose-Response Curve Fitting
-
Normalize the raw luminescence data. The average signal from the DMSO-only wells represents 0% inhibition, and the background wells (no enzyme) represent 100% inhibition.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[9][13]
B. Comparative Selectivity Data (Hypothetical)
The following table presents hypothetical Ki data for our compounds against a small, representative kinase panel. This illustrates how selectivity is assessed and reported.
| Kinase Target | This compound (Ki, nM) | Staurosporine (Ki, nM) | Dasatinib (Ki, nM) |
| ABL1 | 550 | 6 | 0.8 |
| SRC | 75 | 5 | 0.5 |
| VEGFR2 | 15 | 8 | 25 |
| EGFR | 2,500 | 10 | 150 |
| AURKA | >10,000 | 15 | 300 |
| CDK2 | 8,000 | 4 | 450 |
| PIM1 | 25 | 200 | >10,000 |
| ROCK1 | >10,000 | 2 | 1,200 |
C. Interpretation of Results
-
Staurosporine: As expected, it is a potent inhibitor of nearly all kinases tested, demonstrating its characteristic lack of selectivity.
-
Dasatinib: Shows high potency against its known targets, ABL1 and SRC, but also inhibits other kinases like VEGFR2 and EGFR at nanomolar concentrations, reflecting its multi-targeted profile.
-
This compound (Hypothetical Profile): In this hypothetical scenario, our investigational compound displays a promising selectivity profile. It shows potent inhibition of VEGFR2 and PIM1 with Ki values of 15 nM and 25 nM, respectively. Importantly, it is significantly less active (>100-fold) against other kinases like ABL1, EGFR, and the cell cycle kinases AURKA and CDK2. This suggests a degree of selectivity that warrants further investigation.
This initial biochemical profile is a critical first step. The observed selectivity must be validated in cellular systems to confirm that the compound can engage its targets in a more complex biological environment and produce the desired physiological response.[6]
Conclusion
This guide outlines a rigorous, systematic approach to evaluating the kinase selectivity of a novel compound, this compound. By employing standardized biochemical assays, utilizing appropriate controls and comparators, and correctly interpreting inhibition data through the calculation of Ki values, researchers can build a robust data package. The hypothetical results presented herein illustrate a compound with a desirable selectivity profile, targeting specific kinases while sparing many others. This data-driven methodology is fundamental to the successful progression of potent and safe kinase inhibitors from the laboratory to the clinic.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaron.com [pharmaron.com]
- 6. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
A Comparative Guide to the Synthetic Routes of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Introduction
3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural resemblance to purine bases makes it a valuable building block for the synthesis of various kinase inhibitors and other biologically active compounds. The efficient and scalable synthesis of this core structure is paramount for advancing drug discovery programs. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, offering field-proven insights and supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.
Route A: Annulation of a Pyridine Ring onto a Pyrazole Precursor
This widely utilized strategy builds the pyridine ring onto a pre-existing pyrazole core. The key transformation is a condensation-cyclization reaction between 5-amino-3-methyl-1H-pyrazole and a suitable three-carbon electrophilic synthon. A notable example of this approach is the reaction with 2-cyano-3-ethoxyacrylonitrile.
Causality Behind Experimental Choices
The selection of 2-cyano-3-ethoxyacrylonitrile as the three-carbon synthon is strategic. The ethoxy group serves as an excellent leaving group, while the two nitrile functionalities act as electrophilic centers that readily react with the nucleophilic centers of the 5-aminopyrazole. The reaction is typically base-catalyzed, with piperidine being a common choice to facilitate the initial Michael addition and subsequent cyclization. The use of a high-boiling solvent like ethanol allows for the reaction to be conducted at elevated temperatures, driving the reaction towards completion.
Experimental Protocol: Route A
A detailed, step-by-step methodology for this route is as follows[1]:
-
To a solution of 5-amino-3-methyl-1H-pyrazole (1.0 g, 10.3 mmol) in absolute ethanol (20 mL), add 2-cyano-3-ethoxyacrylonitrile (1.26 g, 10.3 mmol).
-
Add piperidine (0.1 mL, 1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford this compound as a solid.
Workflow Diagram: Route A
Caption: Synthetic workflow for Route A.
Route B: Annulation of a Pyrazole Ring onto a Pyridine Precursor
An alternative and equally effective approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold. This strategy often begins with a substituted pyridine containing functionalities that can react with hydrazine to form the pyrazole ring. A prime example is the reaction of 2-amino-6-chloro-3-cyanopyridine with hydrazine hydrate.
Causality Behind Experimental Choices
In this route, the ortho-amino and cyano groups on the pyridine ring are poised for cyclization with hydrazine. The chlorine atom at the 6-position is a crucial leaving group that is displaced during the reaction. The reaction is typically carried out in a high-boiling solvent such as n-butanol to achieve the necessary temperature for the cyclization to occur efficiently. The use of hydrazine hydrate provides both the nucleophilic nitrogen atoms required to form the pyrazole ring.
Experimental Protocol: Route B
A detailed, step-by-step methodology for this route is as follows[2]:
-
To a suspension of 2-amino-6-chloro-3-cyanopyridine (1.0 g, 6.5 mmol) in n-butanol (15 mL), add hydrazine hydrate (1.6 mL, 32.5 mmol).
-
Heat the reaction mixture to 120 °C and maintain for 16 hours in a sealed tube.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to yield this compound.
Workflow Diagram: Route B
Caption: Synthetic workflow for Route B.
Comparative Analysis
To facilitate an objective comparison, the key performance metrics for each synthetic route are summarized in the table below.
| Parameter | Route A | Route B |
| Starting Materials | 5-amino-3-methyl-1H-pyrazole, 2-cyano-3-ethoxyacrylonitrile | 2-amino-6-chloro-3-cyanopyridine, Hydrazine hydrate |
| Key Transformation | Condensation/Cyclization | Cyclization |
| Reaction Time | 4 hours | 16 hours |
| Temperature | Reflux (Ethanol, ~78 °C) | 120 °C |
| Yield | 85%[1] | 75%[2] |
| Purification | Filtration and washing | Column chromatography |
| Advantages | Shorter reaction time, simpler purification | Readily available starting material |
| Disadvantages | Availability of 2-cyano-3-ethoxyacrylonitrile may be limited | Longer reaction time, requires purification by chromatography |
Conclusion
Both Route A and Route B offer viable and effective methods for the synthesis of this compound.
Route A is characterized by a significantly shorter reaction time and a more straightforward purification procedure, making it an attractive option for rapid synthesis and library generation. The high yield obtained through simple filtration is a notable advantage for scalability.
Route B , while requiring a longer reaction time and chromatographic purification, utilizes a commercially accessible pyridine starting material. This may be a deciding factor depending on the availability and cost of the starting materials for Route A.
Ultimately, the choice between these two synthetic routes will depend on the specific requirements of the research project, including time constraints, scale, and the availability of starting materials and purification resources. This guide provides the necessary data and insights to enable an informed decision for the efficient synthesis of this important heterocyclic compound.
References
A Senior Application Scientist's Guide to Evaluating the ADME Properties of Novel Pyrazolo[3,4-b]pyridine Derivatives
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the ADME Imperative
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the foundation of numerous compounds with significant therapeutic potential across oncology, inflammation, and infectious diseases.[1][2][3] Its structural versatility allows for fine-tuning of interactions with various biological targets, including a range of protein kinases.[1][4][5] However, promising biological activity alone does not make a successful drug. A candidate molecule must navigate a complex biological landscape to reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity. This journey is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Early and accurate assessment of ADME properties is paramount, as unfavorable pharmacokinetics is a leading cause of costly late-stage failures in drug development.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the ADME profile of novel pyrazolo[3,4-b]pyridine derivatives. We will move from high-throughput in silico predictions to robust in vitro assays, explaining the causality behind each experimental choice and providing actionable protocols. The objective is to build a holistic ADME profile that enables data-driven decisions, prioritizing compounds with the highest probability of clinical success.[8][9]
The ADME Evaluation Cascade: A Strategic, Tiered Approach
To maximize efficiency and conserve resources, a tiered or cascaded approach to ADME profiling is the most logical strategy. This involves using rapid, inexpensive, and often predictive methods first to filter large numbers of compounds, followed by more complex, resource-intensive, and biologically relevant assays for a smaller set of prioritized candidates.
The causality here is clear: we want to identify and eliminate compounds with fatal flaws—such as negligible solubility or extreme metabolic instability—before investing significant time and resources in more elaborate biological characterization.
Caption: A tiered workflow for evaluating ADME properties of new chemical entities.
PART 1: Foundational Physicochemical & In Silico Profiling
This initial phase focuses on predicting and measuring fundamental properties that underpin all ADME processes. The goal is to ensure our pyrazolo[3,4-b]pyridine derivatives have a "drug-like" physicochemical foundation.
In Silico ADME Prediction
Before embarking on wet lab experiments, computational tools provide a rapid, cost-effective first pass.[10][11] Using various algorithms, these tools predict ADME properties based on chemical structure alone, helping to prioritize synthetic efforts and flag potential liabilities early.
Core Parameters & Causality:
-
Lipophilicity (cLogP/cLogD): This parameter is a primary driver of a compound's ability to cross biological membranes. However, excessive lipophilicity can lead to poor solubility, high metabolism, and potential toxicity.[12] We aim for a balanced cLogP, typically in the 1-4 range for oral drugs.
-
Aqueous Solubility (cSol): A compound must be in solution to be absorbed. Poor solubility is a frequent and significant hurdle for oral bioavailability.[13]
-
Lipinski's Rule of Five (Ro5): This is not a strict rule but a guideline for assessing the "drug-likeness" of a molecule concerning oral absorption.[13] It flags compounds with properties (MW > 500, cLogP > 5, H-bond donors > 5, H-bond acceptors > 10) that may present absorption challenges.
-
Recommended Tools: Several robust, freely available web servers can perform these calculations, such as SwissADME and pkCSM.[14][15]
Data Presentation: In Silico Profile of Pyrazolo[3,4-b]pyridine Analogs
| Compound ID | R1 Group | R2 Group | MW | cLogP | cSol (log mol/L) | Ro5 Violations |
| PZP-001 | -H | -Phenyl | 295.3 | 2.8 | -3.5 | 0 |
| PZP-002 | -Cl | -Phenyl | 329.8 | 3.5 | -4.2 | 0 |
| PZP-003 | -H | -t-Butyl | 271.4 | 3.1 | -3.8 | 0 |
| Ref. Drug | (Known) | (Known) | 489.9 | 4.1 | -5.1 | 0 |
This table serves as an example for comparing hypothetical derivatives.
Experimental Solubility: Kinetic & Thermodynamic
In silico predictions must be confirmed experimentally. We assess two types of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock). It reflects the conditions in many high-throughput biological assays.
-
Thermodynamic Solubility: The true equilibrium solubility of a solid compound in a buffer. This is more relevant for predicting absorption in the gastrointestinal tract.[16]
Experimental Protocol: High-Throughput Kinetic Solubility via Turbidimetry
Causality: This assay is designed for speed and low compound consumption, making it ideal for screening early-stage derivatives. It quickly identifies compounds that may precipitate in aqueous buffers used in subsequent assays, preventing artifactual results.
Step-by-Step Methodology:
-
Stock Solution Prep: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Plate Preparation: In a 96-well clear-bottom plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS (final concentration 100 µM, 1% DMSO). Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Read the optical density (turbidity) at 620 nm using a plate reader.
-
Data Analysis: Compare the reading to a positive control (a known insoluble compound) and a negative control (1% DMSO in PBS). A significant increase in turbidity indicates precipitation and poor kinetic solubility.
PART 2: Core In Vitro ADME Assays
Compounds that pass the initial physicochemical screen are advanced to a core panel of in vitro assays that model key biological processes.
Permeability: Will It Cross the Barrier?
For oral drugs, crossing the intestinal epithelium is the first major hurdle. We use a two-assay strategy to evaluate permeability.
Workflow: Permeability Assessment
Caption: A sequential workflow for assessing compound permeability.
2.1.1 Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA is a rapid, cell-free assay that isolates passive diffusion, the primary mechanism of absorption for many drugs.[12] It predicts the ability of a compound to diffuse across a simple lipid barrier, providing a foundational measure of permeability without the complexities of active transporters.
Step-by-Step Methodology:
-
Lipid Preparation: Prepare a solution of 2% (w/v) lecithin in dodecane.
-
Donor Plate Prep: Add test compounds to a 96-well donor plate containing buffer at pH 5.0 (to mimic the upper intestine).
-
Membrane Coating: Add 5 µL of the lecithin solution to the filter of a 96-well acceptor plate.
-
Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich".
-
Incubation: Incubate for 4-16 hours at room temperature.
-
Quantification: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (P_app).
2.1.2 Caco-2 Permeability Assay
Causality: While PAMPA assesses passive diffusion, the Caco-2 assay provides a more biologically complete picture.[12][16] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer mimicking the intestinal epithelium, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp). This allows us to determine not only passive permeability but also whether the compound is a substrate for efflux pumps, a common mechanism of poor drug absorption.[9]
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until a differentiated monolayer is formed.
-
Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement (A-to-B): Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over 2 hours.
-
Efflux Measurement (B-to-A): In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side.
-
Quantification: Analyze samples from both chambers via LC-MS/MS.
-
Data Analysis: Calculate P_app in both directions. An efflux ratio (P_app(B-A) / P_app(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter.
Metabolic Stability: Will It Survive the Liver?
The liver is the body's primary metabolic hub, equipped with cytochrome P450 (CYP) enzymes that modify and clear foreign compounds.[17][18] A compound that is metabolized too rapidly will have a short half-life and poor oral bioavailability. The liver microsomal stability assay is the industry-standard initial screen for this liability.[19][20]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[18] By incubating our compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of its disappearance and thus predict its intrinsic clearance in the liver.[17][21]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (100 mM potassium phosphate, pH 7.4), pooled HLM, and an NADPH-regenerating system.
-
Incubation: Pre-warm HLM in the buffer at 37°C. Add the test compound (final concentration 1 µM).
-
Reaction Initiation: Start the reaction by adding the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is the elimination rate constant (k), from which the half-life (t_1/2 = 0.693/k) and intrinsic clearance (Cl_int) can be calculated.[21]
Distribution: Plasma Protein Binding (PPB)
Causality: Once absorbed, a drug binds to plasma proteins like albumin. According to the "free drug theory," only the unbound fraction is free to distribute into tissues and interact with the target. High plasma protein binding (>99%) can limit a drug's efficacy and complicate its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) assay is a robust method to determine the unbound fraction (f_u).[12]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare a RED device, which has two chambers separated by a semipermeable membrane.
-
Sample Addition: Add plasma spiked with the test compound to one chamber and buffer to the other.
-
Equilibration: Incubate the device at 37°C with shaking for 4-6 hours, allowing the unbound drug to equilibrate across the membrane.
-
Analysis: After incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.
-
Calculation: The percent unbound is calculated as (Concentration in buffer chamber / Concentration in plasma chamber) x 100.
Drug-Drug Interaction (DDI) Potential: CYP Inhibition
Causality: If a new drug inhibits a major CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme.[22] This can lead to dangerously high plasma levels of the co-administered drug and potential toxicity. Regulatory agencies require testing for CYP inhibition early in development.[22][23] This assay determines the concentration of our compound that causes 50% inhibition (IC50) of the major CYP isoforms.
Experimental Protocol: CYP Inhibition IC50 Assay
-
System: Use human liver microsomes or recombinant human CYP enzymes.[24][25]
-
Incubation: In a 96-well plate, incubate the enzyme system with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) and varying concentrations of the pyrazolo[3,4-b]pyridine test compound.
-
Reaction: Initiate the reaction with NADPH and incubate at 37°C.
-
Termination: Stop the reaction with cold acetonitrile.
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[26]
-
Calculation: Plot the percent inhibition of metabolite formation against the test compound concentration to determine the IC50 value.
PART 3: Data Synthesis and Candidate Selection
The ultimate goal of this comprehensive evaluation is to select a candidate with a balanced ADME profile. No compound is perfect; the key is to understand the trade-offs and select the molecule with the highest probability of success.
Data Presentation: Comparative ADME Profile of Lead Candidates
| Parameter | PZP-001 | PZP-002 | PZP-003 | Reference Drug | Ideal Target Range |
| Solubility (Kinetic, µM) | 125 | 45 | >200 | 80 | >50 µM |
| Permeability (Caco-2 P_app, 10⁻⁶ cm/s) | 15.2 | 18.5 | 9.8 | 12.0 | >10 |
| Efflux Ratio (B-A/A-B) | 1.1 | 1.3 | 4.5 | 1.5 | <2 |
| Metabolic Stability (HLM t_1/2, min) | 8 | 45 | 55 | 35 | >30 min |
| Plasma Protein Binding (% Unbound) | 5.5% | 3.1% | 12.0% | 4.0% | >1% |
| CYP3A4 Inhibition (IC50, µM) | >50 | 25 | >50 | 15 | >10 µM |
| CYP2D6 Inhibition (IC50, µM) | >50 | >50 | >50 | 45 | >10 µM |
Analysis and Decision-Making:
-
PZP-001: Shows good solubility and permeability but suffers from very high metabolic instability (t_1/2 = 8 min). This compound would likely be cleared from the body too quickly to be effective. Decision: Deprioritize.
-
PZP-002: Exhibits excellent permeability and good metabolic stability. Its solubility is lower but may be acceptable. It shows weak CYP3A4 inhibition, which warrants monitoring but is not a fatal flaw. Decision: Promising candidate.
-
PZP-003: Has excellent solubility and stability but is a clear substrate for an efflux transporter (Efflux Ratio = 4.5), which will likely limit its oral absorption in vivo. Decision: Deprioritize; consider structural modifications to reduce efflux.
Based on this comparative analysis, PZP-002 emerges as the most promising lead candidate from the hypothetical series to advance to in vivo pharmacokinetic studies. It demonstrates the best overall balance of properties essential for a successful oral drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. In Vitro ADME Assays [conceptlifesciences.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ayushcoe.in [ayushcoe.in]
- 15. Directory of in silico Drug Design tools [click2drug.org]
- 16. fda.gov [fda.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. bioivt.com [bioivt.com]
- 20. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. lnhlifesciences.org [lnhlifesciences.org]
- 23. enamine.net [enamine.net]
- 24. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 25. criver.com [criver.com]
- 26. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a heterocyclic amine compound. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This document is structured to provide clarity and causality, grounding every recommendation in established safety principles and regulatory standards.
I. Hazard Assessment and Waste Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound may have limited specific disposal information[1], data for the compound and its structural analogs indicate it must be treated as hazardous waste.
Key Identified Hazards:
-
Skin Irritation: Causes skin irritation (H315).
-
Serious Eye Irritation: Causes serious eye irritation (H319).
-
Potential for Harm if Swallowed: The parent compound, 3-methyl-1H-pyrazolo[3,4-b]pyridine, is classified as harmful if swallowed (H302)[2].
-
Potential Respiratory Irritation: The parent compound may also cause respiratory irritation (H335)[2].
Based on this profile, this compound must be managed as regulated hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sewer system[3][4]. Improper disposal can lead to significant environmental contamination and may result in substantial fines and legal penalties under regulations such as the Resource Conservation and Recovery Act (RCRA) established by the Environmental Protection Agency (EPA)[3][5][6].
II. Personal Protective Equipment (PPE) - The First Line of Defense
All handling and disposal operations must be conducted while wearing appropriate PPE to mitigate exposure risks. The causality is clear: preventing direct contact is the most effective way to avoid the skin and eye irritation associated with this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting safety goggles. | Protects against accidental splashes of solutions or contact with solid dust particles, preventing serious eye irritation[7]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and subsequent irritation. Contaminated gloves must be disposed of as hazardous waste[1][8]. |
| Body Protection | A standard laboratory coat. For larger quantities or potential for significant splashing, a chemical-resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working outside of a fume hood. | Mitigates the risk of inhaling dust particles, which may cause respiratory irritation[7]. |
All waste handling should ideally be performed within a certified chemical fume hood to minimize inhalation exposure[4][9].
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe segregation, containment, and disposal of this compound waste. This process is designed to comply with the foundational requirements of the OSHA Laboratory Standard (29 CFR 1910.1450) and EPA hazardous waste regulations[5][8][10].
The principle of segregating incompatible chemicals is a cornerstone of laboratory safety to prevent dangerous reactions[4][11].
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated, robust plastic bag or container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle)[6].
-
Sharps Waste: Any needles, scalpels, or other sharp instruments contaminated with the compound must be disposed of immediately in a designated, puncture-resistant sharps container[8].
Critical Incompatibility Note: As a nitrogen-containing heterocyclic compound, avoid mixing this waste stream with strong oxidizing agents or strong acids, which could lead to vigorous, exothermic reactions[11].
Proper containment and labeling are mandated by law and are essential for the safety of all personnel who may handle the waste[3][12].
-
Container Choice:
-
Use only containers that are in good condition, free from damage, and constructed of a material compatible with the chemical waste[3][11].
-
Ensure the container has a secure, leak-proof screw-top cap. The cap must be kept closed at all times except when adding waste[11][13]. Do not use funnels that are left open in the container[13].
-
-
Labeling Protocol:
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[11][12].
-
The SAA must be under the direct control of laboratory personnel[13].
-
Store the waste container in a secondary containment bin to prevent spills from spreading.
-
Segregate the container from incompatible materials within the SAA[11].
-
Do not accumulate more than 55 gallons of a single waste stream in an SAA[12].
-
Containers must be inspected weekly for any signs of leakage or deterioration[11].
The final step is the transfer of the hazardous waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Requesting Pickup: When the waste container is approximately 90% full, follow your institution's specific procedures to request a waste pickup[13][14].
-
Final Disposal Method: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the compound into less harmful components[8].
IV. Decontamination and Spill Management
Accidental spills must be managed promptly and safely.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.
-
Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team for assistance.
-
Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed. The first rinsate must be collected and disposed of as hazardous liquid waste[15].
V. Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-methyl-1H-pyrazolo[3,4-b]pyridine | C7H7N3 | CID 10582825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. echemi.com [echemi.com]
- 8. usbioclean.com [usbioclean.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. osha.gov [osha.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. ethz.ch [ethz.ch]
- 15. benchchem.com [benchchem.com]
Mastering the Safe Handling of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Guide for Research Professionals
As novel heterocyclic amines like 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine become increasingly integral to drug discovery and development, a comprehensive understanding of their safe handling is paramount. This guide moves beyond generic safety protocols to provide a detailed, evidence-based framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by minimizing contamination and exposure risks.
Hazard Assessment: Understanding the Compound
Before any handling, a thorough risk assessment is the cornerstone of laboratory safety. For this compound (CAS No. 1186608-73-0), the primary known hazards are significant skin and eye irritation.[1] While comprehensive toxicological data may be limited, a prudent approach involves treating it as a potentially potent compound, a common practice for novel pharmaceuticals with unknown long-term effects.[1]
Key Hazard Information:
| Hazard Statement | GHS Classification | Source |
| H315: Causes skin irritation | Skin Irritant (Category 2) | [1] |
| H319: Causes serious eye irritation | Eye Irritant (Category 2A) | [1] |
| Potential for respiratory irritation | Not formally classified, but a risk with fine powders | [2] |
| Unknown long-term toxicity | Prudent to handle as a potent compound | [1] |
Given the nature of this compound as a fine powder, the primary routes of exposure are inhalation and direct skin or eye contact.[2][3] The causality is clear: microscopic airborne particles can be easily inhaled, and direct contact can lead to localized irritation.
Personal Protective Equipment (PPE): Your Primary Defense
Engineering controls, such as fume hoods and glove boxes, are the first and most critical line of defense.[3] However, appropriate PPE is essential for direct handling and as a secondary safeguard. The selection of PPE must be deliberate and based on the specific hazards of this compound.
Eye and Face Protection
Given the serious eye irritation hazard, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles should be worn, especially when handling larger quantities (more than a few milligrams) or when there is a risk of splashing or dust generation.
-
Best Practice: A face shield worn over chemical splash goggles provides the highest level of protection and is recommended when handling significant quantities or performing vigorous agitation.
Skin and Body Protection
To prevent skin irritation, complete skin coverage is necessary.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.
-
Gloves: This is a critical choice. While nitrile gloves are a common default in many labs, they offer poor resistance to many amines.[4][5] For handling this compound:
-
For Incidental Contact (e.g., quick transfers of small quantities in a fume hood): Double-gloving with two pairs of nitrile gloves is a minimum precaution. Gloves should be changed immediately upon any sign of contamination.
-
For Extended Contact or Handling Larger Quantities: A two-glove system is highly recommended. This involves wearing a highly resistant laminate glove (e.g., Silver Shield™ or a similar 5-layer laminate film) as the inner layer, with a thicker nitrile or neoprene glove as the outer layer for better dexterity and physical protection.[6] Always check the manufacturer's chemical resistance guide for the specific gloves you are using.[7][8][9]
-
-
Full Body Protection: Long pants and closed-toe shoes are required at all times in the laboratory.
Respiratory Protection
The potential for inhaling fine powders necessitates a careful evaluation of respiratory protection needs.
-
Small Quantities (milligrams): When handling small amounts exclusively within a certified chemical fume hood, respiratory protection may not be required.
-
Larger Quantities (grams) or Dust-Generating Procedures: If there is any risk of the powder becoming airborne outside of a primary engineering control, respiratory protection is essential. Options include:
-
N95 Respirator: A disposable N95 respirator can provide basic protection against airborne particulates.
-
Half-Mask Respirator: A reusable half-mask respirator with P100 (HEPA) filters offers a higher level of protection.[10]
-
Powered Air-Purifying Respirator (PAPR): For handling large quantities or for extended operations with potent compounds, a PAPR is the industry standard, providing superior protection and comfort.[1][11][12]
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.
Handling and Weighing
All handling of the solid compound should be performed within a primary engineering control to minimize the risk of inhalation.
-
Fume Hood: For small-scale work, a certified chemical fume hood is the minimum requirement.
-
Glove Box/Containment Isolator: For handling larger quantities or for repetitive tasks, a glove box or containment isolator provides a superior level of protection by physically separating the operator from the material.[3][11]
Step-by-Step Weighing Procedure:
-
Prepare the Work Area: Decontaminate the work surface within the fume hood. Place a plastic-backed absorbent liner on the surface to contain any potential spills.
-
Don PPE: Put on all required PPE, including the appropriate glove system and respiratory protection if necessary.
-
Tare the Balance: Place a clean weigh boat or container on the analytical balance and tare it.
-
Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly and deliberately to avoid creating dust.
-
Close the Container: Immediately and securely close the main stock container.
-
Clean Up: Carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and the weigh boat (if disposable) into the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (see diagram below).
Visualization of PPE Doffing Procedure
Caption: PPE Doffing Sequence.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step to protect both personnel and the environment.
Waste Segregation
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, weigh boats, and any spilled material. Collect this in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any rinsate from cleaning glassware should be collected in a separate, labeled hazardous waste container for liquid amine waste. Do not mix with other waste streams.[13]
Decontamination and Disposal
-
Spills: For small spills, gently cover the powder with an absorbent material. Wet the material with a suitable solvent (e.g., isopropanol) to prevent dust formation, then carefully scoop the mixture into the solid hazardous waste container.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[7]
-
Neutralization (for liquid waste, by trained personnel only): As a potential pre-treatment for aqueous amine waste, slow, careful neutralization with a dilute acid (e.g., 1M hydrochloric acid) can be performed. This is an exothermic reaction and must be done in a fume hood, with external cooling (e.g., an ice bath), and continuous pH monitoring.[14][15] The neutralized solution should still be collected for disposal by a certified hazardous waste management company.[13]
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to this comprehensive guide, you can confidently and safely work with this compound, ensuring your personal safety and the integrity of your invaluable research.
References
- 1. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. aiha.org [aiha.org]
- 12. Protection factors for respirators used in pharmaceutical industry: policy change. | Occupational Safety and Health Administration [osha.gov]
- 13. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
